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  • Product: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
  • CAS: 1805396-59-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

This guide serves as a technical monograph for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile , a specialized fluorinated heterocyclic building block used in the synthesis of high-value pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile , a specialized fluorinated heterocyclic building block used in the synthesis of high-value pharmaceutical and agrochemical agents.

Executive Summary

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1 ) is a trifluoromethylated pyridine derivative characterized by a highly functionalized core containing an amino group, a nitrile moiety, and a trifluoromethyl group. This substitution pattern renders the molecule an essential scaffold in Medicinal Chemistry , particularly for the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The electron-withdrawing trifluoromethyl and nitrile groups significantly alter the pKa and lipophilicity of the pyridine ring, enhancing metabolic stability and membrane permeability of downstream drug candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
CAS Number 1805396-59-1
Molecular Formula C₇H₄F₃N₃
Molecular Weight 187.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine nitrogen), ~16 (Amino group)
LogP ~1.8 (Predicted)
Key Functional Groups Primary Amine (Pos 4), Nitrile (Pos 3), Trifluoromethyl (Pos 6)

Synthetic Methodology

The synthesis of 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile is non-trivial due to the specific regiochemistry required. The most robust industrial route involves Nucleophilic Aromatic Substitution (SₙAr) of a 4-halo precursor.

Primary Route: SₙAr Displacement of 4-Chloropyridine

This protocol utilizes 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile as the starting material. The strong electron-withdrawing effect of the 3-cyano and 6-trifluoromethyl groups activates the 4-position towards nucleophilic attack by ammonia.

Reagents & Materials:
  • Precursor: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1060807-48-8 analog/derivative).

  • Nucleophile: Ammonia (NH₃), supplied as 7N solution in Methanol or aqueous Ammonium Hydroxide (28-30%).

  • Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (for solubility).

  • Catalyst (Optional): None required due to high activation, though mild heating accelerates kinetics.

Step-by-Step Protocol:
  • Dissolution: Charge a pressure-rated reaction vessel with 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq). Dissolve in THF (5-10 volumes).

  • Ammonolysis: Cool the solution to 0–5°C. Slowly add 7N NH₃ in Methanol (5.0 – 10.0 eq).

    • Note: Excess ammonia acts as both the nucleophile and the scavenger for the HCl byproduct.

  • Reaction: Seal the vessel and heat to 60–80°C for 4–8 hours.

    • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 30% EtOAc/Hexanes). The starting material (R_f ~0.6) should disappear, replaced by the more polar product (R_f ~0.3).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia.

    • Resuspend the residue in water (10 volumes) to dissolve ammonium chloride salts.

    • Filter the resulting precipitate.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0→50% Ethyl Acetate in Hexanes).

Synthesis Workflow Diagram

The following diagram illustrates the conversion logic and potential side reactions.

SynthesisWorkflow Start 4-Chloro-6-(CF3)pyridine-3-CN (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate S_NAr Attack Reagent Ammonia (NH3) (Nucleophile) Reagent->Intermediate Product 4-Amino-6-(CF3)pyridine-3-CN (Target) Intermediate->Product Elimination of Cl- Byproduct NH4Cl (Salt) Intermediate->Byproduct

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.

Reactivity & Applications in Drug Discovery

The unique electronic architecture of 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile makes it a "privileged scaffold."

Structural Logic (Bioisosterism)
  • Nitrile (CN): Acts as a hydrogen bond acceptor and a bioisostere for carbonyls or halogens. It can also serve as a "warhead" for covalent inhibitors (reversible covalent targeting of Cysteine).

  • Trifluoromethyl (CF₃): Increases metabolic stability by blocking oxidative metabolism (e.g., P450 oxidation) at the 6-position. It also enhances lipophilicity, aiding blood-brain barrier (BBB) penetration.

  • 4-Amino Group: Provides a critical hydrogen bond donor for ATP-binding pockets in kinase enzymes.

Key Transformations

Researchers utilize this core to build fused heterocycles:

  • Pyrazolo[3,4-c]pyridines: Reaction with hydrazine derivatives.

  • Pyrido[4,3-d]pyrimidines: Condensation with formamide or urea derivatives.

  • Imidazo[4,5-c]pyridines: Cyclization with ortho-esters.

ReactivityProfile Core 4-Amino-6-(CF3)pyridine-3-CN Hydrolysis Hydrolysis (Acid/Base) -> Carboxamide/Acid Core->Hydrolysis Nitrile reactivity Cyclization1 Hydrazine Hydrate -> 3-Amino-6-(CF3)-1H-pyrazolo[3,4-c]pyridine Core->Cyclization1 Ring Closure (CN + NH2) Cyclization2 Formamidine Acetate -> Pyrido[4,3-d]pyrimidine core Core->Cyclization2 Pyrimidine fusion

Figure 2: Divergent synthesis pathways utilizing the 4-amino-3-cyano motif.

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions: Handle in a fume hood. Avoid dust formation. The trifluoromethyl group is stable, but thermal decomposition may release hydrogen fluoride (HF) and toxic nitrile fumes.

References

  • PubChem. (2024). Compound Summary: 4-Aminopyridine-3-carbonitrile (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of substituted pyrazoles and pyridines.
  • Journal of Medicinal Chemistry. (2022). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

Sources

Exploratory

Technical Characterization and Synthetic Utility of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

[1] Executive Summary 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) represents a critical "lynchpin scaffold" in modern medicinal chemistry. Its molecular weight—187.12 g/mol —is not merely a phy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) represents a critical "lynchpin scaffold" in modern medicinal chemistry. Its molecular weight—187.12 g/mol —is not merely a physical constant but the foundational metric for stoichiometric precision in the synthesis of kinase inhibitors, agrochemicals, and fused heterocyclic systems.

This guide moves beyond basic data, providing a validated analytical framework and synthetic application strategy. It is designed for researchers requiring high-fidelity characterization and utilization of this fluorinated pyridine core.[1]

Part 1: Physicochemical Profile & Molecular Metrics[1]

Understanding the exact mass and isotopic distribution is prerequisite for High-Resolution Mass Spectrometry (HRMS) validation.[1] The trifluoromethyl (-CF3) group introduces a unique mass defect and lipophilic shift that distinguishes this scaffold from non-fluorinated analogs.[1]

Molecular Weight & Formula Data
MetricValueTechnical Context
Molecular Formula C₇H₄F₃N₃ Core stoichiometry for yield calculations.
Average Molecular Weight 187.12 g/mol Used for gravimetric measurements and molarity calculations.[1]
Monoisotopic Mass 187.0357 Da Critical: The exact mass for HRMS extraction windows (±5 ppm).
[M+H]⁺ Ion 188.0430 Da The primary species observed in ESI(+) MS mode.[1]
[M+Na]⁺ Ion 210.0249 Da Common adduct seen in unbuffered LC-MS mobile phases.[1]
Structural Properties[1][2][3][4][5][6][7]
  • Lipophilicity (cLogP): ~1.8 – 2.[1]2. The -CF3 group significantly increases lipophilicity compared to a methyl analog, enhancing membrane permeability in drug candidates.[1]

  • Electronic Character: The C3-cyano and C6-trifluoromethyl groups are strong electron-withdrawing groups (EWG), reducing the basicity of the pyridine nitrogen and the C4-amino group. This necessitates specific coupling conditions (e.g., Buchwald-Hartwig) that account for nucleophilic deactivation.[1]

Part 2: Analytical Validation Protocol (Self-Validating System)

Objective: To confirm identity and purity using a workflow that cross-references retention time (RT), UV absorbance, and mass-to-charge (m/z) ratio.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (MeCN) .[1] Avoid Methanol if potential transesterification or reaction with the nitrile is suspected under acidic stress, though MeCN is generally safer for pyridines.[1]

  • Concentration: Dilute to 10 µg/mL for MS injection to prevent detector saturation.

LC-MS Methodology
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Validation Logic (The "Why")
  • UV Detection (254 nm): The conjugated pyridine system absorbs strongly here.[1] A single peak confirms chromatographic purity.[1]

  • MS Detection (ESI+): You must scan for the 188.04 Da parent ion.[1]

    • Self-Check: If you see significant M+41 (Acetonitrile adduct) or dimer formation [2M+H]⁺ at 375.08 Da, increase the source temperature to induce declustering.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample Prep (1 mg/mL in MeCN) LC LC Separation (C18 Column, Gradient) Sample->LC Inject Ionization ESI(+) Source (Protonation) LC->Ionization Elute Detection MS Detection (Target: 188.04 m/z) Ionization->Detection Scan Validation Data Validation (Purity > 98%) Detection->Validation Analyze

Caption: Figure 1. Self-validating LC-MS workflow for confirming the identity of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile.

Part 3: Synthetic Utility & Reaction Pathways[7]

The molecular weight of 187.12 is the basis for calculating stoichiometry in downstream synthesis.[1] This scaffold is a precursor for bicyclic heteroaromatics (e.g., pyrido[4,3-d]pyrimidines), often used in kinase inhibitor discovery.[1]

Key Reaction: Cyclocondensation to Pyridopyrimidines

The orthogonal reactivity of the C4-amino (nucleophile) and C3-cyano (electrophile) groups allows for "one-pot" cyclizations.[1]

Protocol Insight: When reacting with formamidine acetate to form the pyrimidine ring:

  • Stoichiometry: Use 1.5 equivalents of formamidine acetate relative to the pyridine (MW 187.12).[1]

    • Calculation: For 1.0 g (5.34 mmol) of pyridine, use ~0.83 g of formamidine acetate.[1]

  • Mechanism: The exocyclic amine attacks the formamidine, followed by intramolecular nucleophilic attack on the nitrile carbon.[1]

  • Thermodynamics: High temperature (100°C+) is often required due to the electron-deficient nature of the pyridine ring caused by the -CF3 group.[1]

Visualization: Synthetic Pathway

SynthesisPath Start 4-Amino-6-(CF3) pyridine-3-carbonitrile (MW: 187.12) Intermed Amidine Intermediate (Transient) Start->Intermed + Reagent, 120°C Reagent Formamidine Acetate (Cyclizing Agent) Reagent->Intermed Product 4-Amino-7-(trifluoromethyl) pyrido[4,3-d]pyrimidine (Kinase Inhibitor Scaffold) Intermed->Product - NH3 (Cyclization)

Caption: Figure 2. Conversion of the pyridine scaffold into a fused bicyclic system via cyclocondensation.

Part 4: Safety & Handling

  • Hazard Identification: As a nitrile-containing aminopyridine, treat as Acutely Toxic (Oral/Inhalation) and a Skin/Eye Irritant .[1][2]

  • Metabolic Stability: The -CF3 group prevents oxidative metabolism at the C6 position, but the nitrile group can liberate cyanide under extreme metabolic or chemical hydrolysis conditions.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to slow oxidation if left in air/light.[1]

References

  • Frontier Specialty Chemicals. (n.d.).[1] 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Analysis. Retrieved from

  • PubChem. (2025).[1][3][2] 4-Aminopyridine-3-carbonitrile Compound Summary. National Library of Medicine. Retrieved from [PubChem]([Link]

Sources

Foundational

Technical Guide: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1). A Critical Fluorinated Scaffold f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1).

A Critical Fluorinated Scaffold for Kinase Inhibitor Discovery

Executive Summary

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a highly functionalized heterocyclic building block characterized by a "push-pull" electronic system. The electron-withdrawing trifluoromethyl (-CF


) and cyano (-CN) groups at the 6- and 3-positions, respectively, strongly activate the pyridine ring, while the electron-donating amino (-NH

) group at the 4-position provides a handle for hydrogen bonding and further derivatization. This molecule is a privileged intermediate in the synthesis of fused heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,6-naphthyridines , which are frequent pharmacophores in ATP-competitive kinase inhibitors (e.g., PIM-1, CSF-1R targets).
PropertyData
CAS Number 1805396-59-1
Molecular Formula C

H

F

N

Molecular Weight 187.12 g/mol
SMILES NC1=C(C#N)C=NC(C(F)(F)F)=C1
Key Features Ortho-amino nitrile motif; Lipophilic CF

anchor

Structural Analysis & Pharmacophore Properties

The utility of this scaffold stems from the specific arrangement of its substituents:

  • Electronic Activation (S

    
    Ar Susceptibility):  The pyridine ring is electron-deficient due to the -CF
    
    
    
    and -CN groups. This makes the 4-position (if halogenated) highly reactive toward nucleophiles, or conversely, the 4-amino group relatively acidic and less nucleophilic than a standard aniline.
  • Ortho-Amino Nitrile Motif: The adjacent -NH

    
     and -CN groups form a classic bidentate electrophile/nucleophile pair . This is the structural prerequisite for cyclization reactions with formamide, urea, or guanidine to generate fused pyrimidine rings.
    
  • Trifluoromethyl Lipophilicity: The -CF

    
     group at the 6-position enhances metabolic stability (blocking metabolic oxidation at the typically labile 6-position) and increases lipophilicity, improving membrane permeability in drug candidates.
    

Synthetic Pathways[1][2][3][4][5]

Two primary strategies exist for accessing this scaffold: De Novo Cyclization (constructing the ring) and Functionalization (modifying a pre-formed pyridine).

Pathway A: Nucleophilic Aromatic Substitution (Preferred)

The most reliable laboratory route involves the amination of 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile . The strong electron-withdrawing nature of the -CN and -CF


 groups activates the 4-chloro substituent for facile displacement by ammonia.
  • Reagents: NH

    
     (gas or aqueous), Isopropanol or Dioxane.
    
  • Conditions: Sealed tube, 80–100 °C.

  • Yield: Typically >85% due to the high activation of the ring.

Pathway B: Three-Component Cyclocondensation

A convergent route utilizing malononitrile, a trifluoromethyl-beta-diketone equivalent (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), and an ammonia source. This follows a modified Hantzsch pyridine synthesis logic.

SynthesisPathways Precursor1 4-Chloro-6-(CF3) pyridine-3-carbonitrile Target 4-Amino-6-(CF3) pyridine-3-carbonitrile Precursor1->Target SnAr Substitution (High Yield) Ammonia NH3 / iPrOH (Sealed Tube) Ammonia->Target Precursor2 Ethyl 4,4,4-trifluoro- 3-oxobutanoate Precursor2->Target Cyclocondensation (One-Pot) Malono Malononitrile + NH4OAc Malono->Target

Figure 1: Primary synthetic strategies. Pathway A (Blue) is preferred for purity; Pathway B (Red) is preferred for diversity generation.

Experimental Protocol: S Ar Synthesis

This protocol describes the conversion of the 4-chloro analog, a standard procedure for this class of compounds.

Safety Warning: This reaction involves pressurized ammonia gas and toxic pyridine derivatives. Work must be performed in a fume hood behind a blast shield.

  • Setup: Charge a high-pressure glass pressure tube (or stainless steel autoclave) with 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq) and anhydrous 1,4-dioxane (5 mL/mmol).

  • Reagent Addition: Cool the vessel to 0 °C. Bubble anhydrous Ammonia gas into the solution until saturation, or add 7N NH

    
     in methanol (5.0 eq).
    
  • Reaction: Seal the vessel tightly. Heat to 90 °C with vigorous magnetic stirring for 12–16 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting chloride is less polar than the amino product.

  • Workup: Cool to room temperature. Carefully vent the excess ammonia. Concentrate the solvent in vacuo.

  • Purification: The residue is typically a solid. Triturate with cold water to remove ammonium chloride salts. Filter the solid and wash with diethyl ether/pentane. Recrystallize from ethanol if necessary.

    • Expected Appearance: Off-white to pale yellow crystalline solid.

Medicinal Chemistry Applications: Downstream Cyclization

The ortho-amino nitrile moiety is a versatile "chemical warhead" for generating bicyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidines

Reacting the core with formamide or guanidine cyclizes the amino and nitrile groups into a pyrimidine ring. This scaffold is isosteric with quinazoline (e.g., Gefitinib) but with improved solubility and distinct electronic properties due to the pyridine nitrogen and CF


 group.
Synthesis of Pyrazolo[3,4-b]pyridines

Reaction with hydrazine hydrate leads to the attack on the nitrile followed by cyclization onto the amino group (or vice-versa depending on conditions), yielding amino-pyrazolo-pyridines, which are potent scaffolds for kinase inhibitors targeting pathways like JAK or B-Raf.

Reactivity Core 4-Amino-6-(CF3) pyridine-3-carbonitrile Prod_Pyrimidine 4-Aminopyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Core->Prod_Pyrimidine Cyclization Prod_Pyrazolo 3-Aminopyrazolo[3,4-b]pyridine (JAK/B-Raf Inhibitor) Core->Prod_Pyrazolo Cyclization Prod_Amide 4-Amino-6-(CF3) nicotinamide Core->Prod_Amide Hydrolysis R_Formamide Formamide / 180°C R_Hydrazine Hydrazine Hydrate R_Hydrolysis NaOH / H2O2

Figure 2: Divergent synthesis of fused heterocycles from the core scaffold.

References

  • National Institutes of Health (NIH). (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • Arkivoc. (2008).[1] Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Retrieved from [Link]

  • Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. ACS Publications. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

The following in-depth technical guide details the synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1). This guide is structured for medicinal chemists and process development scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1). This guide is structured for medicinal chemists and process development scientists, focusing on a robust, scalable pathway derived from authoritative heterocyclic chemistry principles.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Core Scaffold: Pyridine Key Functionalities:

  • C3-Cyano: Electron-withdrawing, directs nucleophilic attack, critical for kinase inhibitor binding pockets.

  • C4-Amino: H-bond donor, often installed via nucleophilic aromatic substitution (

    
    ).
    
  • C6-Trifluoromethyl: Lipophilic, metabolically stable, strongly electron-withdrawing.

Retrosynthetic Logic

Direct cyclization to the 4-amino-3-cyano-6-trifluoromethyl pattern is chemically challenging due to the competing regiochemistry of the trifluoromethyl group during Knoevenagel/Michael sequences. Therefore, the most reliable "Authoritative" route employs a Linear Construction followed by Divergent Functionalization .

  • Ring Construction: Synthesis of the parent scaffold, 6-(trifluoromethyl)pyridine-3-carbonitrile , via cyclocondensation of a trifluorovinyl ketone equivalent and an enaminonitrile.

  • Activation: Conversion to the Pyridine N-oxide to activate the C4 position.

  • Regioselective Chlorination: Deoxygenative chlorination to install a leaving group at C4.

  • Amination:

    
     displacement of chloride by ammonia.
    

Detailed Synthesis Pathway[1][2][3][4]

Phase 1: Scaffold Construction

Objective: Synthesis of 6-(trifluoromethyl)pyridine-3-carbonitrile.

Step 1.1: Preparation of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)

This building block introduces the C6-CF3 moiety.

  • Reagents: Trifluoroacetyl chloride (or Trifluoroacetic anhydride), Ethyl Vinyl Ether, Pyridine.

  • Solvent: Dichloromethane or Toluene.

  • Mechanism: Acylation of the vinyl ether followed by elimination.

Protocol:

  • Cool a solution of ethyl vinyl ether (1.2 equiv) and pyridine (1.5 equiv) in CH₂Cl₂ to 0°C.

  • Add trifluoroacetyl chloride (1.0 equiv) dropwise, maintaining temperature <10°C.

  • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Quench with cold water.[1] Separate organic layer, wash with 1N HCl and brine.

  • Concentrate to yield 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a yellow oil.

Step 1.2: Cyclocondensation with 3-Aminoacrylonitrile
  • Reagents: ETFBO (from 1.1), 3-Aminoacrylonitrile (or 3,3-Dimethoxypropionitrile + Ammonia).

  • Solvent: Ethanol or Acetonitrile.

  • Catalyst: Sodium Ethoxide (NaOEt) or Triethylamine.

Protocol:

  • Dissolve 3-aminoacrylonitrile (1.0 equiv) in Ethanol.

  • Add ETFBO (1.0 equiv) slowly. The amine attacks the

    
    -carbon of the enone (Michael addition).
    
  • Heat to reflux for 4–6 hours. The intermediate undergoes intramolecular condensation (amine nitrogen attacks the ketone carbonyl is disfavored; usually, the C-terminal of the enaminonitrile attacks the ketone, and the amine nitrogen closes onto the ester/leaving group. Correction: In this specific pairing, the amino group of 3-aminoacrylonitrile attacks the

    
    -carbon of ETFBO. The 
    
    
    
    -carbon of the nitrile then attacks the trifluoroacetyl carbonyl, eliminating water).
  • Regioselectivity Check: This sequence yields 6-(trifluoromethyl)nicotinonitrile .

  • Cool, concentrate, and recrystallize from Hexane/EtOAc.

Phase 2: C4-Functionalization (The "N-Oxide" Strategy)

Objective: Installation of the amino group at the 4-position via the 4-chloro intermediate.

Step 2.1: N-Oxidation
  • Reagents: Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).

  • Solvent: Dichloromethane.

  • Mechanism: The in situ formation of trifluoroperacetic acid provides a potent oxygen transfer agent, essential for electron-deficient pyridines.

Protocol:

  • Dissolve 6-(trifluoromethyl)pyridine-3-carbonitrile in CH₂Cl₂.

  • Add UHP (2.5 equiv).

  • Add TFAA (2.0 equiv) dropwise at 0°C. (Caution: Exothermic).

  • Stir at RT for 18 hours. Monitor by TLC (N-oxide is more polar).

  • Quench with aqueous NaHSO₃. Extract with CH₂Cl₂/MeOH (9:1).

  • Yields 6-(trifluoromethyl)pyridine-3-carbonitrile 1-oxide .

Step 2.2: Regioselective Chlorination (Reissert-Henze Type)
  • Reagents: Phosphorus Oxychloride (POCl₃).

  • Conditions: Reflux (80–100°C).

  • Mechanism: The N-oxide oxygen attacks POCl₃, activating the ring. Chloride anion attacks C4 (para to N) or C2 (ortho). With the bulky CF3 at C6 and CN at C3, C4 is the sterically and electronically accessible site.

Protocol:

  • Suspend the N-oxide in neat POCl₃ (5–10 volumes).

  • Heat to reflux for 2–4 hours.

  • Critical Step: Remove excess POCl₃ under reduced pressure before aqueous workup to prevent violent hydrolysis.

  • Pour residue onto ice/water. Neutralize with NaHCO₃.

  • Extract with EtOAc. Purification by column chromatography (SiO₂) is usually required to separate 4-chloro (major) from 2-chloro (minor) isomers.

  • Isolate 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile .

Step 2.3: Ammonolysis (

)
  • Reagents: Ammonia (gas) or Ammonium Hydroxide (28%).

  • Solvent: Ethanol or Isopropanol (sealed tube).

  • Conditions: 80–100°C, 4–8 hours.

Protocol:

  • Charge a pressure vessel with 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile and Ethanol.

  • Saturate with NH₃ gas or add excess aqueous NH₄OH.

  • Seal and heat to 90°C. The electron-withdrawing CN and CF3 groups activate the C4-Cl for facile displacement.

  • Cool to RT. The product often precipitates.

  • Filter, wash with water, and dry.[2]

  • Final Product: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (White to off-white solid).

Reaction Pathway Visualization

Synthesis Workflow Diagram

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization SM1 Ethyl Vinyl Ether + Pyridine Inter1 4-Ethoxy-1,1,1-trifluoro- 3-buten-2-one (ETFBO) SM1->Inter1 Acylation/Elimination (0°C -> RT) Reagent1 Trifluoroacetyl Chloride Reagent1->Inter1 Scaffold 6-(Trifluoromethyl) pyridine-3-carbonitrile Inter1->Scaffold + SM2 NaOEt/EtOH, Reflux SM2 3-Aminoacrylonitrile SM2->Scaffold NOxide Pyridine N-Oxide Intermediate Scaffold->NOxide UHP / TFAA CH2Cl2, RT Chloro 4-Chloro-6-(trifluoromethyl) pyridine-3-carbonitrile NOxide->Chloro POCl3, Reflux (Regioselective Cl) Target 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Chloro->Target NH3 / EtOH Sealed Tube, 90°C

Caption: Step-wise synthesis from commodity fluorinated precursors to the final amino-cyanopyridine target.

Key Data & Process Parameters

ParameterStep 1.2 (Cyclization)Step 2.2 (Chlorination)Step 2.3 (Amination)
Limiting Reagent ETFBOPyridine N-Oxide4-Chloro-Intermediate
Key Reagent 3-AminoacrylonitrilePOCl₃Ammonia (NH₃)
Temperature 78°C (Reflux)105°C (Reflux)80–100°C
Time 4–6 Hours2–4 Hours4–8 Hours
Critical Safety Avoid runaway exothermQuench POCl₃ carefullyPressure vessel integrity
Exp.[3] Yield 65–75%50–60%85–95%
Troubleshooting & Optimization
  • Regioselectivity Issues (Step 2.2): If 2-chloro isomer forms, lower the reflux temperature or use Vilsmeier reagent (DMF/POCl₃) instead of neat POCl₃ to modulate reactivity.

  • N-Oxide Stability: Ensure complete removal of TFAA/acid before concentrating the N-oxide, as it can be shock-sensitive or degrade.

  • Purification: The final product is amphoteric but weakly basic. It can be purified by dissolving in dilute acid, filtering insolubles, and reprecipitating with ammonia.

References

  • Preparation of 4-trifluoromethyl nicotinonitrile. Google Patents. (Methodology for ETFBO cyclization).

  • Synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1). Frontier Specialty Chemicals. (Product Identification).

  • Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile. ResearchGate. (Analogous chemistry for 6-CF3 pyridine functionalization).

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Arkivoc. (General context on amino-cyano-heterocycle synthesis).

  • Synthesis and application of trifluoromethylpyridines. PubMed Central. (Review of CF3-pyridine building blocks).

Sources

Foundational

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile physical properties

H F N Executive Summary 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a highly specialized heterocyclic building block utilized primarily in the synthesis of agrochemicals and pharmaceutical agents. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026


H

F

N

Executive Summary

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a highly specialized heterocyclic building block utilized primarily in the synthesis of agrochemicals and pharmaceutical agents. Its structural uniqueness lies in the synergistic electronic effects of the electron-withdrawing trifluoromethyl (–CF


) and nitrile (–CN) groups flanking the amino-substituted pyridine core. This specific substitution pattern renders the amino group less basic than typical aminopyridines and activates the ring for further functionalization, making it a critical intermediate for kinase inhibitors and crop protection agents.

This guide provides a comprehensive technical analysis of its physical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a pyridine ring substituted at the 3, 4, and 6 positions.[1] The strategic placement of the trifluoromethyl group at C6 and the nitrile group at C3 creates a "push-pull" electronic system, significantly altering the reactivity of the C4-amino group compared to unsubstituted 4-aminopyridine.

AttributeDetail
IUPAC Name 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
Common Synonyms 4-Amino-6-(trifluoromethyl)nicotinonitrile
SMILES NC1=C(C#N)C=NC(C(F)(F)F)=C1
InChI Key ZBLULFJVRGVQAW-UHFFFAOYSA-N (Analogous backbone)
Molecular Weight 187.12 g/mol

Physical & Chemical Properties[1][2][4][5]

Note: Due to the specialized nature of this intermediate, certain values are derived from high-confidence predictive models (ACD/Labs, EPISuite) where experimental literature is proprietary.

Solid-State and Solution Properties
PropertyValue / DescriptionConfidence Level
Physical State Solid (Crystalline powder)High (Analog based)
Appearance Off-white to pale yellowHigh
Melting Point 138 – 142 °C (Predicted range)Medium (Predicted)
Boiling Point 310.7 ± 42.0 °C at 760 mmHgMedium (Predicted)
Density 1.43 ± 0.1 g/cm³High (Calculated)
Solubility (Water) Low (< 0.5 mg/mL)High
Solubility (Organic) Soluble in DMSO, DMF, Methanol, Ethyl AcetateHigh
LogP 1.82 ± 0.35High (Calculated)
pKa (Conjugate Acid) ~2.5 (Amino group)High (Theoretical)

Scientific Insight: The low pKa (compared to 4-aminopyridine pKa ~9.1) is a direct consequence of the inductive electron withdrawal by the –CF


 and –CN groups. This makes the amino group a poor nucleophile, often requiring deprotonation (using NaH or LiHMDS) for alkylation reactions.

Synthesis & Production Logic

The most robust synthetic route involves Nucleophilic Aromatic Substitution (


) on a halogenated precursor. The 4-position is activated for nucleophilic attack due to the para relationship with the pyridine nitrogen and the ortho relationship with the electron-withdrawing nitrile group.
Synthetic Pathway Visualization

SynthesisPathway Precursor 4-Chloro-6-(trifluoromethyl) pyridine-3-carbonitrile Intermediate Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack (Solvent: THF/EtOH) Reagent Ammonia (NH3) (Gas or Aqueous) Reagent->Intermediate Product 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Intermediate->Product Aromatization (-HCl) Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption:


 mechanism converting the 4-chloro precursor to the target amine via an addition-elimination pathway.
Experimental Protocol: Amination

Objective: Synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile from 4-chloro-6-(trifluoromethyl)nicotinonitrile.

Reagents:

  • 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Ammonia (7N in Methanol or 28% Aqueous NH

    
    OH) (5.0 eq)
    
  • Solvent: Ethanol or THF

Methodology:

  • Dissolution: Charge a pressure vessel with the 4-chloro precursor dissolved in Ethanol (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Slowly add the ammonia solution.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.

    • Mechanism Check: The reaction proceeds via the formation of a Meisenheimer complex. The electron-poor ring stabilizes the negative charge intermediate.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Ethanol/Hexanes if necessary.

Structural Characterization (Spectroscopy)[6]

To validate the identity of CAS 1805396-59-1, the following spectral signatures must be observed.

NMR Spectroscopy
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ~8.5 ppm (s, 1H, H-2 ): Deshielded singlet adjacent to Nitrogen and Nitrile.
      
    • 
       ~7.8 ppm (bs, 2H, NH
      
      
      
      ): Broad exchangeable singlet (chemical shift varies with concentration).
    • 
       ~7.1 ppm (s, 1H, H-5 ): Aromatic singlet shielded relative to H-2.
      
  • 
    F NMR: 
    
    • 
       -68.0 to -70.0 ppm (s, 3F, CF
      
      
      
      ): Characteristic region for trifluoromethyl on a pyridine ring.
Infrared (IR) Spectroscopy
  • Nitrile (–C≡N): Sharp, weak-to-medium band at 2220–2240 cm

    
    .
    
  • Amine (–NH

    
    ):  Doublet absorption (symmetric/asymmetric stretch) at 3300–3500 cm
    
    
    
    .

Handling, Stability, and Safety

Stability Profile
  • Thermal Stability: Stable up to ~250°C. Avoid prolonged exposure to temperatures >300°C to prevent nitrile decomposition.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions (forming the amide or carboxylic acid).

  • Light Sensitivity: Generally stable, but storage in amber vials is recommended to prevent photo-oxidation of the amino group.

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • PubChem Compound Summary. (2023). 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1).[3] National Center for Biotechnology Information. Link

  • Frontier Specialty Chemicals. (2023). Product Analysis: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile.[3]Link

  • Schlosser, M., et al. (2005). "Site-Selective Functionalization of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry.
  • Sigma-Aldrich. (2023). Safety Data Sheet: Fluorinated Pyridine Derivatives.Link

Sources

Exploratory

Technical Guide: Spectral Analysis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

[1] Executive Summary 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) is a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceutical agents. Its unique substitution...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) is a critical heterocyclic building block in the synthesis of agrochemicals and pharmaceutical agents. Its unique substitution pattern—combining a strong electron-withdrawing trifluoromethyl group (


) and a nitrile group (

) with an electron-donating amino group (

)—creates a distinct electronic push-pull system. This guide provides a detailed analysis of its spectral signature, essential for structural validation and impurity profiling during drug development.

Key Chemical Identifiers:

  • IUPAC Name: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile[1][2][3]

  • CAS Number: 1805396-59-1[1][2][3][4][5][6]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 187.12 g/mol

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities. The industrial route typically involves the ammonolysis of 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Precursor 4-Chloro-6-(trifluoromethyl) pyridine-3-carbonitrile Reaction Nucleophilic Aromatic Substitution (SnAr) Precursor->Reaction Reagent Ammonia (NH3) Solvent: Dioxane/THF Reagent->Reaction Crude Crude Mixture Reaction->Crude Purification Recrystallization / Column Chromatography Crude->Purification Impurity1 Impurity A: Hydrolysis Product (Amide) Crude->Impurity1 Side Reaction Impurity2 Impurity B: Unreacted Chloride Crude->Impurity2 Residual Product 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Purification->Product

Caption: Synthesis pathway via SnAr substitution highlighting potential impurities detectable by MS and NMR.

Spectral Analysis: The "Fingerprint"

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the electronic competition between the shielding amino group and the deshielding nitrile/trifluoromethyl groups.


H NMR (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C2-H 8.60 – 8.75 Singlet (s)1HHighly Deshielded. Located between the pyridine nitrogen and the electron-withdrawing nitrile group (

). The absence of ortho-coupling confirms the substitution pattern.
-NH

7.60 – 8.00 Broad Singlet (br s)2HExchangeable. The amino protons are broadened due to quadrupole relaxation of the nitrogen and hydrogen bonding with the solvent (DMSO).
C5-H 7.10 – 7.25 Singlet (s)1HShielded. Located ortho to the electron-donating amino group (

), which increases electron density at this carbon via resonance, counteracting the

effect.

Critical QC Note: A common impurity, the 4-chloro precursor, would lack the broad


 signal and show a downfield shift for the C5 proton due to the lack of the shielding amino group.

C NMR (100 MHz, DMSO-

)

The


C spectrum is complex due to Carbon-Fluorine (

) coupling.
CarbonShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Coupling (

, Hz)
Assignment
C2 156.0 -Aromatic C-H (Deshielded by N)
C4 154.5 -Aromatic C-NH

(Ipso)
C6 148.0

Hz
Quartet. Ipso to

.
-CF

121.5

Hz
Quartet. Typical trifluoromethyl signal.[7]
-CN 115.5 -Nitrile Carbon.
C5 108.0

Hz
Aromatic C-H (Shielded by ortho-NH

).
C3 92.0 -Aromatic C-CN (Shielded by resonance).

F NMR (376 MHz, DMSO-

)
  • Shift:

    
     -63.0 to -65.0 ppm.
    
  • Signal: Singlet (sharp).

  • Utility: This is the cleanest method to quantify purity against an internal standard (e.g.,

    
    -trifluorotoluene) as it avoids solvent interference.
    
Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of functional groups.

  • Amino Group (

    
    ):  Two distinct bands at 3450 cm
    
    
    
    (asymmetric stretch) and 3350 cm
    
    
    (symmetric stretch).
  • Nitrile (

    
    ):  A sharp, characteristic band at 2225 ± 5 cm
    
    
    
    . This is a critical diagnostic peak; its absence implies hydrolysis to the amide.
  • Trifluoromethyl (

    
    ):  Strong, broad absorptions in the 1100–1200 cm
    
    
    
    region (C-F stretching).
  • Pyridine Ring: Skeletal vibrations around 1600 cm

    
      and 1580 cm
    
    
    
    .
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI). Molecular Ion (


):  m/z 187.
Fragmentation Pathway (Graphviz)

The fragmentation pattern under EI conditions is predictable and serves as a structural fingerprint.

MSFragmentation M_Ion Molecular Ion [M]+ m/z 187 Frag1 [M - F]+ m/z 168 M_Ion->Frag1 - F (19) Frag2 [M - HCN]+ m/z 160 M_Ion->Frag2 - HCN (27) Frag3 [M - CF3]+ m/z 118 M_Ion->Frag3 - CF3 (69) BasePeak Base Peak Ring Fragment Frag3->BasePeak Ring Disassembly

Caption: Proposed EI-MS fragmentation pathway for structural confirmation.

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these standardized protocols.

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
     (99.9% D) rather than CDCl
    
    
    
    . The polar amino group and the pyridine nitrogen can cause aggregation or broadening in non-polar solvents. DMSO ensures sharp signals.
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the quaternary carbons (C3, C4, C6, CN, CF3) for quantitative integration.
    • Acquire at least 256 scans for

      
      C to resolve the quartet splitting of the C-F carbons.
      
Purity Determination via qNMR
  • Internal Standard: Use 1,3,5-Trimethoxybenzene (non-volatile, distinct singlet at 6.1 ppm) or Maleic Acid (singlet at 6.3 ppm).

  • Protocol: Weigh accurately ~10 mg of analyte and ~5 mg of standard into the same vial. Dissolve in DMSO-

    
    .
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight.

References

  • Google Patents. (2015). Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives (EP2821398A1).
  • Capot Chemical. (n.d.). Material Safety Data Sheet: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2013). Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Strategic Synthesis Guide: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

This guide outlines the strategic synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1), a critical fluorinated heterocyclic building block used in the development of kinase inhibitors and ag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1), a critical fluorinated heterocyclic building block used in the development of kinase inhibitors and agrochemicals.

The synthesis of 4-amino-pyridines with specific regiochemistry (distinct from the more common 2-amino isomers) requires a designed approach to avoid thermodynamic byproducts. The most robust industrial route involves the SNAr ammonolysis of a 4-chloro precursor , derived from a regioselective cyclization.

Part 1: Retrosynthetic Analysis & Strategy

To achieve the target substitution pattern—Amino at C4 , Nitrile at C3 , and Trifluoromethyl at C6 —direct condensation methods (e.g., Hantzsch synthesis) often fail due to poor regioselectivity, favoring the 2-amino or 6-amino isomers.

The Optimal Strategy: The "Activate-and-Displace" Pathway

  • Core Construction: Construct the pyridine ring with a hydroxyl group at C4 (pyridone tautomer) using a regioselective enaminone cyclization.

  • Activation: Convert the C4-hydroxyl to a C4-chloro leaving group using phosphorus oxychloride (

    
    ).
    
  • Functionalization: Perform a nucleophilic aromatic substitution (

    
    ) with ammonia to install the amino group.
    
Retrosynthesis Diagram (DOT)

Retrosynthesis Target TARGET 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Chloro INTERMEDIATE 1 4-Chloro-6-(trifluoromethyl) pyridine-3-carbonitrile Target->Chloro Ammonolysis (SNAr) Hydroxy INTERMEDIATE 2 4-Hydroxy-6-(trifluoromethyl) pyridine-3-carbonitrile (Pyridone Tautomer) Chloro->Hydroxy Chlorination (POCl3) Enaminone KEY PRECURSOR Ethyl 2-(ethoxymethylene)- 4,4,4-trifluoro-3-oxobutanoate Hydroxy->Enaminone Cyclization (Base) SM3 STARTING MATERIAL C Cyanoacetamide (or Malononitrile) Hydroxy->SM3 N-C3 Fragment SM1 STARTING MATERIAL A Ethyl 4,4,4-trifluoro- 3-oxobutanoate Enaminone->SM1 Condensation SM2 STARTING MATERIAL B Triethyl Orthoformate (or DMF-DMA) Enaminone->SM2 C1 Insertion

Caption: Retrosynthetic logic flow from commercial starting materials to the target 4-amino pyridine scaffold.

Part 2: Core Starting Materials

The synthesis relies on three primary commodity chemicals. Purity and dryness are critical for the initial condensation steps.

Starting MaterialCAS No.Role in SynthesisCritical Quality Attributes (CQA)
Ethyl 4,4,4-trifluoro-3-oxobutanoate 372-31-6Scaffold Backbone : Provides C4, C5, C6 carbons and the

group.
Water Content <0.1% : Moisture hydrolyzes the ester, reducing yield.
Triethyl Orthoformate 122-51-0C1 Linker : Provides the C2 carbon atom via methine bridge formation.Acid Free : Presence of acid can catalyze premature polymerization.
2-Cyanoacetamide 107-91-5Nitrogen Source : Provides the Pyridine Nitrogen, C3, and the Nitrile group.Purity >98% : Impurities lead to colored byproducts during cyclization.
Phosphorus Oxychloride (

)
10025-87-3Chlorinating Agent : Activates C4-OH for displacement.Freshly Distilled : Degraded reagent (containing phosphoric acid) lowers conversion.
Ammonia (

)
7664-41-7Nucleophile : Installs the final amino group.Anhydrous : Use gas or solution in dioxane/MeOH to prevent hydrolysis.

Part 3: Step-by-Step Synthetic Protocol

Step 1: Synthesis of the Enaminone Intermediate

This step creates the reactive "spine" for the pyridine ring.

  • Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Triethyl Orthoformate (1.2 eq), Acetic Anhydride (2.0 eq).

  • Protocol:

    • Charge Ethyl 4,4,4-trifluoro-3-oxobutanoate and Triethyl Orthoformate into a reactor.

    • Add Acetic Anhydride (acts as solvent and drives equilibrium by trapping ethanol).

    • Reflux at 120–130°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of ketoester.

    • Concentrate under reduced pressure to remove ethyl acetate/acetic acid byproducts.

    • Yield: The resulting Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is typically used directly (crude oil) or distilled.

Step 2: Cyclization to 4-Hydroxy-6-(trifluoromethyl)pyridine-3-carbonitrile
  • Reagents: Enaminone (from Step 1), 2-Cyanoacetamide (1.0 eq), Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ), Ethanol.
    
  • Protocol:

    • Dissolve 2-Cyanoacetamide in anhydrous Ethanol containing NaOEt (1.1 eq).

    • Add the Enaminone dropwise at 0–5°C to control the exotherm.

    • Allow to warm to room temperature, then reflux for 4–8 hours.

    • Mechanism: The amide nitrogen attacks the ethoxy-vinyl carbon (Michael-like), followed by the active methylene attacking the ester carbonyl.

    • Workup: Cool mixture, acidify with HCl to pH 3–4. The product precipitates as the pyridone tautomer. Filter and dry.

    • Checkpoint: Verify structure by NMR. The

      
       position is fixed by the initial attack. (Note: Regiochemistry can be sensitive; verify 
      
      
      
      -NMR coupling constants).
Step 3: Chlorination (Activation)
  • Reagents: 4-Hydroxy intermediate,

    
     (excess), 
    
    
    
    (catalytic).
  • Protocol:

    • Suspend the dry 4-Hydroxy pyridine in neat

      
       (5–10 vol).
      
    • Heat to 100–110°C for 3–5 hours. The suspension will clear as the chloro-pyridine forms.

    • Safety: Quench carefully into ice water. Maintain temperature <20°C to avoid hydrolysis of the nitrile.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Product: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile .

Step 4: Ammonolysis ( )
  • Reagents: 4-Chloro intermediate, Ammonia (7M in Methanol or aqueous

    
     in THF).
    
  • Protocol:

    • Dissolve the 4-Chloro intermediate in THF or Methanol.

    • Add excess Ammonia (5–10 eq).

    • Heat in a sealed pressure vessel (autoclave) at 60–80°C for 6–12 hours.

    • Why Heat? The

      
       group is electron-withdrawing, activating the ring, but the C3-CN also activates. Position 4 is highly electrophilic, but steric hindrance from the C3-CN and C5-H requires thermal energy.
      
    • Workup: Concentrate solvent, wash with water to remove ammonium chloride salts. Recrystallize from Ethanol/Heptane.

Part 4: Technical Validation & Troubleshooting

Regiochemistry Confirmation

A common pitfall is the formation of the 6-hydroxy-4-trifluoromethyl isomer (swapped positions).

  • Validation: Use

    
    -NMR.
    
    • Target (6-

      
      ):  Signal typically appears around -68 ppm .
      
    • Isomer (4-

      
      ):  Signal typically appears around -63 ppm .
      
  • Control: Ensure the Enaminone is fully formed before adding Cyanoacetamide. Premature mixing of ketoester + cyanoacetamide + base favors the wrong isomer.

Reaction Pathway Visualization

ReactionPathway SM Ethyl 4,4,4-trifluoro- 3-oxobutanoate Enamine Enaminone Intermediate SM->Enamine + HC(OEt)3 - EtOH Pyridone 4-OH Pyridine (Pyridone) Enamine->Pyridone + Cyanoacetamide Base / Reflux Chloride 4-Cl Pyridine Pyridone->Chloride + POCl3 Heat Final 4-NH2 Target Chloride->Final + NH3 SNAr

Caption: Forward synthetic pathway with critical intermediates.

References

  • Preparation of trifluoromethylpyridines. National Institutes of Health (NIH) / PubMed Central. Review of synthetic methods for TFMP derivatives.

  • Synthesis of 4-amino-pyridine-3-carbonitriles. Arkivoc. Methodology for 4-amino-5-cyanopyrimidines and pyridines via SNAr.

  • Regioselective synthesis of trifluoromethyl-substituted pyridines.Journal of Fluorine Chemistry. Detailed discussion on the cyclization of ethyl 4,4,4-trifluoroacetoacetate with enamines. (General reference for regiochemistry logic).
  • Commercial Availability & Properties. Sigma-Aldrich. Product specifications for 6-(Trifluoromethyl)pyridine-3-carbonitrile derivatives.

Exploratory

Technical Guide: Reactivity &amp; Applications of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

This guide provides an in-depth technical analysis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile , a critical heterocyclic building block used primarily in the synthesis of fused ring systems for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile , a critical heterocyclic building block used primarily in the synthesis of fused ring systems for kinase inhibitors and agrochemicals.

Executive Summary

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) is a highly functionalized pyridine scaffold characterized by an ortho-amino nitrile motif. Its utility in drug discovery stems from its ability to serve as a dinucleophilic precursor for the synthesis of pyrido[4,3-d]pyrimidines , a privileged pharmacophore in oncology (e.g., EGFR, PI3K inhibitors).

The molecule exhibits a unique "push-pull" electronic character:

  • Push: The C4-amino group (

    
     donor).
    
  • Pull: The C3-cyano and C6-trifluoromethyl groups (strong

    
     acceptors).
    

This electronic tension makes the scaffold highly reactive toward cyclocondensation reagents while rendering the pyridine ring itself electron-deficient, facilitating nucleophilic functionalization at the C2 position.

Structural & Electronic Analysis

To predict reactivity accurately, one must understand the electron density distribution. The


 group at C6 exerts a strong inductive withdrawal, significantly lowering the 

of the C4-amino protons compared to non-fluorinated analogues. This increased acidity enhances the rate of condensation reactions with electrophiles.
Electronic Distribution Map

The following diagram illustrates the electronic pressures on the ring system, highlighting the activation sites for nucleophilic attack and cyclization.

G Core 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile CF3 C6-CF3 Group (Strong -I Effect) Deactivates Ring Core->CF3 Inductive Withdrawal CN C3-Cyano Group (EWG) Activates C4-NH2 Core->CN Ortho Activation NH2 C4-Amino Group (Nucleophile) Site of Electrophilic Attack Core->NH2 Primary Reactivity C2 C2 Position (Sterically Accessible) Activated for SnAr Core->C2 Secondary Reactivity

Figure 1: Electronic reactivity map showing the interplay between the electron-withdrawing CF3/CN groups and the nucleophilic amino group.

Primary Reactivity: Synthesis of Pyrido[4,3-d]pyrimidines[1][2]

The most valuable transformation of this scaffold is the annulation of the pyrimidine ring. The ortho-amino nitrile arrangement allows for reaction with one-carbon synthons (e.g., DMF-DMA, formic acid, formamidine) to generate the fused system.

Mechanism of Cyclization[3]
  • Amidine Formation: The exocyclic amine attacks the electrophilic carbon of the reagent (e.g., the acetal carbon of DMF-DMA).

  • Intramolecular Closure: The resulting intermediate undergoes nucleophilic attack by the nitrile nitrogen (or the intermediate imine) to close the ring.

  • Dimroth Rearrangement (Potential): Under strongly basic conditions, the initial product may undergo ring-opening and recyclization (Dimroth rearrangement) to the thermodynamically stable isomer, though this is less common with 4-amino-3-cyano precursors than with their pyrimidine analogs.

Experimental Protocol: Cyclization with DMF-DMA

Objective: Synthesis of N,N-dimethyl-N'-(3-cyano-6-(trifluoromethyl)pyridin-4-yl)formimidamide (Intermediate) and subsequent cyclization.

Reagents:

  • Substrate: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent: DMF-DMA (Dimethylformamide dimethyl acetal) (1.5 – 2.0 eq)

  • Solvent: Ethanol or Toluene (anhydrous)

  • Catalyst: Glacial Acetic Acid (cat. 5 mol%) - Optional, accelerates amidine formation.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the pyridine substrate (1.0 mmol) in anhydrous ethanol (5 mL).

  • Addition: Add DMF-DMA (1.5 mmol) dropwise via syringe. If reaction is sluggish (monitored by TLC), add catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere for 4–6 hours.
    
    • Checkpoint: TLC should show the disappearance of the starting amine (

      
       in 1:1 EtOAc/Hex) and appearance of the formimidamide intermediate.
      
  • Cyclization (One-Pot): For direct conversion to the pyrimidine, add Ammonium Acetate (4.0 eq) or Hydrazine Hydrate (if a 3-amino derivative is desired) directly to the reaction mixture and continue refluxing for 12 hours.

    • Note: Using ammonium acetate yields the 4-amino-pyrido[4,3-d]pyrimidine system (via transamination of the amidine).

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and purify via silica gel column chromatography (DCM/MeOH gradient).

Reaction Scheme Workflow:

Reaction Start 4-Amino-6-(CF3) pyridine-3-carbonitrile Reagent + DMF-DMA (Reflux) Start->Reagent Inter Formimidamide Intermediate Reagent->Inter Cyclize + NH4OAc (Cyclization) Inter->Cyclize Product 4-Amino-pyrido[4,3-d] pyrimidine Cyclize->Product

Figure 2: One-pot synthesis of the pyrido[4,3-d]pyrimidine scaffold.

Secondary Reactivity: Functional Group Transformations

Beyond cyclization, the individual functional groups can be modified to generate diverse building blocks.

A. Nitrile Hydrolysis (Amide Formation)

The C3-cyano group is sterically crowded by the C4-amino group and the C2-H. Standard hydrolysis requires careful control to prevent decarboxylation or hydrolysis of the


 group (though 

on aromatics is generally stable to aqueous acid/base).
  • Reagent:

    
     (conc.) or 
    
    
    
    (Radziszewski reaction).
  • Conditions:

    
    C to RT. Heating may lead to the carboxylic acid.[1]
    
  • Product: 4-Amino-6-(trifluoromethyl)pyridine-3-carboxamide.

B. Sandmeyer-Type Halogenation

Converting the C4-amino group to a halide (Cl, Br, I) is difficult due to the instability of pyridine diazonium salts. However, it is essential for introducing carbon substituents via Suzuki/Stille coupling.

  • Protocol: Use t-Butyl Nitrite (tBuONO) and Copper(II) Bromide (

    
    )  in anhydrous Acetonitrile.
    
  • Mechanism: Non-aqueous diazotization generates the radical species which is immediately trapped by the halide source.

  • Caution: This reaction generates nitrogen gas vigorously.

Comparative Data: Reactivity Profiles

The following table contrasts the reactivity of the 6-CF3 substituted scaffold against the non-fluorinated analog.

Feature4-Amino-pyridine-3-CN (Standard)4-Amino-6-(CF3)-pyridine-3-CN (Target)Impact on Protocol
NH2 Acidity (

)
~20 (Estimated)~16-17 (Estimated)Target reacts faster with mild electrophiles.
Ring Electron Density ModerateVery Low (Electron Deficient)Target is highly susceptible to nucleophilic attack at C2.
Solubility Moderate in polar solventsHigh in organic solvents (DCM, EtOAc)Easier workup/extraction for the CF3 analog.
Cyclization Rate StandardAcceleratedShorter reaction times required; monitor closely to prevent degradation.

Safety & Handling

  • Fluorine NMR: The

    
     group provides a sharp singlet in 
    
    
    
    NMR (
    
    
    ppm), which is an excellent handle for monitoring reaction progress without full workup.
  • Toxicity: Aminonitriles are potential cyanide sources under extreme metabolic or chemical degradation. Handle in a well-ventilated fume hood.

  • Thermal Stability: The

    
     group is thermally stable, but the nitrile group can release HCN if subjected to strong acids at high temperatures (>150°C) without controlled quenching.
    

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[2]

    • Source:Bioorganic & Medicinal Chemistry Letters / PMC.
    • URL:[Link]

    • Relevance: Provides the general methodology for cyclizing ortho-amino halopyridines and cyanopyridines with formamidine deriv
  • Reactivity of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.[3]

    • Source:Journal of Pesticide Science.
    • URL:[Link]

    • Relevance: Details the electronic effects of the CF3 group on pyridine ring reactivity and synthesis of precursors.
  • General Pyrimidine Synthesis Protocols

    • Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles.[4]

    • Source:Arkivoc.
    • URL:[Link]

    • Relevance: Validates the multicomponent cyclization str
  • Title: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Page.

Sources

Foundational

Technical Monograph: Biological Profiling &amp; Screening Architectures for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Topic: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Biological Screening Content Type: Technical Monograph / Standard Operating Procedure (SOP) Framework Audience: Senior Discovery Biologists, Medicinal Chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Biological Screening Content Type: Technical Monograph / Standard Operating Procedure (SOP) Framework Audience: Senior Discovery Biologists, Medicinal Chemists, and HTS Managers.

Executive Summary: The "Privileged Scaffold" Hypothesis

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (hereafter referred to as ATPC ) represents a high-value "privileged scaffold" in modern drug discovery. Its structural utility is defined by a trifurcated functionality:

  • The 6-Trifluoromethyl (

    
    ) Group:  Enhances lipophilicity (increasing membrane permeability) and metabolic stability (blocking oxidative metabolism at the C6 position), while acting as a bioisostere for a chloride or methyl group.
    
  • The 3-Carbonitrile (

    
    ) Group:  A versatile hydrogen bond acceptor and a "warhead" precursor for heterocycle formation (e.g., pyridopyrimidines).
    
  • The 4-Amino (

    
    ) Group:  A critical hydrogen bond donor for orienting the molecule within the ATP-binding pocket of kinases or the ligand-binding domain (LBD) of nuclear receptors.
    

This guide details the technical roadmap for the biological screening of ATPC, treating it both as a fragment-based lead and a core intermediate for high-throughput screening (HTS) libraries targeting kinases (PI3K/mTOR) and nuclear receptors (ROR


t).

Physicochemical Profiling & Assay Readiness

Before initiating biological assays, the compound must undergo rigorous physicochemical characterization to ensure data fidelity.

Solubility and Formulation
  • Lipophilicity (cLogP): ~2.1 – 2.5 (Estimated). The

    
     group significantly increases hydrophobicity compared to the chloro-analog.
    
  • Solubility Standard: ATPC is sparingly soluble in water but highly soluble in polar aprotic solvents.

    • Stock Preparation: Dissolve to 10 mM or 20 mM in 100% DMSO .

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis of the nitrile group.

  • Assay Tolerance: Ensure final DMSO concentration in cell-based assays is

    
     (v/v) to prevent solvent toxicity masking the compound's effects.
    
Stability Considerations

The nitrile group at C3 is susceptible to hydrolysis under strongly acidic or basic conditions, converting to the amide (carboxamide) or acid.

  • QC Step: Verify purity via LC-MS prior to screening. A shift in retention time or mass (

    
    ) indicates hydrolysis.
    

Screening Architectures: Target Classes & Methodologies

ATPC and its derivatives exhibit pleiotropic activity. The screening strategy is bifurcated into Agrochemical and Pharmaceutical tracks.

Track A: Pharmaceutical Discovery (Oncology & Autoimmunity)

Primary Target: ROR


t (Retinoic Acid Receptor-related Orphan Receptor gamma t)  and Kinases (PI3K/mTOR) .
  • Rationale: The 2-amino-3-cyano-6-CF3-pyridine motif is a known pharmacophore for ROR

    
    t inverse agonists (autoimmune modulation) and ATP-competitive kinase inhibitors.
    
Workflow 1: Biochemical FRET Assay (ROR

t)

This assay measures the disruption of the interaction between the ROR


t Ligand Binding Domain (LBD) and a co-activator peptide.
  • Mechanism: ATPC binds to the LBD, inducing a conformational change that prevents co-activator recruitment.

  • Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Control: Ursolic acid or VTP-43742 (Standard Inverse Agonists).

Workflow 2: Cell-Based Viability (Kinase Inhibition)

Since ATPC is a precursor to fused ring systems (e.g., pyrido[2,3-d]pyrimidines), screening often involves phenotypic cytotoxicity assays against cancer lines (e.g., MCF-7, HCT-116).

Track B: Agrochemical Discovery (Insecticides)

Primary Target: Nicotinic Acetylcholine Receptors (nAChR) .

  • Rationale: Trifluoromethylpyridines are bioisosteres of neonicotinoids (e.g., Flonicamid).

  • Assay: Aphid or Whitefly mortality bioassay.

Visualizing the Screening Cascade

The following diagram illustrates the decision logic for screening ATPC derivatives, moving from chemical synthesis to target deconvolution.

ScreeningCascade Start Compound: ATPC (4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile) QC QC Check: LC-MS Purity > 95% DMSO Solubility Start->QC Branch Application Domain? QC->Branch Pharma Pharma Track: Oncology / Autoimmune Branch->Pharma Drug Discovery Agro Agro Track: Insecticide / Herbicide Branch->Agro Crop Protection Target1 Target: RORγt (Inverse Agonist) Pharma->Target1 Target2 Target: Kinases (PI3K / mTOR) Pharma->Target2 Assay1 Assay: TR-FRET (Co-activator Displacement) Target1->Assay1 Assay2 Assay: Cell Viability (MTS / CellTiter-Glo) Target2->Assay2 Target3 Target: nAChR (Modulator) Agro->Target3 Assay3 Assay: In Vivo (Aphid Mortality) Target3->Assay3

Caption: Decision matrix for biological profiling of ATPC, segregating workflows by therapeutic vs. agrochemical utility.

Detailed Experimental Protocol: ROR t TR-FRET Screening

This protocol is selected because the ATPC scaffold is highly specific to the ROR


t binding pocket logic.
Reagents & Equipment
  • Protein: Recombinant Human ROR

    
    t LBD (GST-tagged).
    
  • Tracer: Biotinylated Co-activator Peptide (e.g., SRC1 or steroid receptor coactivator).

  • Detection: Europium-labeled anti-GST antibody (Donor) + Streptavidin-APC (Acceptor).

  • Buffer: 50 mM TRIS (pH 7.5), 50 mM KCl, 1 mM DTT, 0.1% BSA.

  • Plate: 384-well low-volume white microplate.

Step-by-Step Methodology
  • Compound Transfer: Acoustic dispense 20 nL of ATPC (serial dilution 10

    
    M to 1 nM) into assay plates. Include DMSO controls (0% inhibition) and Reference Inhibitor (100% inhibition).
    
  • Protein Addition: Dispense 5

    
    L of ROR
    
    
    
    t-LBD-GST (Final conc: 5 nM) into wells.
  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT) to allow compound binding to the pocket.

  • Peptide Mix Addition: Dispense 5

    
    L of Peptide/Detection Mix (Biotin-SRC1 + Eu-Ab + SA-APC).
    
  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Read: Measure fluorescence on an EnVision or PHERAstar reader.

    • Excitation: 337 nm

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Data Analysis: Calculate TR-FRET Ratio (

    
    ).
    
Data Interpretation

Generate a dose-response curve using a 4-parameter logistic fit.

  • Hit Criteria:

    
     and Max Inhibition 
    
    
    
    .
  • False Positives: Check for fluorescence quenching by the compound (ATPC is generally non-fluorescent, but derivatives might be).

Structure-Activity Relationship (SAR) Logic

When analyzing screening data for ATPC derivatives, the following SAR trends are typically observed:

Structural ModificationPredicted Biological ImpactMechanistic Reason
Removal of

Loss of Potency Loss of hydrophobic interaction in the deep pocket; reduced metabolic stability.
Hydrolysis of

to

Activity Switch May shift from antagonist to partial agonist; alters H-bond network.
N4-Alkylation Variable Small alkyls (Methyl/Ethyl) may be tolerated; bulky groups often clash with the hinge region (in kinases).
C5-Halogenation Potency Increase Halogens at C5 can fill specific hydrophobic sub-pockets (e.g., in PI3K

).

References

  • Frontier Specialty Chemicals. (n.d.). 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Analysis. Retrieved from

  • Wang, Y., et al. (2024). "A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists." Letters in Drug Design & Discovery. Retrieved from

  • Tsukamoto, M., & Nakamura, T. (2023).[1] "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach. Retrieved from

  • Bekhit, A. A., et al. (2012).[2] "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Acros PharmaTech. (2018).[3] Safety Data Sheet: 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile. (Isomeric reference for safety handling). Retrieved from

Sources

Exploratory

Technical Guide: Mechanism of Action of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives

[1] Executive Summary The 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, characterized by a unique interplay of electronic deficiency and lipophilici...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, characterized by a unique interplay of electronic deficiency and lipophilicity.[1] Unlike generic pyridine derivatives, the simultaneous presence of a strong electron-withdrawing trifluoromethyl (-CF3) group at position 6, a cyano (-CN) group at position 3, and an electron-donating amino (-NH2) group at position 4 creates a "push-pull" electronic system.[1] This configuration significantly enhances the molecule's ability to engage in specific non-covalent interactions (hydrogen bonding,


-

stacking) with biological targets, particularly kinases and phosphodiesterases.[1]

This guide analyzes the potential mechanisms of action (MOA) of these derivatives, focusing on their application as anticancer and antimicrobial agents.[1] It provides a rigorous framework for validating these mechanisms through experimental protocols.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)[1]

To understand the mechanism, one must first deconstruct the pharmacophore.[1] The biological activity of these derivatives is not accidental but stems from three critical structural features:

The 6-Trifluoromethyl Anchor[1]
  • Function: Metabolic Stability & Hydrophobic Binding.[1]

  • Mechanism: The -CF3 group is metabolically robust, preventing oxidative degradation of the pyridine ring.[1] Sterically, it mimics an isopropyl group but with inverted electronics.[1] It drives the molecule into deep hydrophobic pockets of enzymes (e.g., the ATP-binding pocket of kinases), displacing water and increasing binding entropy.[1]

The 3-Cyano Hydrogen Bond Acceptor[1]
  • Function: Directional Interaction.[1]

  • Mechanism: The nitrile group acts as a linear, rigid hydrogen bond acceptor.[1] In kinase inhibitors, this often interacts with the backbone amide of the "hinge region" or specific residues like the catalytic lysine.[1]

The 4-Amino Hydrogen Bond Donor
  • Function: Hinge Binding.

  • Mechanism: The amino group provides critical hydrogen bond donor capability.[1] The proximity of the -NH2 and -CN groups allows for a bidentate binding mode, often essential for high-affinity interactions with enzyme active sites.[1]

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

Pharmacophore Core Pyridine Core (Electron Deficient) CF3 6-CF3 Group (Hydrophobic Anchor / Metabolic Shield) Core->CF3 Stabilizes CN 3-CN Group (H-Bond Acceptor) Core->CN Activates NH2 4-NH2 Group (H-Bond Donor) Core->NH2 Modulates Target Biological Target (Kinase Hinge / PDE Active Site) CF3->Target Hydrophobic Interaction CN->Target H-Bond (Acceptor) NH2->Target H-Bond (Donor)

Caption: Pharmacophore dissection of the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold showing key binding interactions.[1]

Part 2: Primary Mechanisms of Action

Research indicates that derivatives of this scaffold operate primarily through enzyme inhibition and modulation of signaling pathways.[1]

Mechanism A: Dual Kinase/Phosphodiesterase Inhibition

The structural homology of these derivatives to adenine allows them to function as ATP-competitive inhibitors.[1]

  • Phosphodiesterase 3 (PDE3) Inhibition:

    • Rationale: PDE3 hydrolyzes cAMP and cGMP.[1] Inhibition leads to elevated intracellular cAMP levels, inducing apoptosis in certain cancer cells (e.g., colon adenocarcinoma) and vasodilation.[1]

    • Binding Mode: The pyridine nitrogen and the 3-cyano group likely coordinate with the metal ion (Zn2+/Mg2+) in the PDE catalytic pocket, while the hydrophobic aryl substituents (often at position 4 or 6) occupy the hydrophobic clamp regions.

    • Evidence: Studies on 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles (isosteres) have shown selective PDE3 inhibition (IC50 ~27 µM) [1].[1][2]

  • PIM-1 Kinase Inhibition:

    • Rationale: PIM-1 is a proto-oncogene serine/threonine kinase overexpressed in leukemia and prostate cancer.[1] It prevents apoptosis.[1]

    • Binding Mode: Molecular docking suggests the 4-amino and 3-cyano groups form a hydrogen-bonding network with the hinge region of PIM-1 (Glu121/Arg122), while the -CF3 group occupies the ATP-binding pocket [1].[1]

Mechanism B: Downregulation of Urokinase Plasminogen Activator (uPA)[1]
  • Target: uPA is a serine protease involved in extracellular matrix degradation, facilitating tumor metastasis.[1]

  • Effect: Nicotinonitrile derivatives have been shown to inhibit uPA expression in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, reducing metastatic potential [2].[1] This suggests a mechanism involving transcriptional modulation or direct interference with the uPA signaling cascade.[1]

Mechanism C: Antimicrobial Action (SHMT Inhibition)[1]
  • Target: Serine Hydroxymethyltransferase (SHMT).[1]

  • Context: For malaria (Plasmodium falciparum) and bacterial infections.[1]

  • Mechanism: Trifluoromethyl-containing spiro-pyridines inhibit SHMT, a key enzyme in the folate pathway required for DNA synthesis.[1] The scaffold mimics the pterin ring of the folate cofactor [3].

Part 3: Experimental Validation Framework

To confirm the MOA for a specific derivative, the following self-validating experimental workflow is recommended.

Workflow Diagram

ValidationWorkflow Start Synthesized Derivative Step1 Step 1: In Silico Docking (Target: PIM-1, PDE3, SHMT) Start->Step1 Step2 Step 2: Enzymatic Assay (FRET / TR-FRET) Step1->Step2 High Score Step3 Step 3: Phenotypic Screen (MTT / Alamar Blue) Step2->Step3 IC50 < 10µM Step4 Step 4: Mechanistic Confirmation (Western Blot / PCR) Step3->Step4 Cell Death Confirmed Output Confirmed MOA Step4->Output Validate uPA/PIM-1 Levels

Caption: Step-by-step experimental validation workflow for confirming the mechanism of action.

Protocol 1: In Vitro Kinase/Enzyme Inhibition (TR-FRET)

Use this to validate direct target engagement (e.g., PIM-1 or PDE3).[1]

  • Reagents: Recombinant Kinase/PDE, Fluorescently labeled substrate (e.g., cAMP-AlexaFluor), Terbium-labeled antibody.[1]

  • Procedure:

    • Prepare compound dilutions in DMSO (10-point dose-response).

    • Incubate enzyme with compound for 15 mins at RT.

    • Add substrate and ATP (for kinases).[1] Incubate for 60 mins.

    • Add detection reagents (antibody).[1]

    • Read Fluorescence Resonance Energy Transfer (FRET) signal.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

  • Control: Use Staurosporine (kinase) or Milrinone (PDE3) as a positive control.[1]

Protocol 2: Cell Viability & uPA Expression Analysis

Use this to validate the anticancer phenotype and uPA downregulation.[3]

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver).[1]

  • Viability Assay (MTT):

    • Seed 5x10^3 cells/well in 96-well plates.

    • Treat with derivative (0.1 - 100 µM) for 48h.

    • Add MTT reagent; incubate 4h.[1] Dissolve formazan in DMSO.

    • Measure absorbance at 570 nm.[1]

  • uPA Expression (RT-PCR):

    • Extract RNA from treated cells using Trizol.[1]

    • Synthesize cDNA.[1]

    • Perform qPCR using uPA-specific primers.[1]

    • Normalize to GAPDH housekeeping gene.[1]

    • Expectation: A dose-dependent decrease in uPA mRNA levels correlates with reduced cell viability.[1]

Part 4: Data Presentation & Comparative Analysis

When evaluating new derivatives, organize data as follows to establish clear Structure-Activity Relationships.

Derivative IDR-Group (Pos 4/6)PDE3 IC50 (µM)MCF-7 IC50 (µM)uPA Expression (%)Predicted LogP
Ref-1 Phenyl27.015.285%3.2
Cmpd-A 4-F-Phenyl12.55.145%3.5
Cmpd-B 4-OMe-Phenyl>5022.090%3.1
Cmpd-C 2-Thienyl8.23.430%2.9

Interpretation:

  • Cmpd-A: Fluorine substitution enhances potency, likely due to increased metabolic stability and hydrophobic interactions (lower IC50).[1]

  • Cmpd-C: Thiophene isostere significantly improves potency, suggesting a specific steric fit in the PDE3/Kinase pocket.[1]

References

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed) URL:[1][Link]

  • Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[1][Link][1]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (SHMT Inhibition Context) Source: Molbank (MDPI) URL:[1][Link][1][4]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: Journal of Pesticide Science URL:[1][Link]

Sources

Foundational

Technical Whitepaper: Operational Safety and Handling of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary This technical guide defines the operational standards for handling 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 106790-93-6). As a highly functionalized pyridine scaffold, this compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the operational standards for handling 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 106790-93-6). As a highly functionalized pyridine scaffold, this compound is a critical building block in the synthesis of kinase inhibitors and agrochemicals. Its structural utility stems from the electron-withdrawing trifluoromethyl (


) and cyano (

) groups, which modulate lipophilicity and metabolic stability.

However, these same functional groups introduce specific safety challenges—primarily the potential for hydrogen cyanide (HCN) and hydrogen fluoride (HF) evolution under thermal or chemical stress. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide field-proven protocols for researchers.

Physicochemical Profile

Understanding the physical state and intrinsic properties is the first step in risk mitigation.

PropertyDataRelevance to Handling
Chemical Name 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrileOfficial nomenclature for inventory.
CAS Number 106790-93-6Unique identifier for safety searches.
Molecular Formula

Elemental basis for waste stream analysis.
Molecular Weight 187.12 g/mol Calculation of stoichiometry.
Physical State Solid (Crystalline Powder)Risk of particulate inhalation; static charge buildup.
Solubility DMSO, Methanol, Ethyl AcetateDictates solvent selection for cleaning spills.
Acidity/Basicity Weakly basic (Amino group)Compatible with standard silica chromatography.

Hazard Identification & Toxicology (E-E-A-T Assessment)

While often classified generically as an "Irritant" or "Harmful" in vendor catalogs, the structural components dictate a more rigorous safety approach.

Functional Group Hazard Analysis
  • The Nitrile Moiety (

    
    ):  While stable on the aromatic ring, combustion or strong acidic hydrolysis can release Hydrogen Cyanide (HCN). Protocol: Never mix with strong non-oxidizing acids (e.g., HCl) without adequate ventilation.
    
  • The Trifluoromethyl Group (

    
    ):  This group confers high thermal stability but poses a severe risk during fire. Thermal decomposition releases Hydrogen Fluoride (HF), which causes deep, penetrating tissue burns and systemic calcium depletion.
    
  • The Aminopyridine Core: Aminopyridines are known voltage-gated potassium channel blockers. While the specific potency of this analog is not fully characterized, it should be treated as a potential neurotoxin (Acute Tox. Category 3/4) [1].

GHS Classification (Conservative Approach)
  • H301/H302: Toxic/Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[4][5]

Operational Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and open handling must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Fluorinated powders are prone to static buildup. Use anti-static gun ionizers during weighing to prevent powder scattering and inhalation risks.

Personal Protective Equipment (PPE) Hierarchy
  • Hand Protection:

    • Routine: Double-gloving with Nitrile (minimum 0.11 mm thickness).

    • Spill Cleanup: Laminate film (Silver Shield/4H) gloves are required if dissolved in organic solvents, as fluorinated pyridines can penetrate nitrile once in solution.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are recommended during scale-up (>5g) reactions.

Emergency Response Decision Logic

The following diagram outlines the critical decision-making process during an incident.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Solid/Liquid Spill Type->Spill Exposure Personnel Exposure Type->Exposure Fire Fire / Thermal Event Type->Fire Contain 1. Evacuate Area 2. Don Silver Shield Gloves Spill->Contain Skin Skin Contact: Wash with Soap/Water (15 min) Exposure->Skin Eye Eye Contact: Flush at Eyewash (15 min) Exposure->Eye Evacuate Evacuate Immediately (Risk of HF/HCN Gas) Fire->Evacuate Clean Absorb with Sand/Vermiculite (Do NOT use water initially) Contain->Clean Waste Dispose as Fluorinated Hazardous Waste Clean->Waste Medical Seek Medical Attention (Bring SDS) Skin->Medical Eye->Medical FireDept Notify Fire Dept Warn of Fluorine/Cyanide Risk Evacuate->FireDept

Figure 1: Emergency response workflow emphasizing the distinction between containment and immediate evacuation due to toxic gas evolution.[3]

Synthetic Utility & Reactivity

For drug development professionals, the value of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile lies in its orthogonal reactivity.

Strategic Applications
  • Sandmeyer Reactions: The C4-amino group can be converted to a halide (Cl, Br, I) via diazotization, allowing for subsequent Suzuki or Buchwald couplings [2].

  • Nitrile Transformations: The C3-cyano group serves as a precursor for amidines (for pyrimidine synthesis) or can be hydrolyzed to the carboxylic acid.

  • Nucleophilic Substitution: The pyridine ring, activated by the electron-withdrawing

    
     and 
    
    
    
    groups, is susceptible to nucleophilic attack, particularly if the amino group is first converted to a leaving group.
Reactivity Workflow

The following diagram illustrates standard synthetic pathways and the associated safety checkpoints.

Reactivity Start 4-Amino-6-(CF3) pyridine-3-CN Step1 Diazotization (NaNO2 / Acid) Start->Step1 Sandmeyer Step2 Hydrolysis (H2SO4 / Heat) Start->Step2 Acid/Base Inter1 Diazonium Salt (Unstable) Step1->Inter1 < 5°C Prod1 4-Halo-Pyridine Derivative Inter1->Prod1 CuX Risk2 Risk: HCN Evolution Step2->Risk2 Monitor pH Prod2 Pyridine-3-Carboxamide Derivative Risk2->Prod2

Figure 2: Synthetic pathways highlighting the instability of diazonium intermediates and the risk of HCN evolution during nitrile hydrolysis.

Waste Management

Disposal of fluorinated pyridines requires strict adherence to environmental regulations to prevent groundwater contamination.

  • Segregation: Do not mix with general organic waste if the facility has a specific "Halogenated Waste" stream. This compound must go into Halogenated Organic Waste .

  • Labeling: Clearly tag waste containers with "Contains Organic Nitriles" and "Fluorinated Compounds" to alert downstream waste handlers of potential incineration hazards (HF generation).

  • Aqueous Streams: Aqueous layers from extractions should be treated with bleach (sodium hypochlorite) if there is any suspicion of free cyanide release before disposal, though this is rare with stable aryl nitriles [3].

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217349, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

[1][2] Part 1: Executive Summary & Physicochemical Profile[1][2] Compound Identity: Systematic Name: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile[1][2][3][4] CAS Registry Number: 1805396-59-1[1][2][4] Molecular For...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Physicochemical Profile[1][2]

Compound Identity:

  • Systematic Name: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile[1][2][3][4]

  • CAS Registry Number: 1805396-59-1[1][2][4]

  • Molecular Formula: C₇H₄F₃N₃[1][2][4]

  • Molecular Weight: 187.12 g/mol [1][2]

Technical Abstract: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile represents a class of "push-pull" aromatic systems critical in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its solubility behavior is governed by the competing electronic effects of the electron-withdrawing trifluoromethyl (-CF₃) and cyano (-CN) groups against the electron-donating amino (-NH₂) group.[1][2] This specific electronic distribution creates a distinct solubility dipole: the compound exhibits high affinity for polar aprotic solvents while maintaining significant lipophilicity due to the fluorinated motif.[1][2]

This guide provides a field-proven framework for handling this compound, moving beyond simple "dissolve and test" methods to a predictive solubility model based on structural analogs and first-principles organic chemistry.[1][2]

Physicochemical Drivers of Solubility

To understand the solubility, we must analyze the molecule's intermolecular force potential:

  • H-Bond Donor/Acceptor Balance: The primary amine (-NH₂) acts as a hydrogen bond donor, while the pyridine nitrogen and nitrile group act as weak acceptors.[1][2] This makes hydrogen-bonding solvents (alcohols) viable candidates for temperature-dependent solubility (recrystallization).[1][2]

  • Lipophilicity (The Fluorine Effect): The -CF₃ group at the 6-position significantly increases the logP (partition coefficient) compared to a non-fluorinated aminopyridine.[1][2] This enhances solubility in chlorinated solvents (DCM, Chloroform) and esters , while drastically reducing water solubility.[1][2]

  • Pi-Stacking: The planar, electron-deficient pyridine ring facilitates strong pi-pi stacking in the solid state, often resulting in a high melting point lattice that requires significant energy (heat or high-dielectric solvents) to break.[1][2]

Part 2: Solubility Landscape

The following classification is derived from structural analog behavior (e.g., 2-amino-4-(trifluoromethyl)pyridine derivatives) and standard solubility parameters for fluorinated heteroaromatics.

Table 1: Solvent Compatibility Matrix[1][2]
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Primary Choice: Ideal for preparing stock solutions for bioassays or chemical reactions (SɴAr, couplings).[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Process Choice: Excellent for extractions and chromatography loading.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Workup/Purification: Good for liquid-liquid extraction; Acetone is a common solvent for rapid transfer.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Recrystallization: Low solubility at RT, high solubility at reflux.[1] Ideal for purification.[1][2]
Ethers THF, 1,4-Dioxane, MTBEModerate-Low Reaction Medium: THF is often used for reduction or organometallic steps.[1][2] MTBE is a common anti-solvent.[1][2]
Non-Polar Hexanes, Heptane, TolueneInsoluble/Trace Anti-Solvents: Used to crash out the product from DCM or Ethyl Acetate solutions.[1]
Aqueous Water, PBS BufferInsoluble Wash Medium: The compound will crash out in water, making water an excellent wash solvent to remove inorganic salts.[1]

Part 3: Experimental Protocols

Protocol A: Self-Validating Solubility Screening Workflow

Objective: To determine the precise saturation limit for a specific batch/polymorph.[1]

Materials:

  • Compound (10 mg aliquots)[1][2]

  • HPLC Vials (1.5 mL)

  • Calibrated Micropipette

  • Sonication Bath[1][2]

Methodology:

  • Gravimetric Preparation: Weigh 10.0 mg of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile into a clear HPLC vial.

  • Stepwise Addition: Add the target solvent in 50 µL increments.

  • Energy Input: Sonicate for 30 seconds after each addition.

    • Checkpoint: If solution is clear → Calculate solubility.[1][2]

    • Checkpoint: If cloudy → Continue addition.[1][2]

  • Thermal Stress (Optional): If insoluble at 500 µL (20 mg/mL), heat to 40°C to check for temperature dependence.

  • Validation: Filter the saturated solution through a 0.22 µm PTFE filter and analyze via HPLC-UV (254 nm) against a standard curve to confirm concentration and stability (ensure no degradation in solvent).

Protocol B: Purification via Recrystallization

Context: Removing non-polar impurities or reaction by-products.[1][2]

  • Dissolution: Suspend crude material in Methanol (approx. 5-10 mL per gram).

  • Reflux: Heat to reflux (65°C). The solid should dissolve completely.[1][2] If not, add small amounts of DCM (co-solvent) until clear.[1][2]

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.[1][2]

  • Nucleation: Allow the filtrate to cool slowly to Room Temperature (RT).

  • Anti-Solvent Push (Optional): If crystallization is slow, add Water dropwise until persistent turbidity is observed, then cool to 4°C.[1][2]

  • Isolation: Filter the crystals and wash with cold 1:1 Methanol/Water.

Part 4: Visualization & Decision Logic[1][2]

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the operational stage (Reaction, Workup, or Analysis).[1][2]

SolventSelection Start Start: Define Objective Reaction Chemical Reaction? Start->Reaction Analysis Analysis (HPLC/NMR)? Start->Analysis Purification Purification/Workup? Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp NMR NMR Solvent Analysis->NMR HPLC HPLC Diluent Analysis->HPLC Crystallize Recrystallization? Purification->Crystallize Extract Extraction? Purification->Extract Polarity Polar Mechanism (SnAr)? HighTemp->Polarity No UseDMF Use DMF or NMP (High Sol + High BP) HighTemp->UseDMF Yes Polarity->UseDMF Yes UseTHF Use THF or Dioxane (Mod Sol + Mod BP) Polarity->UseTHF No DMSO_d6 DMSO-d6 (Universal Sol) NMR->DMSO_d6 ACN_Water Acetonitrile/Water (Gradient Compatible) HPLC->ACN_Water MeOH_Sys Methanol/Water (Thermal Gradient) Crystallize->MeOH_Sys DCM_EtOAc DCM or Ethyl Acetate (Immiscible with Water) Extract->DCM_EtOAc

Caption: Decision matrix for solvent selection based on process requirements (Reaction, Analysis, Purification).

Diagram 2: Solubility Screening Workflow

A visual representation of Protocol A to ensure reproducibility.

SolubilityWorkflow Step1 Weigh 10mg Compound Step2 Add 50µL Solvent Step1->Step2 Step3 Sonicate (30s) Step2->Step3 Check Visual Check: Clear? Step3->Check Check->Step2 No (Cloudy) Calc Calculate Solubility (mg/mL) Check->Calc Yes Heat Heat to 40°C Check->Heat No (Vol > 500µL) CheckHeat Clear at 40°C? Heat->CheckHeat ReportHot Report: Thermally Soluble CheckHeat->ReportHot Yes ReportInsol Report: Insoluble CheckHeat->ReportInsol No

Caption: Step-by-step workflow for determining the saturation limit of the compound.

Part 5: References

  • Frontier Specialty Chemicals. (n.d.).[1][2] 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Page. Retrieved from

  • PubChem. (2025).[1][2][5] 4-Aminopyridine-3-carbonitrile (Analog Data). National Library of Medicine.[1][2] Retrieved from

  • Sigma-Aldrich. (n.d.).[1][2] 6-(Trifluoromethyl)pyridine-3-carbonitrile Product Specification. Retrieved from

  • Google Patents. (2015).[1][2] Method for separating mixed aminopyridine through crystallization. CN104529886A.[1][2] Retrieved from

  • ChemicalBook. (2024).[1][2] 4-(Trifluoromethyl)nicotinic acid Properties and Solubility. Retrieved from

Sources

Foundational

Strategic Sourcing and Technical Utilization of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Part 1: Chemical Identity & Critical Isomer Alert Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile CAS Registry Number: 1060810-06-3 (Note: Market listings may vary; verification by structure is mandatory) Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Critical Isomer Alert

Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile CAS Registry Number: 1060810-06-3 (Note: Market listings may vary; verification by structure is mandatory) Molecular Formula: C₇H₄F₃N₃ Molecular Weight: 187.12 g/mol

The "Isomer Trap" in Procurement

In the market for trifluoromethyl-substituted pyridines, regioisomer confusion is a primary risk factor. The trifluoromethyl group (


) and the nitrile group (

) strongly influence the electronic properties of the ring, but their positions relative to the amino group (

) are critical for reactivity.
  • Target Molecule: 4-Amino position (para to nothing, ortho to CN). This specific arrangement allows for the formation of pyrido[4,3-d]pyrimidines .

  • Common Imposter: 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile. This isomer is thermodynamically more stable in some synthetic routes and is often cheaper, but it yields pyrido[2,3-d]pyrimidines , a completely different scaffold.

Actionable Directive: When requesting Certificates of Analysis (CoA), explicitly demand 2D-NMR (HMBC/HSQC) confirmation to verify the 4-amino regiochemistry, as 1H NMR alone can be ambiguous if the coupling constants are not distinct.

Part 2: Strategic Sourcing Landscape

This compound is classified as a Specialty Building Block , not a bulk commodity. It is typically produced on-demand or stocked in gram-scale quantities.

Supplier Tiering & Evaluation
Supplier TierCharacteristicsRecommended Vendors (Verified Listings)Risk Profile
Tier 1: Validated Specialists High purity (>97%), verified NMR data, US/EU stock available.Frontier Specialty Chemicals , Combi-Blocks , Enamine Low. Higher unit cost but guaranteed structure.
Tier 2: Aggregators Sourcing agents that list catalogs from multiple synthesizers.CymitQuimica , Fisher Scientific (via third-party)Medium. Lead times can be long; CoA often originates from the upstream lab.
Tier 3: Custom Synthesis Synthesize-on-demand from China/India.King-Pharm , Alchem Pharmtech , Pipzine Variable. Requires strict incoming QC (see Part 4).
The "Go/No-Go" Sourcing Matrix

Use this logic flow to approve a supplier batch before purchase.

SourcingMatrix Figure 1: Sourcing Decision Logic for Fluorinated Heterocycles Start Supplier Quote Received CheckPurity Is Purity > 97% (HPLC)? Start->CheckPurity CheckNMR Does CoA include 19F NMR? CheckPurity->CheckNMR Yes Decision3 Reject / High Risk CheckPurity->Decision3 No (<95%) CheckStock Is Stock in Country? CheckNMR->CheckStock Yes Decision1 Request 19F NMR & Retain Sample CheckNMR->Decision1 No CheckStock->Decision1 No (Lead time > 4 wks) Decision2 Proceed to Purchase CheckStock->Decision2 Yes Decision1->CheckStock Data Provided

Part 3: Technical Analysis & Synthetic Routes

Understanding the synthesis allows you to predict the impurity profile.

Dominant Synthetic Pathways
  • Route A: Nucleophilic Displacement (The "Cleanest" Route)

    • Precursor: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile.

    • Reagent: Ammonia (NH₃) or Ammonium Hydroxide.

    • Mechanism:[1][2][3][4]

      
       displacement. The electron-withdrawing 
      
      
      
      and
      
      
      groups at positions 6 and 3 activate the 4-position chlorine for displacement.
    • Likely Impurities: Hydrolysis products (4-hydroxy analog) if water is present; Residual chloride.

  • Route B: Cyclization (The "Bottom-Up" Route)

    • Precursors: Ethyl 4,4,4-trifluoro-3-aminobutanoate + Malononitrile derivative.

    • Mechanism:[1][2][3][4] Condensation and cyclization.

    • Likely Impurities: Regioisomers (6-amino vs 4-amino), uncyclized linear intermediates.

Part 4: Quality Control & Characterization Protocols

Do not rely solely on the vendor's CoA. The presence of the


 group allows for a highly specific self-validating check using 19F NMR .
Protocol 1: 19F NMR Validation
  • Rationale: The

    
     group appears as a distinct singlet. If multiple peaks are observed in the -60 to -70 ppm range, the sample contains isomers or fluorinated impurities.
    
  • Solvent: DMSO-

    
     (preferred for solubility of the nitrile).
    
  • Standard: Trifluorotoluene (internal standard) if quantitative purity is needed.

  • Acceptance Criteria: Single sharp peak. Any secondary peak >1% integration warrants rejection.

Protocol 2: HPLC Method for Aminopyridines

Aminopyridines often tail on standard C18 columns due to interaction with silanols. Use an acidic modifier.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/nitrile)
Note The TFA suppresses the ionization of the pyridine nitrogen, sharpening the peak.[3]

Part 5: Experimental Application (Protocol)

The primary utility of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is as a precursor for fused bicyclic systems, specifically Pyrido[4,3-d]pyrimidines , which are privileged scaffolds in kinase inhibitor discovery (e.g., PI3K, EGFR inhibitors).

Workflow: Cyclization to Pyrido[4,3-d]pyrimidine

This protocol demonstrates the conversion of the amino-nitrile motif into a pyrimidine ring using Formamidine Acetate.

Reagents:

  • Substrate: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent: Formamidine Acetate (2.5 eq)

  • Solvent: Ethanol (EtOH) or 2-Methoxyethanol (for higher temp)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 g, 5.3 mmol) in Ethanol (15 mL).

  • Addition: Add Formamidine Acetate (1.38 g, 13.3 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
    
    • Checkpoint: The reaction typically requires 4–12 hours. If conversion is slow, switch solvent to 2-Methoxyethanol and heat to

      
      .
      
  • Workup: Cool the reaction to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Evaporate solvent, resuspend in water, and extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOH/Water is usually sufficient due to the high polarity difference between the product and starting material.

Reaction Logic Diagram

ReactionPathway Figure 2: Synthesis of Kinase Inhibitor Scaffold via Dimroth Rearrangement Logic Substrate 4-Amino-6-(CF3) pyridine-3-carbonitrile Intermediate Amidine Intermediate Substrate->Intermediate + Reagent Reflux EtOH Reagent Formamidine Acetate (Electrophile) Product 4-Amino-7-(CF3) pyrido[4,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization (-NH3)

References

  • National Institutes of Health (NIH). (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif. PubMed Central. Retrieved from [Link]

  • Google Patents. (2015). Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives (EP2821398A1).
  • ChemRxiv. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

This technical guide details the chemical profile, synthesis, and application of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile , a critical fluorinated building block in modern drug discovery. Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile , a critical fluorinated building block in modern drug discovery.

Executive Summary & Chemical Profile

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) is a highly functionalized heterocyclic scaffold.[1] It serves as a "privileged structure" in medicinal chemistry due to its ability to participate in diverse annulation reactions and its specific electronic properties.[2]

The molecule features a "push-pull" electronic system: the electron-donating amino group at C4 opposes the electron-withdrawing nitrile (C3) and trifluoromethyl (C6) groups. This unique distribution makes it an ideal precursor for pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines .

Physicochemical Data
PropertyValueSignificance
IUPAC Name 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrileOfficial Nomenclature
Molecular Formula C₇H₄F₃N₃High Nitrogen/Fluorine content
Molecular Weight 187.12 g/mol Fragment-based Drug Discovery (FBDD) compliant
LogP (Predicted) ~1.8 - 2.1Good lipophilicity for membrane permeability
H-Bond Donors 1 (–NH₂)Critical for active site binding
H-Bond Acceptors 3 (Pyridine N, –CN, –CF₃)Versatile interaction points

Synthesis Strategy: The Regioselective Protocol

The synthesis of highly substituted pyridines requires strict regiocontrol. While one-pot cyclizations exist, the most robust and scalable method ("The Displacement Route") ensures high purity by avoiding regioisomeric by-products common in direct condensation.

Core Workflow: The 4-Chloropyridine Displacement

This protocol relies on constructing the pyridine core with a leaving group at the 4-position (typically hydroxyl/chloro) followed by nucleophilic aromatic substitution (SNAr).

Step 1: Construction of the Enaminone

Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate, DMF-DMA (N,N-Dimethylformamide dimethyl acetal). Mechanism: Condensation of the active methylene with DMF-DMA yields the enaminone intermediate. This step installs the 3-carbon fragment required for the pyridine ring and sets the stage for cyclization.

Step 2: Cyclization to the Pyridone

Reagents: 2-Cyanoacetamide, Base (NaOEt or KOtBu). Mechanism: The enaminone reacts with 2-cyanoacetamide. The amide nitrogen attacks the ester carbonyl (or activated ketone), and the active methylene attacks the enamine carbon. Result: 4-Hydroxy-6-(trifluoromethyl)nicotinonitrile (exists in tautomeric equilibrium with the pyridone).

Step 3: Aromatization/Activation

Reagents: POCl₃ (Phosphorus oxychloride), catalytic DMF. Conditions: Reflux. Mechanism: Conversion of the 4-hydroxy group to the 4-chloro derivative (4-Chloro-6-(trifluoromethyl)nicotinonitrile). This activates the C4 position for nucleophilic attack.

Step 4: Amination (The Target Synthesis)

Reagents: Ammonia (NH₃) in MeOH or THF; or Ammonium Acetate. Conditions: Sealed tube, 80–100°C. Mechanism: SNAr displacement. The electron-deficient nature of the pyridine ring (exacerbated by the –CN and –CF₃ groups) makes the 4-chloro position highly susceptible to nucleophilic attack by ammonia.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from raw materials to the target scaffold.

SynthesisWorkflow Start Ethyl 4,4,4-trifluoro- 3-oxobutanoate Inter1 Enaminone Intermediate Start->Inter1 + DMF-DMA Pyridone 4-OH-Pyridine Precursor Inter1->Pyridone + 2-Cyanoacetamide (Cyclization) Chloro 4-Chloro-6-(CF3) nicotinonitrile Pyridone->Chloro + POCl3 (Chlorination) Target 4-Amino-6-(CF3) pyridine-3-carbonitrile Chloro->Target + NH3 (SnAr Displacement)

Caption: Step-wise synthesis ensuring regiochemical fidelity via the 4-chloro intermediate.

Reactivity & Downstream Applications

The value of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile lies in its ortho-amino nitrile motif. This arrangement is a "chemical handle" for annulation reactions, specifically for creating bicyclic heterocycles found in oncology drugs.

A. Synthesis of Pyrido[2,3-d]pyrimidines

This is the primary application. The amino group (nucleophile) and the nitrile (electrophile) react with "one-carbon" synthons to close the pyrimidine ring.

  • Reagent: Formamidine acetate or Formamide.

  • Product: 4-Aminopyrido[2,3-d]pyrimidine derivatives.

  • Mechanism: The exocyclic amine attacks the formamidine, followed by intramolecular attack of the resulting intermediate onto the nitrile carbon.

  • Relevance: This scaffold mimics the ATP-binding pocket of kinases (e.g., PIM-1, mTOR).

B. Hydrolysis to Nicotinamides

Controlled hydrolysis of the nitrile group using H₂SO₄ or basic conditions (NaOH/H₂O₂) yields the carboxamide .

  • Utility: Access to 4-amino-6-(trifluoromethyl)nicotinamide, a bioisostere of diverse anti-inflammatory agents.

C. Sandmeyer-Type Transformations

While difficult on electron-poor rings, the 4-amino group can be diazotized (using t-BuONO) to introduce other functionalities (–Br, –I, –H) if the 4-position needs to be modified later in a sequence.

Experimental Protocol: Annulation to Kinase Inhibitor Scaffold

Objective: Conversion of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile to 7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine.

Protocol:

  • Setup: In a dry pressure vial, dissolve 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq) in ethoxyethanol or DMF.

  • Reagent Addition: Add Formamidine acetate (2.5 eq).

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Note: The reaction progress can be monitored by TLC (formation of a highly fluorescent spot is common for fused pyrimidines) or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into ice-water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.

Visualization: Annulation Logic

Annulation Substrate 4-Amino-6-(CF3) pyridine-3-carbonitrile Intermediate Amidine Intermediate Substrate->Intermediate N-C Bond Formation Reagent Reagent: Formamidine Reagent->Intermediate Product Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Intermediate->Product Intramolecular Cyclization (Nitrile Attack)

Caption: Conversion of the amino-nitrile precursor into the bicyclic drug pharmacophore.

Medicinal Chemistry Applications

The 6-trifluoromethyl group is not merely a decoration; it serves critical pharmacological functions:

  • Metabolic Stability: The C-F bond is resistant to CYP450 oxidation, blocking the "soft spot" at the 6-position of the pyridine ring.

  • Lipophilicity: The –CF₃ group increases LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding to acidic proteins.

Target Classes:

  • PIM Kinase Inhibitors: Used in treating hematological malignancies (leukemia/lymphoma).

  • PI3K/mTOR Inhibitors: The fused system mimics the adenine ring of ATP.

  • Agrochemicals: Similar scaffolds (e.g., Flonicamid derivatives) act as selective feeding blockers in aphids.

References

  • Frontier Specialty Chemicals. (n.d.). 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Page. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Trifluoromethylpyridines. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from

  • Google Patents. (2013). WO2013064460 - Pesticidally active heterocyclic derivatives.[3] Retrieved from

  • Organic Syntheses. (1997).[4] Pyridine-Derived Triflating Reagents. (Reference for general reactivity of aminopyridines). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Derivatives from 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary This application note details the synthetic utility of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: varies by salt form, generic scaffold ref), a high-value pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: varies by salt form, generic scaffold ref), a high-value pharmacophore in medicinal chemistry. This scaffold is characterized by a "push-pull" electronic system: the electron-donating amino group at the 4-position and the electron-withdrawing nitrile (3-position) and trifluoromethyl (6-position) groups.

This unique electronic architecture makes it an ideal precursor for constructing pyrido[4,3-d]pyrimidines , a class of fused heterocycles widely represented in kinase inhibitors (e.g., CDK4/6 inhibitors) and agrochemicals. This guide provides validated protocols for cyclization, hydrolysis, and functionalization, supported by mechanistic insights and safety considerations.

Chemical Architecture & Reactivity Profile

The starting material exhibits three distinct reactive centers essential for divergent synthesis:

  • The Ortho-Amino Nitrile Motif (Positions 3 & 4): This is the primary site for heterocyclization. The proximity of the nucleophilic amine and the electrophilic nitrile allows for facile condensation with one-carbon donors (formamidine, urea, guanidine) to form a pyrimidine ring fused to the pyridine core.

  • The Trifluoromethyl Group (Position 6): This group significantly lowers the pKa of the pyridine nitrogen and increases lipophilicity (LogP). It is generally chemically inert but activates the ring towards nucleophilic attack at the 2-position (if unsubstituted) or 4-position (via SNAr if the amine were a leaving group, though here it acts as a donor).

  • The Pyridine Nitrogen: Due to the strong electron-withdrawing effect of the -CF3 and -CN groups, the pyridine nitrogen is weakly basic, reducing the likelihood of N-oxide formation or protonation under mild acidic conditions.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

SyntheticPathways Figure 1: Divergent synthesis of bioactive heterocycles from the core pyridine scaffold. SM 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Prod1 4-Amino-7-(trifluoromethyl) pyrido[4,3-d]pyrimidine SM->Prod1 Formamidine Acetate EtOH, Reflux Prod2 7-(Trifluoromethyl)pyrido [4,3-d]pyrimidine-2,4-dione SM->Prod2 Urea, 200°C (Fusion) Prod3 4-Amino-6-(trifluoromethyl) pyridine-3-carboxamide SM->Prod3 H2SO4 (conc.) Hydrolysis Prod4 5-(4-Amino-6-(trifluoromethyl) pyridin-3-yl)-1H-tetrazole SM->Prod4 NaN3, NH4Cl DMF, 100°C

[1][2][3][4]

Module 1: Synthesis of Fused Pyrimidines (The "Money" Reaction)

The most critical application of this scaffold is the construction of the pyrido[4,3-d]pyrimidine system. This fusion mimics the adenine core of ATP, making it a privileged structure for kinase inhibition.

Protocol A: Cyclization with Formamidine Acetate

Target: 4-Amino-7-(trifluoromethyl)pyrido[4,3-d]pyrimidine (or its imino tautomer).

Mechanistic Insight

The reaction proceeds via a cascade mechanism:

  • Transamination: The exocyclic amine of the pyridine attacks the electrophilic carbon of formamidine acetate, releasing ammonia.

  • Intramolecular Cyclization: The newly formed amidine nitrogen attacks the nitrile carbon.

  • Aromatization: Tautomerization yields the stable amino-pyrimidine system.

Experimental Procedure
  • Reagents:

    • 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq, 10 mmol)

    • Formamidine Acetate (1.5 eq, 15 mmol)

    • Solvent: Ethanol (absolute) or 2-Methoxyethanol (for higher temp).

  • Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Execution:

    • Dissolve the pyridine substrate in Ethanol (20 mL).

    • Add Formamidine Acetate in a single portion.

    • Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (higher Rf) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol.

    • If no precipitate, concentrate the solvent in vacuo. Triturate the residue with diethyl ether to induce crystallization.

  • Purification: Recrystallization from Ethanol/Water (9:1) or flash chromatography (DCM/MeOH gradient).

Yield Expectation: 75–85%

Protocol B: Synthesis of the Dione (Lumisource-Type Reaction)

Target: 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione.

Experimental Procedure
  • Reagents: Substrate (1.0 eq), Urea (5.0 eq).

  • Execution:

    • Mix the solid substrate and urea intimately in a mortar.

    • Transfer to a flask and heat to 180–200°C (melt fusion) for 2 hours. Caution: Ammonia gas is evolved.

  • Workup:

    • Cool the melt to ~80°C and add hot water.

    • The product usually precipitates as a beige solid. Filter and wash with water.

    • Acidify the filtrate if necessary to protonate the dione (pKa ~7-8).

Module 2: Functional Group Transformations

Protocol C: Controlled Hydrolysis to Carboxamide

Converting the nitrile to a primary amide without hydrolyzing the


 group requires controlled acidic conditions.
  • Reagents: Substrate (1.0 eq), conc. H2SO4 (10 vol).

  • Execution:

    • Cool H2SO4 to 0°C.

    • Add the nitrile portion-wise (exothermic).

    • Stir at 40–50°C for 4 hours. Do not overheat to prevent hydrolysis to the carboxylic acid.

  • Quench: Pour onto crushed ice/NH4OH mixture carefully to pH 8.

  • Isolation: Filter the resulting white precipitate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized derivatives, compare the following spectral markers against the starting material.

FeatureStarting Material (Nitrile)Product (Pyrido-pyrimidine)Diagnostic Change
IR Spectroscopy Sharp peak at ~2210–2230 cm⁻¹ (C≡N)Absent Loss of Nitrile stretch is the primary confirmation of cyclization.
1H NMR NH₂ broad singlet (~6.5–7.5 ppm)Pyrimidine C-H singlet (~8.5–9.0 ppm)Appearance of a highly deshielded singlet indicates the new aromatic ring.
13C NMR Nitrile carbon (~115 ppm)Amidine carbons (~150–160 ppm)Shift from sp to sp2 hybridization.
Mass Spec (ESI) [M+H]⁺ = 188.1[M+H]⁺ = 215.1Mass shift corresponding to +CHN (formamidine insertion).

Mechanistic Pathway Visualization

Understanding the cyclization mechanism is crucial for troubleshooting low yields.

Mechanism Figure 2: Mechanistic cascade for pyrido[4,3-d]pyrimidine formation. Step1 Nucleophilic Attack (Pyridine-NH2 attacks Formamidine) Step2 Intermediate Amidine Formation (-NH3) Step1->Step2 - NH3 Step3 Intramolecular Cyclization (Amidine-N attacks Nitrile-C) Step2->Step3 Ring Closure Step4 Tautomerization (Aromatization to Pyrimidine) Step3->Step4 H-Shift

[5][6]

Safety & Handling (E-E-A-T)

  • Cyanide Risks: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release toxic gases.

  • Fluorine Chemistry: The

    
     group is stable, but under extremely basic conditions at high temperatures, defluorination can occur, leading to reactive intermediates.
    
  • Ammonia Evolution: Reactions with formamidine or urea release ammonia gas. Perform these reactions in a well-ventilated fume hood.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (PMC - NIH). Available at: [Link]

  • General Reactivity of Ortho-Amino Nitriles: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. (Arkivoc).[1][2][3] Available at: [Link]

  • Trifluoromethyl Pyridine Chemistry: Synthesis and application of trifluoromethylpyridines as a key structural motif.[4] (Beilstein J. Org.[1][5] Chem). Available at: [Link]

  • Cyclization Protocols: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. (Bioorg Med Chem Lett). Available at: [Link]

Sources

Application

Application Note: Parallel Synthesis with 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

This Application Note and Protocol Guide details the strategic use of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) in high-throughput parallel synthesis. Introduction: The Scaffold Advantage In...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) in high-throughput parallel synthesis.

Introduction: The Scaffold Advantage

In the landscape of modern drug discovery, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile represents a "privileged" building block. Its value stems from the precise arrangement of three functional motifs:

  • The Ortho-Amino-Nitrile Dyad (Positions 3,4): A classic precursor for fusing a pyrimidine ring, granting access to the pyrido[4,3-d]pyrimidine core—a bioisostere of quinazoline (EGFR inhibitors) and isoquinoline.

  • The Trifluoromethyl Group (Position 6): Enhances lipophilicity (

    
    ), metabolic stability (blocking oxidative metabolism at the typical reactive 
    
    
    
    -position), and dipole moment, often improving blood-brain barrier permeability.
  • The Electron-Deficient Pyridine Core: The combination of the pyridine nitrogen, the nitrile, and the

    
     group creates a highly electron-deficient system. This significantly alters the 
    
    
    
    and nucleophilicity of the 4-amino group compared to standard anilines, necessitating specialized coupling protocols.
Structural Reactivity Map

The following diagram outlines the chemical susceptibility of the scaffold, guiding library design.

ReactivityMap Scaffold 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Nitrile C3-Nitrile (CN) Electrophilic Trap Precursor to: Amides, Tetrazoles, Pyrimidines Scaffold->Nitrile Amine C4-Amine (NH2) Low Nucleophilicity Requires Deprotonation for Alkylation Participates in Cyclization Scaffold->Amine CF3 C6-Trifluoromethyl (CF3) Metabolic Blocker Lipophilicity Enhancer Scaffold->CF3 Ring Pyridine Ring Electron Deficient Susceptible to Nucleophilic Attack (if leaving groups present) Scaffold->Ring Amine->Nitrile Ortho-Cyclization (Pyrido[4,3-d]pyrimidine formation)

Figure 1: Reactivity profile of the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold.

Chemical Reactivity Profile & Challenges

Reduced Nucleophilicity of the C4-Amine

The primary challenge in using this scaffold is the deactivated nature of the exocyclic amine . The electron-withdrawing effects of the


 (ortho), 

(meta), and the pyridine nitrogen (para-like resonance) delocalize the nitrogen lone pair.
  • Implication: Standard amide couplings (EDC/HOBt) often fail or proceed with poor conversion.

  • Solution: Protocols must utilize "forceful" electrophiles (acid chlorides, anhydrides) or strong bases (NaH, LiHMDS) to generate the more reactive amide anion.

Regioselectivity in Cyclization

Unlike 2-amino-3-cyanopyridines which form pyrido[2,3-d]pyrimidines, this 4-amino isomer cyclizes to form pyrido[4,3-d]pyrimidines . This distinction is critical for intellectual property and structure-activity relationship (SAR) studies.

Parallel Synthesis Strategies (Library Design)

We present three validated workflows for generating diversity from this single core.

Workflow A: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

This route targets kinase inhibitor scaffolds similar to gefitinib or erlotinib analogs but with the pyrido-pyrimidine core.

Workflow B: Synthesis of 4-Amino-pyrido[4,3-d]pyrimidines (Dimroth Rearrangement)

This route introduces diversity at the 4-amino position of the fused ring, ideal for generating DNA-intercalating libraries.

Workflow C: Direct Functionalization (Amide/Sulfonamide Libraries)

Targeting the exocyclic amine directly for fragment-based screening.

Library Synthesis Workflow Diagram

LibraryWorkflow Start Start: 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Branch1 Route A: Hydrolysis -> Cyclization Start->Branch1 Branch2 Route B: One-Pot Amidine Cyclization Start->Branch2 Branch3 Route C: Direct N-Acylation Start->Branch3 Inter1 Intermediate: Carboxamide Branch1->Inter1 H2SO4/H2O Inter2 Intermediate: Formamidine (via DMF-DMA) Branch2->Inter2 DMF-DMA, Reflux Prod3 Library 3: N-Acyl/Sulfonyl Derivatives Branch3->Prod3 NaH, R-COCl Prod1 Library 1: Pyrido[4,3-d]pyrimidin-4-ones (R1 Diversity via Orthoesters) Inter1->Prod1 R-C(OEt)3 or R-COCl Prod2 Library 2: N-Substituted-4-amino-pyrido[4,3-d]pyrimidines (R2 Diversity via Primary Amines) Inter2->Prod2 R-NH2, AcOH (Dimroth Rearrangement)

Figure 2: Parallel synthesis workflows for library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

Objective: Create a library of fused pyrimidinones with diversity at the C2 position.

Step 1: Nitrile Hydrolysis to Carboxamide

  • Reagents: Conc.

    
    .
    
  • Procedure:

    • Dissolve 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv) in conc.

      
       (10 vol) at 0°C.
      
    • Stir at room temperature for 12–16 h. Monitor by LCMS (Nitrile peak disappears; Amide mass M+18 appears).

    • Pour onto crushed ice. Neutralize carefully with

      
       to pH 8.
      
    • Filter the precipitate, wash with water, and dry.

    • Yield Expectation: >85%.

Step 2: Cyclization (Parallel Step)

  • Reagents: Triethyl orthoformate (for R=H) or substituted orthoesters (

    
    ).
    
  • Procedure:

    • In a reaction vial, suspend the carboxamide intermediate (0.2 mmol) in the appropriate orthoester (1.0 mL).

    • Add a catalytic amount of acetic anhydride (0.1 equiv).

    • Heat to 120°C for 4–6 h.

    • Cool to RT. The product often precipitates.

    • Dilute with hexanes/ethanol (1:1), filter, and wash.

  • Note: If R is complex, use the corresponding aldehyde with oxidative conditions (

    
    , DMSO) or carboxylic acid with coupling agents.
    
Protocol B: "Dimroth" Route to 4-Amino-pyrido[4,3-d]pyrimidines

Objective: Create a library of compounds with diversity on the amino group of the fused system. This is the most efficient high-throughput method.

Step 1: Formation of Amidine Intermediate

  • Reagents: DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Procedure:

    • Dissolve 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv) in anhydrous DMF or toluene.

    • Add DMF-DMA (1.5 equiv).

    • Heat at 110°C for 2 h.

    • Concentrate in vacuo to yield the

      
      .
      
    • Stability: Use immediately in the next step.

Step 2: Cyclization with Primary Amines (Library Step)

  • Reagents: Various primary amines (

    
    ), Glacial Acetic Acid.
    
  • Procedure:

    • Dissolve the formimidamide intermediate (0.15 mmol) in glacial acetic acid (1.0 mL).

    • Add the specific primary amine (1.2 equiv).

    • Heat at 100–120°C for 3–6 h.

    • Mechanism: The amine displaces the dimethylamine and attacks the nitrile, followed by a Dimroth rearrangement to form the thermodynamically stable 4-(substituted-amino)-pyrido[4,3-d]pyrimidine.

    • Workup: Evaporate acetic acid (SpeedVac). Dissolve residue in DMSO/MeOH for preparative HPLC purification.

Protocol C: Direct Acylation of the Deactivated Amine

Objective: Functionalize the exocyclic amine without cyclization.

  • Reagents: Sodium Hydride (NaH), Acid Chlorides (

    
    ).
    
  • Procedure:

    • Dissolve scaffold (0.2 mmol) in anhydrous THF (2 mL).

    • Cool to 0°C and add NaH (60% dispersion, 2.0 equiv). Stir for 30 min (Gas evolution).

    • Add Acid Chloride (1.1 equiv) dropwise.

    • Allow to warm to RT and stir for 2 h.

    • Quench with sat.

      
      .[1][2] Extract with EtOAc.[3]
      
  • Why NaH? Weak bases like Pyridine/TEA are insufficient to deprotonate the highly electron-deficient amine sufficiently for nucleophilic attack.

Quantitative Data Summary

ParameterValue/ConditionRationale
Molecular Weight 187.12 g/mol Fragment-like, ideal for growing libraries.
ClogP ~1.9Moderate lipophilicity due to

.
Amine pKa Est. < 2.0Highly non-basic; requires deprotonation for acylation.
Cyclization Temp 100–120°CHigh energy barrier for ring closure.
Preferred Solvent DMF, DMAc, AcOHSolubility of the core is poor in non-polar solvents.
Detection (UV) 254 nm / 280 nmStrong absorption due to conjugated pyridine system.

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: "The synthesis of pyrido[4,3-d]pyrimidin-4(3H)
    • Source: Journal of the Chemical Society C.
    • URL:[Link][4][5][6]

    • Relevance: Establishes the cyclization logic for 4-amino-pyridine precursors.
  • Dimroth Rearrangement Protocols

    • Title: "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles."
    • Source: Arkivoc (2008).
    • URL:[Link]

    • Relevance: Describes the mechanism of amidine-mediated cyclization applicable to amino-nitrile systems.
  • Trifluoromethyl Pyridine Properties

    • Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."
    • Source: Journal of Pesticide Science (2021).
    • URL:[Link]

    • Relevance: Validates the metabolic stability and bioisostere properties of the group in pyridine rings.
  • Building Block Availability

    • Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1).[7]

    • Source: Frontier Specialty Chemicals / PubChem.
    • URL:[Link]

Sources

Method

Application Note: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in Drug Discovery

[1] Executive Summary: The Fluorinated "Ortho-Synthone" Advantage[1] In modern drug discovery, the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) scaffold represents a privileged "ortho-synthone."...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorinated "Ortho-Synthone" Advantage[1]

In modern drug discovery, the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) scaffold represents a privileged "ortho-synthone."[1] This structure is not merely a building block; it is a pre-organized molecular handle designed to solve two critical challenges in lead optimization: metabolic stability and heterocyclic fusion .[1]

The strategic value lies in its trisubstituted core:

  • 6-Trifluoromethyl (

    
    ):  Blocks metabolic oxidation at the vulnerable C6 position, modulates pKa, and enhances lipophilicity (
    
    
    
    logP
    
    
    +1.[1]2) for membrane permeability.[1]
  • 3-Cyano / 4-Amino Pair: A perfect electrophile/nucleophile doublet positioned for rapid cyclization into bicyclic kinase inhibitor cores, specifically pyrido[4,3-d]pyrimidines .[1]

This guide details the high-fidelity synthesis of this scaffold and its downstream transformation into bioactive cores, supported by mechanistic insights and validated protocols.[1]

Chemical Profile & Safety

PropertySpecification
IUPAC Name 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
CAS Number 1805396-59-1
Molecular Formula

Molecular Weight 187.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyridine N), ~16 (

)
Hazards Irritant (H315, H319, H335).[1] Toxic if swallowed (H301) due to nitrile functionality.[1]

Protocol 1: High-Fidelity Synthesis of the Scaffold

While de novo cyclization routes exist, they often suffer from regio-isomeric mixtures (2-amino vs. 4-amino).[1] The most robust, scalable method relies on Nucleophilic Aromatic Substitution (


)  of the 4-chloro precursor.[1] This approach guarantees regiochemical purity.[1]
Reaction Scheme

[1]
Materials
  • Precursor: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)[1]

  • Reagent: Ammonia (7N in Methanol or 28% Aqueous Ammonium Hydroxide) (5.0 eq)

  • Solvent: Isopropyl Alcohol (IPA) or 1,4-Dioxane[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )[1][2]
    
Step-by-Step Methodology
  • Charge: In a pressure-rated glass vessel (sealed tube), dissolve 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (10 g, 48.4 mmol) in IPA (100 mL).

  • Addition: Cool the solution to 0°C. Slowly add 7N Ammonia in Methanol (35 mL, ~240 mmol). Note: Aqueous ammonia can be used but requires longer reaction times.[1]

  • Reaction: Seal the vessel and heat to 80°C for 6–8 hours.

    • Mechanism:[1][2][3][4] The electron-withdrawing nature of the 3-CN and 6-

      
       groups activates the C4 position, making the chloride an excellent leaving group for the incoming amine.[1]
      
  • Monitor: Check by TLC (30% EtOAc/Hexane) or LCMS.[1] The starting material (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.[1]
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and volatiles.[1]

    • Resuspend the residue in water (100 mL) and extract with EtOAc (3 x 75 mL).

    • Wash combined organics with Brine (50 mL), dry over

      
      , and filter.
      
  • Purification: The crude product is often >95% pure.[1] Recrystallize from Ethanol/Heptane (1:3) to obtain off-white needles.[1]

    • Yield Target: 85–92%

Protocol 2: Downstream Application – Synthesis of Kinase Inhibitor Cores[1]

The primary utility of this scaffold is the construction of Pyrido[4,3-d]pyrimidines , a scaffold found in inhibitors of EGFR, PI3K, and KRAS.

Reaction Scheme: Cyclization to Pyrido[4,3-d]pyrimidine

[1]
Materials
  • Substrate: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Cyclizing Agent: Formamidine Acetate (2.0 eq)[1]

  • Solvent: Dimethylformamide (DMF) or Ethanol (EtOH)[1]

  • Catalyst (Optional): Acetic Acid (cat.)[1]

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a reflux condenser, mix the pyridine scaffold (1.0 g, 5.3 mmol) and formamidine acetate (1.1 g, 10.6 mmol) in DMF (10 mL).

  • Cyclization: Heat the mixture to 120°C for 4–12 hours.

    • Critical Checkpoint: The reaction proceeds via an initial amidine formation followed by intramolecular nucleophilic attack on the nitrile.[1] If conversion stalls, add 0.5 eq more formamidine acetate.[1]

  • Isolation:

    • Cool to room temperature.[1][2][3][4][5]

    • Pour the mixture into crushed ice/water (50 mL). The product often precipitates as a solid.[1]

    • Filter the solid and wash with cold water.[1]

  • Functionalization (Optional): To convert the resulting imine/amine to the 4-oxo derivative (common in drugs like Trametinib analogs), hydrolyze the intermediate in 1N HCl/Water at reflux for 1 hour.[1]

Strategic Analysis & Pathway Visualization

The following diagram illustrates the logical flow from precursor selection to drug candidate generation, highlighting the electronic influence of the substituents.

G Precursor 4-Chloro-6-(CF3) pyridine-3-CN Scaffold TARGET SCAFFOLD 4-Amino-6-(CF3) pyridine-3-CN Precursor->Scaffold SnAr (NH3, 80°C) Regioselective Intermediate Amidine Intermediate Scaffold->Intermediate Formamidine Acetate Nu- Attack Product Pyrido[4,3-d]pyrimidine (Kinase Inhibitor Core) Intermediate->Product Cyclization on CN (Ring Closure) CF3_Effect CF3 Effect: 1. Increases Lipophilicity 2. Blocks Metabolic Oxidation 3. Activates C4 for SnAr CF3_Effect->Precursor Activates Cl CF3_Effect->Product Bioactivity

Figure 1: Synthetic workflow and Structure-Activity Relationship (SAR) logic for the 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Incomplete displacement due to low temp or loss of

.[1]
Use a sealed pressure tube.[1] Ensure temp reaches 80°C. Use 7N

in MeOH rather than aqueous.
Hydrolysis of CN Presence of strong acid/base with water at high temp.[1]Maintain anhydrous conditions during cyclization.[1] Avoid prolonged exposure to strong NaOH.[1]
Regioisomer Contamination Only relevant if using de novo synthesis (not

).
Stick to the

route from the 4-chloro precursor to guarantee the 4-amino isomer.[1]
Solubility Issues High crystallinity of the scaffold.[1]Use dipolar aprotic solvents (DMF, DMSO) or NMP for downstream reactions.[1]

References

  • Quiroga, J., et al. (2008).[1][4] "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles." Arkivoc, 2008(ii), 115-123.[1][4] (Validating general amino-nitrile cyclization chemistry). [Link]

  • Mao, F., et al. (2022).[1] "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents." RSC Medicinal Chemistry.[1] (Reviewing the biological relevance of the pyridopyrimidine scaffold). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1805396-59-1. [Link]

Sources

Application

reaction conditions for derivatizing 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Application Note: Advanced Derivatization Protocols for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Executive Summary & Reactivity Profile 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (Structure 1 ) is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary & Reactivity Profile

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (Structure 1 ) is a high-value pharmacophore often utilized as a bioisostere in kinase inhibitor discovery (e.g., CSF-1R, PI3K inhibitors) and agrochemical synthesis. Its utility stems from the trifluoromethyl group (-CF


), which enhances metabolic stability and lipophilicity, and the ortho-amino nitrile motif, a gateway to fused heterocyclic systems.

Mechanistic Insight: The reactivity of 1 is dominated by strong electron-withdrawing effects. The pyridine nitrogen, the nitrile group (-CN) at C3, and the trifluoromethyl group at C6 collectively deplete electron density from the ring.

  • The Exocyclic Amine (C4-NH

    
    ):  Exhibits significantly reduced nucleophilicity compared to aniline or non-fluorinated aminopyridines. The lone pair is delocalized into the electron-deficient ring and the ortho-cyano group. Standard acylation protocols often fail; forcing conditions or specific catalysis are required.
    
  • The Nitrile (C3-CN): Highly activated for nucleophilic attack due to the electron-poor ring, facilitating rapid hydrolysis or cyclization.

  • The Pyridine Ring (C2-H): The position between the ring nitrogen and the nitrile is highly acidic and electrophilic, susceptible to deprotonation-lithiation or nucleophilic attack (S

    
    Ar if a leaving group were present, or oxidative amination).
    

Visualizing the Synthetic Landscape

The following pathway map outlines the three primary derivatization workflows covered in this guide.

G Start 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile (Starting Material) Formamidine Reagent: Formamidine Acetate (Reflux) Start->Formamidine Cyclocondensation Hydrolysis Reagent: H2O2 / NaOH (Controlled Hydrolysis) Start->Hydrolysis Radziszewski Reaction Acylation Reagent: AcCl / NaH / THF (Strong Base Required) Start->Acylation Deprotonation PyridoPyrimidine Pyrido[4,3-d]pyrimidine (Fused Heterocycle) Formamidine->PyridoPyrimidine Ring Closure Amide Nicotinamide Derivative (Kinase Motif) Hydrolysis->Amide Partial Hydrolysis NAcyl N-Acylated Product (Prodrug/Intermediate) Acylation->NAcyl Electrophilic Attack

Figure 1: Strategic derivatization pathways for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidines (Cyclocondensation)

This is the "workhorse" reaction for this scaffold. The ortho-amino nitrile reacts with one-carbon synthons to form the pyrimidine ring.

Why this works: The electron-deficient amine is still sufficiently nucleophilic at elevated temperatures to attack the highly electrophilic formamidine or orthoester. The subsequent intramolecular attack of the amidine intermediate onto the nitrile is rapid and irreversible.

Materials:

  • Substrate: 1.0 eq (e.g., 1.0 g)

  • Formamidine Acetate: 2.5 eq

  • Solvent: Ethanol (EtOH) or 2-Methoxyethanol (for higher temp)

  • Catalyst: Glacial Acetic Acid (catalytic, optional)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq) and Formamidine Acetate (2.5 eq).

  • Solvation: Add Ethanol (10 mL/g of substrate). If solubility is poor, use 2-Methoxyethanol.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (N
    
    
    
    ) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product is typically more polar than the starting material.
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If solid forms: Filter the precipitate and wash with cold ethanol and diethyl ether.

    • If no solid: Evaporate solvent, resuspend in water, and extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH/DMF is preferred over chromatography due to the polarity of the fused system.

Self-Validating Check: The disappearance of the nitrile stretch (


) in IR and the appearance of a new aromatic proton (pyrimidine C2-H) in 

NMR (

) confirms cyclization.
Protocol B: Controlled Hydrolysis to Carboxamide

Converting the nitrile to a primary amide (-CONH


) is critical for generating kinase inhibitor motifs (e.g., similar to molecular structures found in pexidartinib intermediates). Acid hydrolysis often leads to the carboxylic acid; therefore, basic oxidative hydrolysis is preferred.

Materials:

  • Substrate: 1.0 eq

  • Hydrogen Peroxide (30% aq): 5.0 eq

  • Sodium Hydroxide (6M aq): 2.0 eq

  • Solvent: DMSO or Ethanol/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve the substrate in DMSO (5 mL/mmol). The electron-poor ring ensures good solubility in polar aprotic solvents.

  • Addition: Cool to

    
     in an ice bath. Add 6M NaOH dropwise, followed by the slow addition of H
    
    
    
    O
    
    
    . Caution: Exothermic.
  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours. The reaction is usually fast due to the activation of the nitrile by the -CF

    
     and pyridine nitrogen.
    
  • Quench: Pour the mixture into ice-cold water.

  • Isolation: The amide product typically precipitates as a white solid. Filter, wash with water, and dry under vacuum.

Critical Note: Avoid extended reaction times or heating, as this will hydrolyze the amide further to the carboxylic acid (detected by broad -OH stretch and solubility in basic aqueous workup).

Protocol C: N-Functionalization (Acylation/Sulfonylation)

Direct acylation of the C4-amine is challenging because the lone pair is heavily deactivated. Weak bases (pyridine, Et


N) are often insufficient.

Methodology:

  • Condition A (Standard): Acyl chloride + Pyridine/DMAP (cat.) in DCM. Often results in low yield or recovered starting material.

  • Condition B (Recommended - Deprotonation): Sodium Hydride (NaH) in THF.[1]

Step-by-Step (Condition B):

  • Activation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF under Argon at

    
    .
    
  • Deprotonation: Add a solution of the substrate (1.0 eq) in THF dropwise. Stir at

    
     for 30 mins. Evolution of H
    
    
    
    gas and a color change (often to yellow/orange) indicates anion formation.
  • Electrophile Addition: Add the Acyl Chloride or Sulfonyl Chloride (1.1 eq) dropwise.

  • Completion: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with sat. NH

    
    Cl solution. Extract with EtOAc.
    

Comparative Data & Troubleshooting

Table 1: Optimization of Cyclization Conditions

ReagentSolventTemp (

)
YieldNotes
Formamidine AcetateEtOH78 (Reflux)65-75%Standard method. Cleanest profile.
Triethyl OrthoformateAcetic Anhydride140 (Reflux)80-90%Higher yield but harder workup (remove

).
DMF-DMADMF153 (Reflux)40-50%Forms intermediate amidine; requires second step with

to close ring.

Troubleshooting Guide:

  • Issue: Starting material remains during acylation.

    • Solution: Switch to "Condition B" (NaH). The amine pKa is lowered by the ring electronics, requiring irreversible deprotonation to react with electrophiles.

  • Issue: Hydrolysis yields carboxylic acid instead of amide.

    • Solution: Reduce temperature to

      
       and strictly limit reaction time. Use Urea-Hydrogen Peroxide (UHP) as a milder alternative to liquid H
      
      
      
      O
      
      
      .

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2]

    • Source:Journal of Pesticide Science, 2020.
    • URL:[Link]

  • Title: Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile.
  • Nitrile Hydrolysis Protocols

    • Title: A simple method for converting nitriles to amides.[3][4] Hydrolysis with potassium hydroxide in tert-butyl alcohol.

    • Source:Journal of Organic Chemistry, 2010.[4]

    • URL:[Link]

  • Acylation of Electron-Deficient Amines

    • Title: N-Acylation Reactions of Amines (Mechanistic insights for deactiv
    • Source:Arkivoc, 2008.[5]

    • URL:[Link]

Sources

Method

protocols for using 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in library synthesis

Strategic Overview: The Fluorinated Scaffold Advantage In modern drug discovery, the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a "privileged structure" for kinase inhibitor and GPCR ligand li...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Fluorinated Scaffold Advantage

In modern drug discovery, the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a "privileged structure" for kinase inhibitor and GPCR ligand libraries.[1] Its value stems from two synergistic molecular features:[1]

  • The Ortho-Amino Nitrile Motif: This is a high-utility "dinucleophile equivalent."[1] It serves as a pre-organized gateway to fused heterocyclic systems, most notably pyrido[4,3-d]pyrimidines and 1,8-naphthyridines .[1]

  • The 6-Trifluoromethyl (

    
    ) Group:  Beyond simple lipophilicity, the 
    
    
    
    group at the 6-position metabolically blocks the pyridine ring from oxidative degradation (preventing N-oxide formation or hydroxylation) and electronically tunes the ring, increasing the acidity of the 4-amino protons.

Scientific Caution: The electron-withdrawing nature of the


 group combined with the pyridine nitrogen significantly reduces the nucleophilicity of the 4-amino group compared to non-fluorinated analogs. Standard protocols for aniline-like condensations often fail; this guide focuses on Lewis-acid activated  and high-temperature  protocols specifically optimized for this electron-deficient core.[1]

Chemical Profile & Handling

PropertySpecificationOperational Note
CAS 1805396-59-1 (and isomers)Verify regiochemistry (4-amino vs 2-amino) by NMR before pooling.[1]
MW 187.12 g/mol Low MW allows significant "growth" room for Lipinski compliance.[1]
Solubility DMSO, DMF, DMAc, EtOAcPoor aqueous solubility.[1]

increases solubility in chlorinated solvents.[1]
pKa (est) ~2-3 (Amino group)Highly non-basic amine.[1] Will not protonate under standard acidic workups.[1]
Safety Irritant; Nitrile hazardCombustion releases HCN and HF. Use vented hoods.[1]

Module A: Synthesis of Pyrido[4,3-d]pyrimidines (The "Kinase Core")[1]

This protocol generates the pyrido[4,3-d]pyrimidine core, a bioisostere of quinazoline (e.g., Gefitinib, Erlotinib).[1] The reaction utilizes formamidine acetate as a "clean" cyclizing agent, preferable to formamide/acid mixtures for library purity.

Mechanism of Action

The reaction proceeds via a cascade:

  • Nucleophilic attack of the 4-amino group on the formamidine electrophile (rate-limiting step due to

    
     deactivation).[1]
    
  • Formation of an amidine intermediate.[1][2]

  • Intramolecular nucleophilic attack on the nitrile carbon.

  • Dimroth rearrangement (in some conditions) or direct tautomerization to the aromatic system.

Protocol A: Parallel Synthesis Workflow

Scale: 0.1 mmol per well (96-well block) or 1.0 mmol (vials).

Reagents:

  • Scaffold: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv)[1]

  • Cyclizing Agent: Formamidine Acetate (2.5 equiv)[1]

  • Solvent: 2-Methoxyethanol (preferred) or n-Butanol.[1]

  • Catalyst: Glacial Acetic Acid (0.1 equiv) - Crucial for proton transfer.[1]

Step-by-Step Procedure:

  • Dispensing: Dissolve the scaffold in 2-Methoxyethanol (0.5 M concentration). Dispense into reaction vials.

  • Reagent Addition: Add Formamidine Acetate (solid) directly to vials. Add Acetic Acid.[1]

  • Thermal Activation: Seal vials and heat to 120°C for 12–16 hours.

    • Note: Lower temperatures (

      
      ) result in incomplete conversion due to the deactivated amine.
      
  • Workup (Library Friendly):

    • Cool to room temperature.[1]

    • Add Water (3x volume) to the reaction mixture.

    • The product, 4-aminopyrido[4,3-d]pyrimidine , typically precipitates due to the lipophilic

      
       group.[1]
      
    • Filter (or centrifuge) and wash with water/ether (1:1).[1]

  • Purity Check: LCMS usually shows >90% purity.[1] The major impurity is unreacted starting material.

Visualization: Mechanistic Pathway

ReactionMechanism Start 4-Amino-6-CF3-nicotinonitrile Inter1 Amidine Intermediate (Transient) Start->Inter1 Nucleophilic Attack (Slow step due to CF3) Reagent Formamidine Acetate Reagent->Inter1 Cycliz Intramolecular Nitrile Attack Inter1->Cycliz - NH3 Product Pyrido[4,3-d]pyrimidine Cycliz->Product Aromatization

Caption: Mechanistic cascade from the ortho-amino nitrile scaffold to the fused pyrimidine core.

Module B: Friedländer-Type Condensation (The "Tacrine" Route)[1][3]

This module synthesizes tacrine analogs (fused 1,8-naphthyridines). Unlike the classic Friedländer (which uses aldehydes), reacting the nitrile with a ketone yields an amino-substituted fused ring, providing a handle for further derivatization.[1]

Challenge: The


 group makes the amine a poor nucleophile for the initial Schiff base formation with the ketone. Lewis Acid catalysis is mandatory. [1]
Protocol B: Lewis Acid Mediated Annulation

Reagents:

  • Scaffold: 1.0 equiv.

  • Ketone Library: Cyclohexanone, Cyclopentanone, Tetrahydro-4H-pyran-4-one, etc.[1] (1.5 equiv).[1]

  • Lewis Acid:

    
     (anhydrous) or 
    
    
    
    (1.2 equiv).[1]
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.[1]

Step-by-Step Procedure:

  • Complexation: In a dry vial, suspend the scaffold and Lewis Acid in DCE. Stir at RT for 15 mins to activate the nitrile and complex the ketone.

  • Addition: Add the ketone component.

  • Reflux: Heat to reflux (

    
     for DCE, 
    
    
    
    for Toluene) for 8–12 hours.
  • Quench: Carefully quench with 1M NaOH (aq) to break the Aluminum/Boron complex.

  • Extraction: Extract with DCM. The organic layer contains the fused 1,8-naphthyridine.[1]

  • Purification: Evaporate solvent. These products often require SCX (Strong Cation Exchange) cartridges for purification to remove non-basic impurities.[1]

Library Workflow & Quality Control

To ensure high fidelity in library generation, a "Split-Pool" or parallel array approach is recommended.[1]

Data Summary: Expected Yields & Specs
Reaction TypeCo-ReactantExpected YieldMajor ImpurityPurification Method
Pyrimidine Fusion Formamidine Acetate75–90%Starting MaterialPrecipitation (H2O)
Pyrimidine Fusion Urea60–80%Biuret/TriuretTrituration (Hot EtOH)
Naphthyridine Cyclohexanone (

)
50–70%Hydrolyzed AmideSCX Cartridge / Prep HPLC
Naphthyridine Acetophenone30–50%Aldol side-productsPrep HPLC
Workflow Diagram

LibraryWorkflow Stock Master Stock 4-Amino-6-CF3-nicotinonitrile (0.5M in DMSO) QC_Pre QC Check: 1H NMR / LCMS Stock->QC_Pre Split Split into 96-Well Block QC_Pre->Split React_A Path A: Pyrimidine Fusion (Formamidine/120°C) Split->React_A Rows A-D React_B Path B: Naphthyridine Fusion (Ketones/AlCl3) Split->React_B Rows E-H Workup Workup Phase Path A: H2O Precip Path B: SCX Catch & Release React_A->Workup React_B->Workup Final_Plate Final Library Plate (DMSO Stock) Workup->Final_Plate

Caption: Parallel synthesis workflow splitting the scaffold into two diversity pathways.

Troubleshooting Guide (Expert Insights)

Problem: No Reaction / Recovery of Starting Material.

  • Cause: The

    
     group deactivates the amine nucleophile.
    
  • Solution: Increase temperature to 140°C using a microwave reactor (sealed vessel).[1] Switch solvent to DMAc (Dimethylacetamide).[1]

Problem: Hydrolysis of Nitrile to Amide.

  • Cause: Wet solvents or unsealed vessels allowing atmospheric moisture ingress during high-temp heating.[1]

  • Solution: Use anhydrous solvents and molecular sieves in the reaction vessel. Ensure Lewis Acids (

    
    ) are fresh.
    

Problem: Poor Solubility During Analysis.

  • Cause: Planar, fused aromatic systems with

    
     are prone to 
    
    
    
    -stacking and aggregation.[1]
  • Solution: Use

    
    -DMSO with 0.1% TFA for NMR.[1] For LCMS, use a high-organic gradient start (e.g., 50% MeCN).[1]
    

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Title: Synthesis of Novel Pyrido[4,3-d]pyrimidines
    • Source: BenchChem Application Notes.[1]

  • Friedländer/Tacrine Reaction Mechanism

    • Title: Lewis Acid Promoted Friedländer Condensation Reactions between Anthranilonitrile and Ketones.[1]

    • Source: ResearchGate / Arkivoc.[1]

    • URL:[Link][1]

  • Trifluoromethylpyridine Properties

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.[3][4][5]

    • Source: Journal of Pesticide Science (NIH/PMC).[1]

    • URL:[Link]

  • Kinase Inhibitor Scaffolds

    • Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[1]

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link][1]

Sources

Application

Advanced Application Note: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile as a Privileged Scaffold

Topic: Applications of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1]

Introduction: The Fluorinated "Push-Pull" Scaffold

In modern medicinal chemistry, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) represents a high-value building block.[1] Its utility stems from a unique electronic "push-pull" architecture: the electron-donating amino group at position 4 is juxtaposed with two strong electron-withdrawing groups (EWGs)—the nitrile at position 3 and the trifluoromethyl group at position 6.[1]

Why This Scaffold Matters
  • Metabolic Stability: The 6-trifluoromethyl (-CF3) group blocks metabolic oxidation at the typically labile C6 position of the pyridine ring, significantly extending the half-life (

    
    ) of derived pharmacophores.
    
  • Ortho-Amino Nitrile Motif: The vicinal arrangement of the amino (-NH2) and nitrile (-CN) groups provides a "pre-organized" site for [4+2] annulation reactions. This is the primary gateway to pyrido[4,3-d]pyrimidine systems, a scaffold isosteric with quinazolines (e.g., Gefitinib, Erlotinib) but with distinct solubility and IP profiles.[1][2]

  • Electronic Modulation: The strongly withdrawing CF3 group lowers the

    
     of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability compared to non-fluorinated analogs.[1][2]
    

Synthetic Utility & Reaction Pathways

The primary application of this compound is as a precursor for fused bicyclic heterocycles.[1][2] Below is the strategic workflow for converting this building block into bioactive kinase inhibitor scaffolds.

DOT Diagram: Retrosynthetic & Divergent Pathways

G Precursor 4-Chloro-6-(trifluoromethyl) pyridine-3-carbonitrile Target 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile (The Scaffold) Precursor->Target Ammonolysis (NH3/MeOH, 60°C) Prod_A Pyrido[4,3-d]pyrimidin-4(3H)-one (Kinase Inhibitor Core) Target->Prod_A Formic Acid/H2SO4 or Orthoformate Prod_B 4-Amino-pyrido[4,3-d]pyrimidine (Adenine Mimic) Target->Prod_B Formamide 180°C, Cyclization Prod_C 1,8-Naphthyridine Derivatives Target->Prod_C Friedländer-type Condensation

Figure 1: Divergent synthesis pathways originating from the 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Upstream Supply)

For labs needing to synthesize the starting material from the chloro-precursor.[1]

Objective: Conversion of 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile to the 4-amino derivative via


.

Mechanism: The 4-position is highly activated for nucleophilic attack due to the para-CF3 and ortho-CN groups.[1][2]

Materials:

  • 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv)[1]

  • Ammonia (7N in Methanol) (5.0 equiv)

  • Solvent: Methanol or THF[1][2]

Procedure:

  • Charge: In a pressure tube or autoclave, dissolve the 4-chloro precursor in methanol (0.5 M concentration).

  • Addition: Add 7N ammonia in methanol (5 equiv) dropwise at 0°C to control the exotherm.

  • Reaction: Seal the vessel and heat to 60°C for 4–6 hours.

    • Note: Monitor by TLC/LCMS.[1][2] The starting material (Cl-substituted) is less polar than the product (NH2-substituted).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Triturate the residue with cold water to remove ammonium chloride salts.[1][2] Filter the solid.[1][2][3][4] Recrystallize from Ethanol/Water if necessary.[1][2]

    • Yield Expectation: >85%[1][2][5]

    • Appearance: Off-white to pale yellow solid.[1][2]

Protocol B: Cyclization to Pyrido[4,3-d]pyrimidine (Downstream Application)

This is the core application for creating kinase inhibitor libraries.

Objective: Condensation with formamide to form the fused pyrimidine ring.

Materials:

  • 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv)[1][6]

  • Formamide (Excess, acts as solvent and reagent)[1][2]

  • Reagent: Ammonium acetate (0.1 equiv, catalytic)[1][2]

Procedure:

  • Setup: Place the amino-nitrile scaffold in a round-bottom flask equipped with a reflux condenser.

  • Solvation: Add Formamide (10 volumes relative to weight of substrate).[2] Add catalytic ammonium acetate.[1][2]

  • Cyclization: Heat the mixture to 160–180°C .

    • Critical Step: High temperature is required to drive the initial formylation of the amine followed by the intramolecular nucleophilic attack on the nitrile.[1][2]

  • Monitoring: Reaction is typically complete in 12–18 hours.[1][2] Look for the disappearance of the nitrile peak (~2220 cm⁻¹) in IR or shift in LCMS (M+27 mass shift corresponding to +C+N+H -NH3... actually net addition of CHN if forming the amino-pyrimidine, or hydration if forming the pyrimidone).[1]

    • Target: To get the 4-amino-pyrido-pyrimidine (adenine mimic), use formamide/NH3.[1][2] To get the pyrimidin-4-one (guanine mimic), acidic hydrolysis conditions may be preferred post-cyclization.[1][2]

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water. The fused product typically precipitates out.[1][2]

  • Purification: Filter and wash with water. Purify via flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications & SAR Data

The resulting pyrido[4,3-d]pyrimidine core is a bioisostere of the quinazoline core found in EGFR inhibitors.[1]

Comparative Physicochemical Profile:

PropertyQuinazoline Core (Standard)6-CF3-Pyrido[4,3-d]pyrimidine (Novel)Impact
Lipophilicity (cLogP) HighModerate-HighCF3 increases lipophilicity but pyridine N lowers it slightly vs benzene.[1]
Solubility LowImprovedPyridine nitrogen offers a protonation site at physiological pH.[1][2]
Metabolic Stability Variable (C6 oxidation)Excellent C6 is blocked by CF3; pyridine ring is electron-deficient, resisting P450 oxidation.[1][2]
H-Bonding 2 Acceptors3 AcceptorsAdditional N in the pyridine ring offers new binding interactions.[1][2]
Case Study: PIM-1 Kinase Inhibition

Compounds derived from this scaffold have shown efficacy against PIM-1 kinase, a target in hematological malignancies.[1][2] The 4-amino group of the fused system acts as the H-bond donor to the kinase hinge region (Glu121 in PIM-1), while the CF3 group occupies the hydrophobic pocket, improving potency.[1]

Safety & Handling Guidelines

Hazard Class: Irritant / Toxic.[1][2]

  • Nitriles: Potential for cyanide release under strong metabolic or chemical hydrolysis conditions (though aryl nitriles are generally stable).[2]

  • Fluorinated Compounds: Do not incinerate; may release HF.[1][2]

Specific Precautions:

  • Ammonolysis: When performing Protocol A, ensure the pressure vessel is rated for the pressure generated by ammonia at 60°C. Vent in a fume hood.[1][2]

  • Cyclization: Formamide decomposes at high temperatures to release ammonia and carbon monoxide (CO).[2] Perform Protocol B in a well-ventilated fume hood.

References

  • Synthesis of Pyrimidine Derivatives

    • Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles.[1][2][7]

    • Source: Arkivoc, 2008 (ii) 115-123.[1][2][7]

    • URL:[Link] (General methodology for amino-nitrile cyclizations).

  • Compound Identification & Properties

    • Title: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Page.[1][6]

    • Source: Frontier Specialty Chemicals.[1][2]

  • Medicinal Chemistry Context (Kinase Inhibitors)

    • Title: Synthesis and anti-microbial activity of some 1-substituted amino-4, 6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives (Context on Cyanopyridine biological activity).
    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • Fluorinated Pyridines in Agrochemicals/Pharma

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.[1][2][8]

    • Source: Journal of Pesticide Science (via NCBI).[2]

    • URL:[Link]

Sources

Method

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in agrochemical synthesis

Application Note: Strategic Utilization of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in Agrochemical Synthesis Executive Summary This technical guide details the synthesis, handling, and downstream application o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in Agrochemical Synthesis

Executive Summary

This technical guide details the synthesis, handling, and downstream application of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: Variable/Generic Scaffold). This molecule represents a "privileged scaffold" in modern agrochemistry, combining three critical design elements:

  • The 6-Trifluoromethyl Group: Enhances lipophilicity (

    
    ) and metabolic stability against oxidative degradation (blocking the C6 position).
    
  • The 3-Cyano Group: A versatile electrophile for heterocyclization and a bioisostere for carbonyls.

  • The 4-Amino Group: A hydrogen bond donor and nucleophilic handle for derivatization.

This note provides a validated protocol for synthesizing this intermediate via Nucleophilic Aromatic Substitution (


) and demonstrates its utility in generating pyrazolo[4,3-c]pyridine  cores—a potent class of herbicides and fungicides.

Strategic Value in Agrochemical Design

The incorporation of fluorine into heterocyclic cores is a dominant trend in modern crop protection. The


 group at the C6 position of the pyridine ring serves a dual purpose:
  • Electronic Modulation: It lowers the

    
     of the pyridine nitrogen, altering the binding affinity to receptors such as the nicotinic acetylcholine receptor (nAChR), relevant for neonicotinoid and sulfoximine insecticides (e.g., Sulfoxaflor).
    
  • Metabolic Blockade: It prevents metabolic hydroxylation at the susceptible C6 position, significantly extending the half-life of the active ingredient in planta.

Visualizing the Scaffold Utility

ScaffoldUtility Core 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile CF3 6-CF3 Group: Metabolic Stability Lipophilicity Increase Core->CF3 CN 3-CN Group: Electrophile for Cyclization Core->CN NH2 4-NH2 Group: H-Bond Donor Nucleophile Core->NH2 Target1 Pyrazolo[4,3-c]pyridines (Herbicides) CN->Target1 + Hydrazine Target2 Pyrido[4,3-d]pyrimidines (Fungicides) CN->Target2 + Formamide NH2->Target1 NH2->Target2

Figure 1: Functional mapping of the 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold showing divergent synthetic pathways.

Chemical Properties & Safety Protocols

PropertySpecification
Molecular Formula

Molecular Weight 187.12 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Hazards Toxic if swallowed. Releases toxic fumes (HF, HCN) upon combustion.

Safety Critical:

  • Cyanide Hazard: Although the nitrile group is stable, acidic hydrolysis can theoretically release HCN. Work in a well-ventilated hood.

  • Fluorine Safety: In the event of thermal decomposition, hydrogen fluoride (HF) may be generated. Calcium gluconate gel must be available in the laboratory.

Protocol 1: Synthesis via Regioselective Ammonolysis ( )

Objective: To synthesize 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile from the commercially available 4-chloro precursor. Mechanism: Nucleophilic Aromatic Substitution (


). The electron-withdrawing 

and

groups activate the C4-chlorine toward displacement.
Materials:
  • Substrate: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent: 7N Ammonia in Methanol (or 28% Aqueous

    
    )
    
  • Solvent: Acetonitrile (ACN) or 1,4-Dioxane

  • Equipment: Sealed pressure tube or Autoclave (if scaling >10g)

Step-by-Step Procedure:
  • Preparation: In a specific pressure tube equipped with a magnetic stir bar, dissolve 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (5.0 g, 24.2 mmol) in Acetonitrile (25 mL).

  • Ammonolysis: Cool the solution to 0°C. Slowly add 7N

    
     in MeOH  (10.4 mL, 3.0 eq).
    
    • Note: Aqueous ammonia can be used, but methanolic ammonia simplifies workup and often provides higher yields due to better solubility.

  • Reaction: Seal the tube tightly. Heat the reaction mixture to 80°C for 6–8 hours .

    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction to room temperature.[1][2] Carefully vent the tube to release excess ammonia pressure (in a fume hood!).

    • Concentrate the solvent under reduced pressure.[3]

    • Resuspend the residue in water (50 mL) and stir for 30 minutes to dissolve ammonium chloride byproducts.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (

    
     mL) and cold hexanes (
    
    
    
    mL).
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Yield: Expected 85–92%.

    • Purity: >98% (HPLC).

Protocol 2: Application – Synthesis of Pyrazolo[4,3-c]pyridine Core

Objective: To demonstrate the utility of the scaffold by cyclizing it into a bicyclic heteroaromatic system common in auxin herbicides. Chemistry: The ortho-amino nitrile motif reacts with hydrazine to form the pyrazole ring fused to the pyridine.

Step-by-Step Procedure:
  • Reaction Setup: To a solution of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 g, 5.3 mmol) in Ethanol (10 mL), add Hydrazine Hydrate (80%, 1.0 mL, ~5 eq).

  • Cyclization: Reflux the mixture at 85°C for 12 hours .

    • Mechanism:[1][3][4][5][6][7] Hydrazine attacks the nitrile carbon to form an amidine intermediate, which undergoes intramolecular attack by the C4-amino group (releasing

      
      ) or direct cyclization.
      
  • Workup: Cool the mixture to 0°C. The product often precipitates directly.

  • Purification: Filter the solid. If no precipitate forms, concentrate to half volume and add ice water. Recrystallize from Ethanol/DMF.

  • Product: 3-Amino-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine .

Experimental Workflow Diagram

Workflow Start Start: 4-Chloro-6-(CF3) pyridine-3-carbonitrile Step1 Step 1: Ammonolysis (NH3/MeOH, 80°C) Start->Step1 SnAr Reaction Intermed Intermediate: 4-Amino-6-(CF3) pyridine-3-carbonitrile Step1->Intermed 90% Yield Step2 Step 2: Cyclization (N2H4·H2O, Reflux) Intermed->Step2 Hetero-cyclization Final Product: Pyrazolo[4,3-c]pyridine (Agrochem Scaffold) Step2->Final Scaffold Hopping

Figure 2: Synthetic workflow from chloro-precursor to bicyclic active ingredient core.

Analytical Quality Control

To ensure reproducibility in biological assays, the intermediate must meet strict purity criteria.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile).

  • Retention Time: The 4-amino product will elute earlier than the 4-chloro precursor due to the polarity of the amino group.

References

  • Dow AgroSciences LLC. (2013). Sulfoxaflor and related sulfoximine insecticides: Chemistry and Mechanism. Retrieved from (Verified via general search on Sulfoxaflor chemistry).

  • Frontier Specialty Chemicals. (2023). 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile Product Data. Retrieved from (Note: Link references related aldehyde/chloro precursors confirming availability).

  • National Institutes of Health (NIH). (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology. Retrieved from .

  • MDPI. (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[1][3][5][7][8][9][10][11][12][13][14][15] Retrieved from .

  • Vertex AI Search. (2023). Synthesis of 4-amino-6-(substituted)-3-chloro-5-fluoro-2-picolinic acids. (Referencing Source 1.6 in search data). Retrieved from .

(Note: While specific CAS 1060815-33-1 is a niche intermediate, the protocols above are derived from the validated chemistry of analogous 4-amino-3-cyanopyridines and 4-chloropyridines as cited in standard heterocyclic chemistry literature.)

Sources

Application

Application Note: Cyclization Strategies for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary This guide details the synthetic utility of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1060810-06-3), a high-value heterocyclic building block. The presence of the ortho-amino nitrile motif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1060810-06-3), a high-value heterocyclic building block. The presence of the ortho-amino nitrile motif, combined with the metabolically stable trifluoromethyl (


) group, makes this compound a premier scaffold for constructing fused pyrido[4,3-d]pyrimidine  systems. These bicyclic cores are critical isosteres of quinazolines, widely utilized in kinase inhibitors (e.g., EGFR, PI3K) and agrochemicals.

This document provides validated protocols for transforming this precursor into three distinct pharmacophores:

  • 4-Aminopyrido[4,3-d]pyrimidines (via Formamidine Acetate)

  • Pyrido[4,3-d]pyrimidin-4(3H)-ones (via Hydrolysis/Orthoesters)

  • Pyrido[4,3-d]pyrimidine-2,4-diones (via Urea fusion)

Chemical Profile & Reactivity Analysis

Substrate Properties
PropertyData
Chemical Name 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile
CAS Number 1060810-06-3
Molecular Formula

Molecular Weight 187.12 g/mol
Key Functional Groups C3-Nitrile (Electrophile), C4-Amine (Nucleophile), C6-Trifluoromethyl (EWG)
Electronic State Highly electron-deficient pyridine ring due to

and

.
Mechanistic Insight

The cyclization logic relies on the nucleophilic character of the C4-amine and the electrophilic susceptibility of the C3-nitrile .

  • Challenge: The electron-withdrawing

    
     group at C6 reduces the nucleophilicity of the C4-amine, often requiring higher reaction temperatures or acid catalysis compared to non-fluorinated analogs.
    
  • Strategy: Activate the external electrophile (e.g., formamidine) to facilitate the initial attack by the amine, followed by intramolecular ring closure onto the nitrile.

Reaction Pathways & Mechanism

The following diagram illustrates the divergent synthetic pathways available from the starting material.

ReactionPathways Start 4-Amino-6-(CF3) pyridine-3-carbonitrile Path1 Reagent: Formamidine Acetate Start->Path1 Reflux/EtOH Path2 Reagent: NaOH/H2O then Triethyl Orthoformate Start->Path2 Hydrolysis Path3 Reagent: Urea (Melt) Start->Path3 200°C Prod1 4-Amino-7-(CF3) pyrido[4,3-d]pyrimidine Path1->Prod1 Cyclization Prod2 7-(CF3)pyrido[4,3-d] pyrimidin-4(3H)-one Path2->Prod2 Condensation Prod3 7-(CF3)pyrido[4,3-d] pyrimidine-2,4-dione Path3->Prod3 Fusion

Figure 1: Divergent synthesis of pyrido[4,3-d]pyrimidine scaffolds from the parent aminonitrile.

Application Protocols

Protocol A: Synthesis of 4-Amino-7-(trifluoromethyl)pyrido[4,3-d]pyrimidine

Target Application: Kinase inhibitor scaffolds (ATP-binding pocket mimics). Mechanism: The exocyclic amine attacks the formamidine carbon; the resulting intermediate undergoes intramolecular nucleophilic attack on the nitrile.

Materials:

  • 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Formamidine acetate (2.5 eq)

  • 2-Methoxyethanol (Solvent) or Ethanol (requires sealed tube)

Procedure:

  • Charge: In a reaction vial, suspend the pyridine substrate (1.0 mmol) in 2-methoxyethanol (5 mL).

  • Add Reagent: Add formamidine acetate (2.5 mmol).

  • Heat: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ).
    • Note: Due to the deactivated amine, standard ethanol reflux (

      
      ) may be too slow. 2-Methoxyethanol provides the necessary thermal energy.
      
  • Monitor: Reaction is typically complete in 12–16 hours. Monitor by LC-MS for the disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Cool to room temperature. The product often precipitates upon cooling.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If soluble: Remove solvent in vacuo, resuspend residue in water, and adjust pH to ~8 with saturated

      
      . Extract with EtOAc.
      
  • Purification: Recrystallize from EtOH/DMF if necessary.

Protocol B: Synthesis of 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one

Target Application: Isosteres of quinazolinones (e.g., Idelalisib analogs). Mechanism: Hydrolysis of the nitrile to a primary amide, followed by cyclization with a one-carbon donor (Triethyl Orthoformate).

Step 1: Partial Hydrolysis to Amide

  • Suspend starting material (1.0 mmol) in EtOH (3 mL) and 2M NaOH (3 mL).

  • Heat to

    
     for 2–4 hours. Monitor for conversion of Nitrile 
    
    
    
    Amide (
    
    
    ).
    • Caution: Do not overheat, or decarboxylation may occur.

  • Neutralize with 1M HCl to precipitate the 4-amino-6-(trifluoromethyl)nicotinamide . Filter and dry.

Step 2: Cyclization

  • Suspend the intermediate amide (1.0 mmol) in Triethyl Orthoformate (TEOF) (3 mL).

  • Add a catalytic amount of Acetic Anhydride (0.1 mL) or Sulfuric Acid (1 drop).

  • Reflux (

    
    ) for 6–12 hours.
    
  • Cool to room temperature. The product (Pyrimidone) usually precipitates as a white/off-white solid.

  • Filter, wash with hexanes, and dry.

Protocol C: Synthesis of 7-(Trifluoromethyl)pyrido[4,3-d]pyrimidine-2,4-dione

Target Application: Uridine phosphorylase inhibitors or agrochemical herbicides. Mechanism: Double nucleophilic attack of urea on the nitrile and the amine.

Procedure:

  • Mix: Thoroughly grind 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 mmol) with Urea (5.0 mmol) in a mortar.

  • Melt: Place the powder in a round-bottom flask and heat to

    
     in a sand bath. The mixture will melt and ammonia gas will evolve.
    
  • Duration: Maintain temperature for 2 hours until solidification occurs (formation of the high-melting dione).

  • Workup: Cool to

    
    , add hot water (10 mL), and stir to dissolve excess urea.
    
  • Isolation: Acidify the suspension with acetic acid to pH 5. Filter the insoluble precipitate.

  • Purification: Reprecipitate from hot dilute NaOH by adding HCl.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Protocol A) Deactivated amine (CF3 effect).Switch solvent to n-Butanol or Diglyme to increase temperature >

.
Hydrolysis of Nitrile Wet solvents or atmospheric moisture.Ensure reagents (Formamidine) are dry; use molecular sieves in solvent.
Regioselectivity Issues N/A for this substrate.The 3,4-fusion is the only geometric possibility for intramolecular cyclization here.
Solubility Rigid bicyclic structure.Use polar aprotic solvents (DMSO, DMF) for analysis/NMR.

References

  • PubChem Compound Summary. 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Link

  • BenchChem Application Notes. Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile. (Methodology adapted for CF3 analog). Link

  • Frontier Specialty Chemicals. Catalog Entry: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile. Link

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. (General chemistry of o-aminonitriles). Link

  • Journal of Medicinal Chemistry. Trifluoromethyl-derived pyrido[3,2-d]pyrimidine derivatives. (Analogous chemistry for isomeric scaffolds). Link

Method

Application Note: Functionalization of the Amino Group in 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary & Strategic Analysis The scaffold 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1060810-23-0) represents a "privileged structure" in medicinal chemistry, particularly for the development of k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1060810-23-0) represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., SHP2, PI3K) and antiviral agents. However, the functionalization of the C4-amino group poses a significant synthetic challenge due to the molecule's electronic architecture.

The Electronic Challenge: "Deactivated Nucleophile"

The pyridine ring is inherently electron-deficient. This deficiency is exacerbated by:

  • The 3-Cyano Group (-CN): A strong electron-withdrawing group (EWG) ortho to the amine.

  • The 6-Trifluoromethyl Group (-CF3): A strong EWG meta to the amine.

  • The Pyridine Nitrogen: Inductive withdrawal.

Consequently, the C4-amino group exhibits extremely low nucleophilicity compared to standard anilines or aminopyridines. It behaves more like an amide than an amine. Standard alkylation or mild acylation protocols often fail or result in low yields.

Strategic Pathways

To overcome this electronic deactivation, this guide details three high-probability workflows:

  • Heteroannulation: Leveraging the adjacent nitrile to form fused bicyclic systems (Pyrido[4,3-d]pyrimidines).

  • Pd-Catalyzed Cross-Coupling: Using specialized ligand systems (Buchwald-Hartwig) to force C-N bond formation.[1]

  • Sandmeyer-Type Substitution: Converting the amine to a halide to enable reverse-polarity coupling (SNAr).

Decision Matrix & Reaction Landscape

The following diagram outlines the strategic decision-making process for functionalizing this scaffold.

ReactionLandscape Start 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Goal Desired Outcome? Start->Goal Bicyclic Fused Heterocycle (Pyrido[4,3-d]pyrimidine) Goal->Bicyclic Complex Scaffold Deriv N-Arylation/Alkylation Goal->Deriv Simple Functionalization Subst Halide Substitution (Reverse Polarity) Goal->Subst If Coupling Fails Method1 Condensation w/ DMF-DMA or Orthoesters Bicyclic->Method1 Method2 Buchwald-Hartwig (BrettPhos/Pd) Deriv->Method2 Method3 Sandmeyer Rxn (tBuONO + CuBr2) Subst->Method3

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the target chemotype.

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidines (Heteroannulation)

This is the most robust application for this scaffold. The ortho-amino nitrile motif is a pre-organized precursor for the pyrimidine ring.

Mechanism

The reaction proceeds via the formation of an amidine intermediate (using DMF-DMA) followed by nucleophilic attack by an external amine (or hydrazine) on the nitrile carbon, leading to cyclization.

Experimental Procedure

Target: 4-substituted-7-(trifluoromethyl)pyrido[4,3-d]pyrimidine.

Materials:

  • Substrate: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
    
  • Solvent: 2-Propanol or Dioxane

  • Secondary Reactant: Aniline derivative or Hydrazine (1.2 eq)

  • Acid Catalyst: Glacial Acetic Acid (Catalytic, 10 mol%)

Step-by-Step:

  • Amidine Formation: Charge a reaction vial with the substrate (1.0 mmol) and DMF-DMA (1.5 mmol) in 2-Propanol (5 mL).

  • Reflux: Heat the mixture to reflux (85°C) for 2–4 hours. Monitor by LC-MS for the disappearance of the starting amine and formation of the

    
    -dimethylformamidine intermediate (
    
    
    
    ).
  • Cyclization: Once the intermediate is formed, add the secondary amine (e.g., aniline, 1.2 mmol) and catalytic acetic acid directly to the reaction mixture.

  • Heating: Continue refluxing for 6–12 hours. The intermediate amidine undergoes transamination followed by intramolecular nucleophilic attack on the nitrile.

  • Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold isopropanol/ether. If no precipitate forms, concentrate in vacuo and purify via silica gel chromatography (DCM/MeOH gradient).

Critical Note: The electron-withdrawing -CF3 group aids the initial nucleophilic attack on the nitrile by increasing the electrophilicity of the cyano carbon.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Direct coupling of this amine is difficult because it is electronically deactivated. Standard ligands (BINAP, PPh3) will likely fail. You must use ligands designed for electron-deficient amines (amides).

Ligand Selection
  • Preferred: BrettPhos or tBuBrettPhos (Excellent for weak nucleophiles).

  • Alternative: Xantphos (Good for rigid backbones).

Experimental Procedure

Target:


-Aryl-4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile.

Materials:

  • Amine: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Aryl Halide: Aryl Bromide or Iodide (1.2 eq)

  • Catalyst: Pd_2(dba)_3 (2–5 mol%) or Pd(OAc)_2

  • Ligand: BrettPhos (4–10 mol%)

  • Base: Cs_2CO_3 (2.0 eq) or K_3PO_4 (anhydrous)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Loading: Add the amine (1.0 equiv), aryl halide (1.2 equiv), Base (2.0 equiv), Pd source, and Ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (0.1–0.2 M concentration).

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Seal the vessel. Heat to 100–110°C (oil bath) or 120°C (Microwave) for 12–18 hours.

  • Monitoring: Check LC-MS. If conversion is stalled, add a second portion of catalyst/ligand.

  • Work-up: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via flash chromatography.

BuchwaldWorkflow Setup Dry Vessel + Argon Purge Mix Add Amine + Ar-X + Base Add Pd2(dba)3 + BrettPhos Setup->Mix Heat Heat 100°C / 12h (Dioxane) Mix->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete (Add Catalyst) Filter Filter (Celite) & Purify Check->Filter Complete

Figure 2: Optimized Buchwald-Hartwig workflow for deactivated aminopyridines.

Protocol C: Sandmeyer Transformation (Strategic Pivot)

If the amine is too unreactive for direct coupling, convert it to a halide (Bromide or Iodide). The resulting 4-halo-pyridine becomes a highly reactive electrophile for SNAr reactions due to the activating -CN and -CF3 groups.

Experimental Procedure

Target: 4-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile.

Materials:

  • Substrate: 1.0 eq

  • Reagent: tert-Butyl Nitrite (tBuONO) (1.5 eq)

  • Halogen Source: CuBr_2 (1.2 eq) or CH_2I_2/I_2

  • Solvent: Acetonitrile (ACN)

Step-by-Step:

  • Preparation: Dissolve CuBr_2 (1.2 eq) in anhydrous ACN. Heat to 60°C.

  • Addition: Add tBuONO (1.5 eq) followed by the slow addition of the amine substrate (solid or solution).

  • Reaction: Gas evolution (N_2) will be observed. Stir at 60–80°C for 2 hours.

  • Work-up: Quench with saturated aqueous NH_4Cl (to chelate Copper). Extract with EtOAc.

  • Utility: The resulting bromide is an excellent substrate for SNAr displacement with any amine, alcohol, or thiol, effectively bypassing the low nucleophilicity of the original amine.

Comparative Data & Optimization Table

ParameterProtocol A (Cyclization)Protocol B (Coupling)Protocol C (Substitution)
Primary Utility Creating fused rings (drug cores)Adding aryl groups to NConverting Nucleophile to Electrophile
Key Reagent DMF-DMA / OrthoestersPd / BrettPhostBuONO / CuBr2
Solvent Isopropanol / DioxaneDioxane / TolueneAcetonitrile
Temp 85°C (Reflux)100–120°C60–80°C
Success Rate High (Thermodynamically favored)Moderate (Ligand dependent)High
Major Risk Hydrolysis of NitrileCatalyst poisoning / No reactionRadical side reactions

References

  • BenchChem. Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[3] Retrieved from

  • Larsen, R. D. (2023). Practical Applications of Buchwald-Hartwig Amination in Process Chemistry. Chemical Reviews.[3] Retrieved from

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Arkivoc. (2008).[4] Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Retrieved from

Sources

Application

palladium-catalyzed cross-coupling with 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Executive Summary This Application Note provides a validated protocol for the palladium-catalyzed N-arylation of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary

This Application Note provides a validated protocol for the palladium-catalyzed N-arylation of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1). This specific scaffold presents a unique synthetic challenge: the synergistic electron-withdrawing effects of the trifluoromethyl (-CF


) and nitrile (-CN) groups significantly reduce the nucleophilicity of the C4-amino group, rendering standard coupling conditions ineffective.

We present a high-efficiency workflow utilizing BrettPhos-based precatalysts to overcome the high activation energy barrier associated with amine binding and reductive elimination in electron-deficient systems. This guide is designed for medicinal chemists targeting metabolic stability and lipophilicity in late-stage functionalization.

Strategic Analysis & Mechanism

The Substrate Challenge

The target substrate, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile, possesses a highly deactivated pyridine ring.

  • Electronic Deactivation: The pyridine nitrogen, combined with -CF

    
     at C6 and -CN at C3, pulls electron density away from the exocyclic amine.
    
  • pKa Implications: The pKa of the conjugate acid is estimated to be < 2.0, making the amine a poor ligand for the Pd(II) center compared to standard anilines.

  • Catalytic Consequence: In the catalytic cycle, the amine binding step (coordination to the Pd(II)-aryl complex) becomes the rate-determining bottleneck. Standard ligands (e.g., BINAP, dppf) often fail to prevent the formation of off-cycle resting states.

Mechanistic Solution

To facilitate the coupling, we employ bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald-type).

  • Ligand Selection: BrettPhos or tBuBrettPhos . These ligands promote the reductive elimination of electron-deficient amines and prevent the formation of stable halide-bridged dimers.

  • Base Selection: Cs

    
    CO
    
    
    
    . While NaOtBu is stronger, the presence of the nitrile group (-CN) necessitates a milder, non-nucleophilic base to prevent hydrolysis or side reactions at the nitrile carbon.

Experimental Protocol

Reaction Scheme


Reagents & Materials
ComponentSpecificationRole
Substrate 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrileNucleophile
Coupling Partner Aryl Bromide (1.0 - 1.2 equiv)Electrophile
Catalyst Source Pd

(dba)

(1-2 mol%) or Pd(OAc)

Metal Source
Ligand BrettPhos (2-4 mol%)Ancillary Ligand
Base Cs

CO

(2.0 equiv), anhydrous
Proton Scavenger
Solvent 1,4-Dioxane (anhydrous, degassed)Medium
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a glovebox or under active Argon flow, charge a reaction vial with Pd

    
    (dba)
    
    
    
    (18.3 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol).
  • Add 1.0 mL of anhydrous 1,4-dioxane.

  • Stir at 100°C for 2-3 minutes until the solution turns a deep red/brown color, indicating formation of the active

    
     species. Note: Pre-heating activates the catalyst and removes induction periods.
    

Step 2: Substrate Addition

  • To the pre-formed catalyst solution, add 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (187 mg, 1.0 mmol).

  • Add the Aryl Bromide (1.0 - 1.2 mmol).

  • Add anhydrous Cs

    
    CO
    
    
    
    (652 mg, 2.0 mmol).
  • Add remaining dioxane to reach a total volume of 5.0 mL (0.2 M concentration).

Step 3: Reaction & Monitoring

  • Seal the vial with a Teflon-lined crimp cap.

  • Heat to 100°C in a heating block with vigorous stirring (800 rpm).

  • Monitor: Check via LC-MS at 2 hours. The electron-deficient amine often reacts slower than typical anilines; reaction times of 4-12 hours are common.

    • Success Indicator: Disappearance of the aryl bromide and emergence of the product peak (M+1).

    • Failure Mode: If dehalogenation of the aryl bromide is observed (Ar-H), water may be present in the solvent.

Step 4: Workup

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts. Wash with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash chromatography (Hexanes/EtOAc gradient). Note: The product is likely less polar than the starting amine due to capping of the NH

    
    .
    

Optimization & Troubleshooting

The following table summarizes the impact of variable changes based on internal screening data for electron-deficient aminopyridines.

VariableRecommendationRationale
Ligand BrettPhos > Xantphos >> PPh

Monodentate, bulky ligands are required to force reductive elimination of the electron-poor amine.
Base Cs

CO

> K

PO

> NaOtBu
Carbonate is strong enough to deprotonate the Pd-bound amine but avoids nitrile attack.
Solvent Dioxane or TolueneEthereal solvents often stabilize the cationic Pd intermediates better in these couplings.
Temperature 100-110°C High temperature is required to overcome the activation energy of the transmetallation/amine binding step.

Visualizations

Catalytic Cycle & Mechanism

The diagram below illustrates the critical "Amine Binding" bottleneck addressed by the BrettPhos ligand system.

CatalyticCycle Start Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br AmineBind Amine Binding (Rate Limiting Step) OxAdd->AmineBind + Substrate-NH2 Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot BrettPhos stabilizes this complex RedElim Reductive Elimination (Product Release) Deprot->RedElim - HBr (Base) RedElim->Start Regeneration

Caption: The catalytic cycle highlights the Amine Binding step (Red), which is the primary kinetic barrier for electron-deficient substrates.

Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Cat. Activation (Pd2dba3 + Ligand) 100°C, 2 mins Step2 Add Substrate + Base + Ar-Br Step1->Step2 Step3 Heat to 100°C (4-12 Hours) Step2->Step3 Step4 Celite Filter & Conc. Step3->Step4 Check LCMS Step5 Purification (Flash Chrom.) Step4->Step5

Caption: Step-by-step workflow ensuring catalyst activation prior to substrate introduction.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fors, B. P., et al. (2009). "A highly active catalyst for Pd-catalyzed amination of five-membered heterocycles." Journal of the American Chemical Society.

  • Frontier Specialty Chemicals. (n.d.). "4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Page."

  • Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." Journal of the American Chemical Society. (Foundational work on electron-poor substrates).

Method

Application Note: Strategic Synthesis of Fused Heterocycles from 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

The following Application Note provides a comprehensive technical guide for the synthesis of fused heterocycles using 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile as a core scaffold. Executive Summary The compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note provides a comprehensive technical guide for the synthesis of fused heterocycles using 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile as a core scaffold.

Executive Summary

The compound 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) represents a high-value "push-pull" building block for medicinal chemistry. Its structure features an electron-donating amino group ortho to an electron-withdrawing cyano group, creating a versatile dipole across the C3-C4 bond. This specific arrangement allows for the rapid construction of bicyclic systems—specifically pyrido[4,3-d]pyrimidines , 1,6-naphthyridines , and pyrazolo[4,3-c]pyridines —which are privileged scaffolds in kinase inhibitor discovery (e.g., EGFR, PI3K).

This guide details the mechanistic rationale and validated protocols for transforming this precursor into three distinct fused heterocyclic classes.

Reactivity Profile & Mechanistic Insight

The chemical behavior of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is governed by the electronic interplay between its substituents:

  • C4-Amino Group (Nucleophile): The primary amine is the initiation site for condensation reactions. However, its nucleophilicity is attenuated by the strong electron-withdrawing effect of the C6-trifluoromethyl group and the C3-cyano group. Implication: Reactions often require higher temperatures or acid catalysis to activate electrophilic partners.

  • C3-Cyano Group (Electrophile): The nitrile carbon is highly susceptible to nucleophilic attack, particularly after the C4-amine has formed an intermediate amidine or imine species. This "tethered" electrophile drives the cyclization step.

  • C6-Trifluoromethyl Group: This group remains inert during cyclization but critically modulates the lipophilicity and metabolic stability of the final drug candidate.

Reaction Pathways Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Start 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Path1 Reagent: Formamide or Formamidine Acetate Start->Path1 Path2 Reagent: Urea (Fusion) Start->Path2 Path3 Reagent: Methyl Ketones (Friedländer-type) Start->Path3 Path4 Reagent: Hydrazine Hydrate Start->Path4 Prod1 Pyrido[4,3-d]pyrimidine Path1->Prod1 Cyclocondensation Prod2 Pyrido[4,3-d]pyrimidin-2-one Path2->Prod2 Thermal Fusion Prod3 1,6-Naphthyridine Path3->Prod3 Acid Catalysis Prod4 3-Amino-1H-pyrazolo [4,3-c]pyridine Path4->Prod4 Nucleophilic Attack

Caption: Divergent synthetic pathways from the 4-amino-3-cyanopyridine core yielding four distinct bicyclic scaffolds.

Experimental Protocols

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidines

This scaffold is isosteric with quinazoline and is highly relevant for ATP-competitive kinase inhibitors.

Mechanism: The amino group attacks the formamide carbon, displacing ammonia (or water) to form an intermediate formamidine. The exocyclic nitrogen then attacks the nitrile carbon, followed by rearrangement to the aromatic pyrimidine ring.

Materials:

  • Precursor: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent: Formamide (excess, acts as solvent)

  • Catalyst: Sodium acetate (0.1 eq) - Optional, accelerates reaction

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), place 1.0 g (5.3 mmol) of the starting material.

  • Addition: Add 10 mL of formamide.

  • Reaction: Heat the mixture to reflux (approx. 180–190 °C) in an oil bath. Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (fluorescent under UV) should disappear, replaced by a lower Rf spot.

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution onto 50 g of crushed ice.

  • Isolation: Stir vigorously for 30 minutes. The product typically precipitates as a beige/tan solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (3 x 10 mL) to remove excess formamide. Recrystallize from ethanol or DMF/water if necessary.

Expected Yield: 65–75% Key Characterization: Disappearance of the nitrile stretch (~2220 cm⁻¹) in IR; appearance of pyrimidine protons (~9.0-9.2 ppm) in ¹H NMR.

Protocol B: Synthesis of 1,6-Naphthyridines

The 1,6-naphthyridine system is accessed via a Friedländer-type condensation with active methylenes or methyl ketones.

Mechanism: Acid-catalyzed attack of the C4-amino group on the carbonyl carbon of the ketone forms a Schiff base (imine). Tautomerization to the enamine allows the


-carbon to attack the C3-nitrile, closing the ring.

Materials:

  • Precursor: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent: Acetophenone (1.2 eq) or Cyclohexanone (for tricyclic system)

  • Catalyst: AlCl₃ (1.5 eq) or Polyphosphoric Acid (PPA)

  • Solvent: 1,2-Dichloroethane (DCE) (for Lewis acid route)

Step-by-Step Methodology (Lewis Acid Route):

  • Setup: In a dry pressure tube or sealed vial, dissolve 1.0 mmol of starting material and 1.2 mmol of acetophenone in 5 mL of anhydrous DCE.

  • Activation: Add 1.5 mmol of anhydrous AlCl₃ in one portion. (Caution: Exothermic).

  • Reaction: Seal the tube and heat to 80 °C for 8–12 hours.

  • Quench: Cool to 0 °C and carefully quench with 1N NaOH solution until pH > 9 (to break Aluminum complexes).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 50–60% Note: The CF3 group deactivates the ring, making this cyclization slower than in non-fluorinated analogs. Lewis acid catalysis (AlCl₃) is often superior to thermal condensation for this specific substrate.

Protocol C: Synthesis of 3-Amino-1H-pyrazolo[4,3-c]pyridines

This reaction yields a fused pyrazole ring with a primary amine handle, excellent for further library diversification (e.g., amide coupling).

Materials:

  • Precursor: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98%) (5.0 eq)

  • Solvent: Ethanol or n-Butanol

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of precursor in 5 mL of n-Butanol.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise.

  • Reaction: Reflux the mixture (118 °C) for 12–16 hours.

    • Observation: Evolution of ammonia gas may be detected.

  • Work-up: Concentrate the solvent under reduced pressure to approx. 20% volume.

  • Precipitation: Add cold water (10 mL) and stir. The product usually precipitates.

  • Purification: Filter and wash with diethyl ether.

Expected Yield: 70–85%

Comparative Data Summary

Target ScaffoldReagentConditionsKey MechanismTypical Yield
Pyrido[4,3-d]pyrimidine FormamideReflux (180°C), 4-6hCyclocondensation65-75%
Pyrido[4,3-d]pyrimidin-2-one UreaFusion (200°C), 2hFusion/Cyclization55-65%
1,6-Naphthyridine AcetophenoneAlCl₃, DCE, 80°CFriedländer50-60%
Pyrazolo[4,3-c]pyridine Hydrazinen-BuOH, Reflux, 12hNucleophilic Addition70-85%

References

  • Synthesis of Pyrido[4,3-d]pyrimidines

    • Source: BenchChem Application Note.
    • Link: (Extrapolated from regioisomer protocols).

  • General Reactivity of 4-Amino-3-cyanopyridines

    • Source: Arkivoc 2008 (ii) 115-123. "Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles."
    • Link:

  • 1,6-Naphthyridine Synthesis via Friedländer

    • Source: MDPI Molecules. "1,6-Naphthyridin-2(1H)
    • Link:

  • Pyrazolo-pyridine Formation

    • Source: Journal of the Chemical Society C. "The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones."
    • Link:

Disclaimer: These protocols involve the handling of hazardous chemicals (hydrazine, AlCl₃) and high temperatures. All procedures should be performed in a fume hood with appropriate PPE.

Application

Application Note: Bioisosteric Optimization of the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Scaffold

This Application Note is designed for medicinal chemists and drug discovery scientists. It treats 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (referred to as Core-463 ) as a lead scaffold, detailing protocols to o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It treats 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (referred to as Core-463 ) as a lead scaffold, detailing protocols to optimize its physicochemical and pharmacological profile via bioisosteric replacement.[1]

Executive Summary & Rationale

The scaffold 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (Core-463) represents a "privileged structure" in modern drug discovery, frequently observed in androgen receptor antagonists (e.g., Apalutamide analogs), kinase inhibitors, and HSP90 modulators.[1]

Its pharmacological value is driven by three distinct vectors:

  • The Nitrile (-CN) @ C3: Acts as a compact hydrogen bond acceptor (HBA) and a metabolic "soft spot" for cysteine proteases or hydration.[1]

  • The Exocyclic Amine (-NH2) @ C4: Provides a critical hydrogen bond donor (HBD) motif, often anchoring the molecule to the hinge region of kinases.[1]

  • The Trifluoromethyl (-CF3) @ C6: Enhances lipophilicity and metabolic stability, protecting the pyridine ring from oxidative metabolism.[1]

The Challenge: While potent, this core often suffers from poor aqueous solubility (due to the flat, crystalline lattice) and potential nitrile-associated toxicity (cyanide release or non-specific covalent binding).[1] This guide details the Bioisosteric Replacement Protocol to modulate these properties while retaining potency.

Bioisosteric Design Strategy

We employ a multi-parametric optimization approach. The goal is to substitute specific functional groups on Core-463 to improve Lipophilic Ligand Efficiency (LLE) and Solubility .[1]

Target Vectors for Replacement
Target SiteNative GroupBioisosteric ReplacementsRationale for Change
C3 Position -CN (Nitrile) -Tetrazole Increases polarity/solubility; mimics H-bond acceptor geometry but acidic (pKa ~4.5).[1]
-Cl / -Br Steric/electronic mimic; removes H-bond acceptor capability (tests H-bond necessity).[1]
-CONH2 Hydrolytic metabolite; increases TPSA and solubility; reduces electrophilicity.
-C≡CH "Alkyne spacer"; maintains linear geometry but changes electronics.[1]
C6 Position -CF3 -Cl Reduces molecular weight and lipophilicity; similar electron-withdrawing effect.[1]
-SF5 "Super-CF3"; increases metabolic stability and lipophilicity; alters steric bulk.[1]
-Cyclopropyl Reduces LogP; introduces sp3 character (Fsp3) to improve solubility.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for modifying Core-463 based on assay feedback.

Bioisostere_Workflow Start Lead: Core-463 (High Potency, Poor Solubility) Decision1 Is Solubility < 10 µM? Start->Decision1 Path_CN Target C3 Nitrile Decision1->Path_CN Yes (Fix Solubility) Path_CF3 Target C6 CF3 Decision1->Path_CF3 No (Fix Metab. Stability) Exp_Tetrazole Syn Protocol A: Convert CN to Tetrazole Path_CN->Exp_Tetrazole Increase Polarity Exp_Amide Syn Protocol B: Hydrolysis to Amide Path_CN->Exp_Amide Reduce Electrophilicity Test In Vitro Validation (Binding + ADME) Exp_Tetrazole->Test Exp_Amide->Test Exp_Chloro Synthesis: Replace CF3 with Cl (De novo synthesis required) Path_CF3->Exp_Chloro Reduce Lipophilicity Exp_Chloro->Test

Figure 1: Strategic decision tree for bioisosteric replacement based on physicochemical liabilities of the lead scaffold.

Detailed Synthetic Protocols

Protocol A: Conversion of Nitrile to Tetrazole (Bioisostere 1)

Objective: Replace the C3-CN with a tetrazole ring to dramatically improve aqueous solubility via ionization at physiological pH.[1] Mechanism: [3+2] Cycloaddition using sodium azide.[1]

Materials:

  • Substrate: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent: Sodium Azide (NaN3) (3.0 eq)[1]

  • Catalyst: Zinc Bromide (ZnBr2) (1.0 eq) or Triethylamine hydrochloride.[1]

  • Solvent: Water:Isopropanol (2:[1]1) or DMF (if solubility is critical).[1]

Step-by-Step Procedure:

  • Setup: In a 50 mL pressure vial, dissolve Core-463 (187 mg, 1.0 mmol) in DMF (5 mL).

  • Addition: Add NaN3 (195 mg, 3.0 mmol) and ZnBr2 (225 mg, 1.0 mmol). Note: ZnBr2 acts as a Lewis acid catalyst to activate the nitrile.

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 231.1).[1]

  • Workup: Cool to room temperature. Slowly add 1N HCl until pH ~3 (Caution: Hydrazoic acid evolution—perform in fume hood).

  • Isolation: The tetrazole product often precipitates.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the sharp CN peak in IR and the shift of aromatic protons due to the tetrazole's acidity.

Protocol B: Controlled Hydrolysis to Primary Amide (Bioisostere 2)

Objective: Convert C3-CN to -CONH2.[1] This increases TPSA and hydrogen bonding capacity.[1]

Materials:

  • Substrate: Core-463 (1.0 eq)[1]

  • Reagent: Potassium Carbonate (K2CO3), Hydrogen Peroxide (30% H2O2).[1]

  • Solvent: DMSO.

Step-by-Step Procedure:

  • Setup: Dissolve Core-463 (1.0 mmol) in DMSO (3 mL).

  • Activation: Add K2CO3 (0.5 eq). Cool the mixture to 0°C in an ice bath.

  • Oxidation: Dropwise add 30% H2O2 (1.5 mL).[1] The reaction is exothermic.[1]

  • Reaction: Allow to warm to room temperature and stir for 1 hour.

  • Quench: Pour the mixture into ice-cold water (20 mL). The amide product usually precipitates as a white solid.[1]

  • Isolation: Filtration and washing with cold water.[1]

In Vitro Validation & Data Analysis

Once bioisosteres are synthesized, they must be profiled against the parent Core-463 .[1]

Comparative Data Table (Hypothetical/Target Values)
Compound IDC3 SubstituentC6 SubstituentcLogPTPSA (Ų)Solubility (pH 7.[1]4)Metabolic Stability (HLM T1/2)
Core-463 (Parent) -CN -CF3 2.4 68 Low (<5 µM) >60 min
Analog A (Tetrazole) -CN4H-CF31.195High (>100 µM)>60 min
Analog B (Amide) -CONH2-CF31.590Moderate (50 µM)45 min
Analog C (Chloro) -Cl-CF33.145Very Low>60 min

Interpretation:

  • Tetrazole (Analog A): Best for improving solubility.[1] However, the negative charge at physiological pH might prevent cell membrane permeability if the target is intracellular.

  • Amide (Analog B): A balanced bioisostere.[1] Increases solubility but may be susceptible to amidases.[1]

  • Chloro (Analog C): Used strictly to validate if the H-bond acceptor of the Nitrile is essential for binding.[1] If Analog C loses potency, the Nitrile is a critical binding element.[1]

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Barnes-Seeman, D., et al. (2014).[1] The Role of the Nitrile Group in Medicinal Chemistry. ACS Medicinal Chemistry Letters.

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Patzke, et al. (2019).[1][2] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group. Journal of Medicinal Chemistry. [1]

  • Sigma-Aldrich. Product Specification: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) Executive Summary & Strategic Analysis The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1)

Executive Summary & Strategic Analysis

The synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile presents a classic challenge in heterocyclic chemistry: balancing the electron-withdrawing power of the trifluoromethyl (


) and nitrile (

) groups against the nucleophilicity required for ring closure or substitution.

Low yields in this synthesis typically stem from three failure points:

  • Regiochemical Mismatch: Formation of the 2-amino or 6-amino isomers during the initial cyclization.

  • Hydrolysis: Unintentional conversion of the C3-nitrile to an amide under acidic/basic conditions.

  • Incomplete

    
    :  Stalled aminolysis of the 4-chloro precursor due to electron-deficient ring deactivation.
    

This guide prioritizes the Enamine-Directed Cyclization Route followed by Nucleophilic Aromatic Substitution (


) . This pathway offers the highest regiocontrol compared to direct one-pot condensations.

The Optimized Synthetic Pathway

To maximize yield, we recommend a stepwise approach rather than "one-pot" multicomponent reactions, which often suffer from tarry byproducts.

Workflow Diagram

SynthesisPath Start Ethyl 4,4,4-trifluoro- 3-oxobutanoate Enamine Intermediate A: Enamine Species Start->Enamine Step 1: Condensation (Remove EtOH) DMFDMA Reagent: DMF-DMA DMFDMA->Enamine Pyridone Intermediate B: 4-Hydroxy-6-(CF3) nicotinonitrile Enamine->Pyridone Step 2: Cyclization (NaOEt/EtOH) Cyano Reagent: Cyanoacetamide Cyano->Pyridone Chloro Intermediate C: 4-Chloro-6-(CF3) nicotinonitrile Pyridone->Chloro Step 3: Chlorination (POCl3, Reflux) Target TARGET: 4-Amino-6-(CF3) pyridine-3-carbonitrile Chloro->Target Step 4: Aminolysis (NH3/IPA, Pressure)

Caption: Stepwise construction of the pyridine core ensuring 4-position functionalization.

Critical Troubleshooting Guides (Q&A)

Module A: Regioselectivity & Ring Formation (Steps 1-2)

Q: I am getting a mixture of isomers (2-amino vs 4-amino). How do I lock the regiochemistry? A: The issue lies in the condensation partner.

  • The Problem: Direct reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide often favors the thermodynamic product, which places the

    
     (and subsequently the 
    
    
    
    ) at position 2 or 6.
  • The Fix: You must use N,N-Dimethylformamide dimethyl acetal (DMF-DMA) first. Reacting the keto-ester with DMF-DMA creates a reactive enamine intermediate (Ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate).

  • Mechanism: The bulky dimethylamino group blocks the "wrong" attack. When you subsequently add cyanoacetamide, the amide nitrogen attacks the trifluoroacetyl carbonyl, and the methylene carbon attacks the enamine, forcing the formation of the 4-hydroxy isomer exclusively [1].

Q: My yield in Step 1 is low (<30%). What is happening? A: Moisture sensitivity.

  • Diagnosis: DMF-DMA hydrolyzes rapidly in air. If your solvent (usually toluene or ethanol) is "wet," the reagent is destroyed before it reacts.

  • Protocol Adjustment: Use anhydrous toluene. Equip the flask with a Dean-Stark trap or use molecular sieves. Ensure the reaction runs at reflux to drive off the methanol/ethanol byproduct, pushing the equilibrium forward.

Module B: Chlorination & Aminolysis (Steps 3-4)

Q: The chlorination (Step 3) turns into a black tar. How do I prevent decomposition? A: This is likely due to overheating the pyridine ring in the presence of strong acid.

  • The Fix: Use neat

    
     (Phosphorus oxychloride) but add a catalytic amount of Quinoline  or Et3N  (0.1 eq).
    
  • Temperature Control: Do not exceed 100°C. The

    
     group makes the ring electron-deficient and prone to polymerization if overheated. Monitor via TLC; once the starting material (pyridone) disappears, stop immediately. quench onto crushed ice slowly to avoid a violent exotherm.
    

Q: In the final step (


), the reaction is stalled at 50% conversion. 
A:  The 

group deactivates the ring, making

difficult despite the leaving group.
  • The Fix: Increase the pressure and nucleophile concentration.

    • Solvent: Switch from Ethanol to Isopropanol (IPA) or Acetonitrile . IPA allows for higher temperatures without generating high pressure as quickly as MeOH/EtOH.

    • Reagent: Use 25-30% Aqueous Ammonia mixed with IPA in a sealed autoclave or pressure tube.

    • Temperature: Heat to 80-90°C .

    • Catalyst: If still stalled, add 0.5 eq of Copper(I) Oxide (

      
      )  as a catalyst to facilitate the displacement (Ullmann-type coupling conditions), though standard 
      
      
      
      usually suffices [2].

Q: I see a byproduct where the Nitrile (-CN) has disappeared. A: You have hydrolyzed the nitrile to an amide (


).
  • Cause: High temperature + High pH (Ammonia) + Water.

  • Prevention: Minimize water in Step 4. Use Ammonia in Methanol (7N) or Ammonia gas bubbled into anhydrous THF/IPA. If you must use aqueous ammonia, keep the temperature strictly below 100°C and stop the reaction exactly when the starting material is consumed.

High-Yield Experimental Protocol

Objective: Synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile via the


 route.
Reagents & Stoichiometry
ReagentEquiv.RoleNotes
4-Chloro-6-(CF3)nicotinonitrile 1.0PrecursorEnsure dryness
Ammonia (7N in MeOH) 10.0NucleophileLarge excess required
Isopropanol (IPA) 5-10 VolSolventHigh boiling point alcohol
Copper Powder (Optional) 0.05CatalystOnly if reaction stalls
Step-by-Step Procedure
  • Setup: In a high-pressure glass tube or stainless steel autoclave, dissolve 4-Chloro-6-(trifluoromethyl)nicotinonitrile (1.0 g, 4.8 mmol) in Isopropanol (10 mL).

  • Addition: Cool the vessel to 0°C. Slowly add 7N Ammonia in Methanol (7 mL, ~50 mmol). Caution: Exothermic.

  • Reaction: Seal the vessel tightly. Heat to 85°C for 6–12 hours.

    • Checkpoint: Check TLC (30% EtOAc/Hexane). Starting material (

      
      ) should convert to product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2] Carefully vent excess ammonia (fume hood!).

    • Concentrate the solvent in vacuo to near dryness.

    • Resuspend the residue in cold water (20 mL). The product is usually hydrophobic and will precipitate.

  • Purification:

    • Filter the solid.[3][4][5][6] Wash with cold water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove trace amide byproducts.
    • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1).

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

References

  • Regioselective Pyridine Synthesis

    • Title: Regioselective Synthesis of 4-Trifluoromethylnicotinates via Enamine Intermedi
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Relevance: Establishes the DMF-DMA route as the primary method for locking 4-position substitution p
  • Amination of Chloropyridines

    • Title: Practical Synthesis of 4-Amino-2-trifluoromethyl-pyridines via SNAr.
    • Source:Organic Process Research & Development, 2014.
    • Relevance: Validates the use of IPA/Ammonia systems for electron-deficient pyridine amin
  • General Scaffold Data

    • Title: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (Compound Data).[7]

    • Source: Frontier Specialty Chemicals.[8]

    • Relevance: Verification of commercial availability and physical properties.

Sources

Optimization

Technical Support Center: Purification of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

[1] CAS Number: 1805396-59-1 Molecular Formula: Molecular Weight: 187.12 g/mol [1][2] Introduction: The Stability-Purity Paradox As Senior Application Scientists, we often see this specific scaffold—4-Amino-6-(trifluorom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1805396-59-1 Molecular Formula:


Molecular Weight:  187.12  g/mol [1][2]

Introduction: The Stability-Purity Paradox

As Senior Application Scientists, we often see this specific scaffold—4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile —fail in late-stage scale-up not because of synthesis failure, but due to purification oversight.[1]

This molecule sits at a difficult intersection of chemical properties:

  • Electronic Deactivation: The trifluoromethyl (

    
    ) and nitrile (
    
    
    
    ) groups strongly withdraw electrons, making the pyridine nitrogen and the exocyclic amine exceptionally weak bases.[1] Standard acid-base extractions often fail because the molecule refuses to protonate under mild conditions.[1]
  • Hydrolytic Instability: The C-3 nitrile is susceptible to hydrolysis, converting to the amide (primary impurity) if exposed to strong acids or bases during workup.[1]

  • Lipophilicity: The

    
     group increases solubility in non-polar solvents, complicating recrystallization from standard polar/non-polar pairs.[1]
    

This guide addresses the specific removal of the three most common byproduct classes: Hydrolysis Amides , Regioisomers , and Halogenated Precursors .

Module 1: Diagnostic Triage

Q: My LC-MS shows a persistent impurity at M+18. What is it?

A: This is the primary hydrolysis product: 4-Amino-6-(trifluoromethyl)pyridine-3-carboxamide. [1]

  • Cause: This forms when the nitrile group hydrates.[1] It often occurs during high-temperature workups in basic media (e.g., using NaOH to neutralize HCl salts) or prolonged exposure to silica gel, which is slightly acidic and hygroscopic.[1]

  • Detection: Look for a mass peak of ~205.1 Da (

    
    ).[1] In 
    
    
    
    NMR, you will see two broad exchangeable singlets (amide protons) replacing the clean baseline of the nitrile.
  • Risk: This impurity is a hydrogen-bond donor/acceptor and will co-crystallize with your product, making it nearly impossible to remove via simple precipitation.[1]

Q: I see a "shadow" peak with the exact same mass (Isobaric Impurity).

A: You are likely dealing with the 6-amino-4-(trifluoromethyl) regioisomer. [1]

  • Context: If your synthesis involved the cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate with malononitrile, both isomers can form depending on the thermodynamic control of the reaction.

  • Separation Difficulty: High. Both isomers have nearly identical polarity (

    
     values).[1]
    
  • Solution: You must rely on shape selectivity (recrystallization) rather than polarity (silica chromatography).[1] See Protocol B below.

Module 2: Purification Workflows

Visualizing the Purification Logic

The following decision tree outlines the optimal workflow based on the impurity profile identified in Module 1.

PurificationWorkflow Start Crude Mixture Analysis CheckImpurity Identify Major Impurity Start->CheckImpurity Amide Hydrolysis Product (Amide, M+18) CheckImpurity->Amide Polar shift Isomer Regioisomer (Isobaric) CheckImpurity->Isomer Same Rf Halogen Chlorinated Precursor (Starting Material) CheckImpurity->Halogen Non-polar Silica Flash Chromatography (DCM/MeOH gradient) Amide->Silica High Polarity Diff Recryst Recrystallization (Toluene/Heptane) Isomer->Recryst Shape Selectivity Wash Trituration (Cold Ether/Hexane) Halogen->Wash Solubility Diff Final Pure Nitrile Product Silica->Final Recryst->Final Wash->Final

Figure 1: Decision matrix for selecting the purification method based on impurity type.[1]

Module 3: Detailed Protocols

Protocol A: Removing Hydrolysis Products (The Amide)

Use this when LC-MS shows M+18 peak.

The amide byproduct is significantly more polar than the nitrile. While recrystallization often traps the amide, silica gel chromatography is highly effective here if you avoid tailing.[1]

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

  • Gradient:

    • Start: 100% DCM (Elutes non-polar halogenated precursors).[1]

    • Ramp: 0% to 2% MeOH over 5 column volumes (Elutes the Target Nitrile).[1]

    • Flush: 5% to 10% MeOH (Elutes the Amide impurity).[1]

  • Critical Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1]

    • Why? The amino-pyridine moiety can interact with acidic silanols, causing peak tailing.[1] TEA blocks these sites, sharpening the peak and improving separation from the amide.

Protocol B: Separation of Regioisomers (The Isobaric Challenge)

Use this when NMR shows isomeric mixtures.

Chromatography rarely separates the 4-amino and 6-amino isomers efficiently.[1] We rely on the disruption of crystal lattice energy. The 4-amino-6-CF3 isomer generally packs better than its regioisomers due to the symmetry of the dipole vectors.[1]

Solvent System: Toluene / Heptane [1]

StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in Toluene (5 mL per gram) at 85°C.Toluene solubilizes the aromatic core but requires heat due to the polar nitrile.
2.[1] Seeding Cool to 60°C. Add a seed crystal of pure product if available.[1]Initiates nucleation of the desired thermodynamic polymorph.
3. Anti-solvent Dropwise addition of Heptane (2 mL per gram) over 20 mins.[1]Heptane reduces the solubility power of the system, forcing precipitation.
4. Aging Stir at ambient temp for 4 hours, then 0°C for 1 hour.Allows "Ostwald Ripening"—small, impure crystals redissolve and deposit onto larger, pure crystals.
5.[1] Filtration Filter cold. Wash with 100% Heptane.[1]Removes the more soluble regioisomer which remains in the mother liquor.
Protocol C: Removing Chlorinated Precursors

Use this if starting material (2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile) remains.[1]

If your synthesis involved


 amination, unreacted chloride is a common contaminant.[1] It is far less polar than the product.[1]
  • Technique: Trituration (Slurry Wash).[1]

  • Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE).[1]

  • Procedure:

    • Suspend the crude solid in cold MTBE (0°C).

    • Sonicate for 5 minutes.

    • Filter rapidly.

  • Mechanism: The amino-nitrile product has poor solubility in ether/MTBE, while the chloro-precursor (lacking the H-bond donor

    
    ) is highly soluble.[1] The impurity washes away in the filtrate.
    

Module 4: Analytical Validation Data

When validating your purified material, ensure your analytical methods are tuned to detect the specific impurities discussed.

Impurity Type

(DCM:MeOH 95:5)
characteristic

NMR Signal (

)
Target Molecule 0.45

7.8 (s, 1H, Ar-H),

7.2 (bs, 2H,

)
Amide Impurity 0.15

7.6 & 8.1 (bs,

- distinct split)
Chloro-Precursor 0.90Absence of

signal; shift in Ar-H.
Regioisomer 0.42-0.48Distinct

coupling pattern in

NMR.[1]

References

  • Synthesis and Properties of Trifluoromethylpyridines: Source: National Institutes of Health (NIH) / PubMed Central.[1] Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[3] URL:[Link]

  • Hydrolysis Kinetics of Cyanopyridines: Source: ResearchGate / Int. J. Chem. Kinet.[1][4][5] Title: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.[1][4] URL:[Link]

  • Chromatographic Separation of Amino-Pyridine Derivatives: Source: MDPI.[1] Title: Separation of substituted pyridine isomers and amino derivatives. URL:[Link][1][5]

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatization

Ticket ID: #RXN-OPT-4CF3 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering kinetic resistance in derivatizing 4-Amino-6-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-4CF3 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering kinetic resistance in derivatizing 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile . This is a known issue inherent to this specific scaffold. The convergence of a trifluoromethyl group (-CF


) at C6 and a nitrile group (-CN) at C3 creates a "perfect storm" of electron withdrawal, rendering the exocyclic amine at C4 significantly less nucleophilic than a standard aniline or pyridine-amine.

This guide provides the mechanistic grounding to understand this resistance and actionable protocols to overcome it, focusing on nucleophilic catalysis and microwave irradiation to optimize reaction time from days to minutes.

Module 1: Diagnostic & Mechanistic Insight

The "Why": Electronic Deactivation

Before optimizing, we must understand the substrate's resistance. The reactivity of an amine is dictated by the availability of its lone pair electrons (HOMO energy).

  • Inductive Effect (-I): The -CF

    
     group is a powerful 
    
    
    
    -electron withdrawer, pulling electron density through the carbon framework.
  • Resonance Effect (-M): The -CN group and the pyridine nitrogen itself participate in resonance structures that delocalize the amine's lone pair into the ring, rather than making it available for attack.

The result is a nucleophile that is effectively "turned off." Standard acylation or alkylation conditions (e.g., stirring with an acid chloride in DCM) will result in stalled conversion or extended reaction times (24-48h).

Visualizing the Deactivation

ElectronicDeactivation Substrate 4-Amino-6-(CF3)pyridine-3-CN Amine 4-NH2 Lone Pair Substrate->Amine CF3 6-CF3 Group (Strong -I Effect) Result Low Nucleophilicity (Sluggish Reaction) CF3->Result Combined Deactivation CN 3-CN Group (Strong -M/-I Effect) CN->Result Combined Deactivation PyridineN Pyridine Nitrogen (Electron Deficient Sink) PyridineN->CF3 Inductive Pull PyridineN->Result Combined Deactivation Amine->CN Resonance Pull Amine->PyridineN Delocalization

Figure 1: Electronic deactivation map showing how electron-withdrawing groups (EWG) deplete the electron density of the amino group, leading to poor reactivity.

Module 2: Optimization Protocols

To overcome the electronic deficit, we must increase the energy of the system (Heat/Microwave) or activate the electrophile (Catalysis).

Protocol A: DMAP-Catalyzed Acylation (Chemical Activation)

Best for: Amide formation, Sulfonylation.

Standard bases (TEA, DIPEA) are insufficient. You require 4-Dimethylaminopyridine (DMAP) .[1] DMAP does not just act as a base; it acts as a nucleophilic catalyst . It attacks the acylating agent first to form a highly reactive N-acylpyridinium intermediate, which is susceptible enough to react with your deactivated amine.

Optimized Workflow:

  • Solvent: Anhydrous DCM or THF (0.2 M concentration).

  • Base: Triethylamine (2.0 equiv) to regenerate DMAP.

  • Catalyst: DMAP (10-20 mol% ). Note: Standard 1-5% is often insufficient for this substrate.

  • Electrophile: Acid Chloride or Anhydride (1.2 - 1.5 equiv).

  • Temperature: Reflux (40°C for DCM, 66°C for THF).

Protocol B: Microwave-Assisted Synthesis (Physical Activation)

Best for: S


Ar reactions, stubborn couplings, solvent-free conditions.

Microwave irradiation is the "silver bullet" for electron-deficient aminopyridines. It provides rapid, uniform heating and can overcome the high activation energy barrier caused by the deactivated amine.

Comparative Data: Thermal vs. Microwave

ParameterThermal (Reflux)Microwave (MW)Improvement Factor
Reaction Time 12 - 24 Hours10 - 20 Minutes~70x Faster
Solvent Toluene/DMFEtOH/Water or Solvent-FreeGreener
Yield 40 - 60%85 - 95%High Efficiency
By-products Hydrolysis often observedCleaner profilePurity

Step-by-Step MW Protocol:

  • Load the substrate (1.0 equiv) and electrophile (1.2 equiv) into a microwave-safe vial.

  • Add solvent (Ethanol or DMF) or run solvent-free if reagents are liquid/meltable.

  • Add catalyst (if applicable, e.g., solid acid or base).

  • Irradiation: Set to 100°C - 120°C with high stirring.

  • Hold Time: 10 minutes.

  • Check: TLC/LCMS. If incomplete, extend by 5-minute increments.

Module 3: Troubleshooting Guide (FAQs)

Q1: My reaction is stuck at 50% conversion after 24 hours. Adding more reagent doesn't help.

Diagnosis: Product inhibition or catalyst deactivation. Solution:

  • Switch to Microwave: Move the reaction to a microwave reactor at 100°C for 15 minutes. The thermal energy is likely insufficient to overcome the activation barrier of the remaining starting material.

  • Check Catalyst: If using DMAP, ensure it hasn't precipitated as a salt. Switch to a more soluble base like pyridine as the solvent.

Q2: I see a new peak on LCMS with M+18 mass. What is it?

Diagnosis: Hydrolysis of the Nitrile (-CN) to a primary amide (-CONH


).
Cause:  This occurs under strong acidic or basic conditions, especially with prolonged heating and trace water.
Fix: 
  • Use anhydrous solvents .

  • Reduce reaction time (switch to Microwave Protocol B).

  • Avoid strong aqueous acids during workup; use buffered solutions (pH 6-7).

Q3: The starting material is not dissolving in DCM or Ethanol.

Diagnosis: The -CF


 group significantly increases lipophilicity and crystal lattice energy.
Fix: 
  • Switch to Polar Aprotic Solvents : DMF (Dimethylformamide), DMAc (Dimethylacetamide), or NMP.

  • Note: These solvents are high-boiling. Remove them via aqueous wash (LiCl solution) or lyophilization rather than rotary evaporation.

Q4: Can I use standard carboxylic acids with EDC/NHS coupling?

Diagnosis: Unlikely to work efficiently. Reason: The intermediate active ester formed by EDC/NHS is not electrophilic enough to react with your deactivated amine. Fix: Convert the carboxylic acid to an Acid Chloride (using SOCl


 or Oxalyl Chloride) in situ before adding your amine and DMAP.

Module 4: Decision Matrix & Workflow

Use this logic flow to determine the optimal path for your specific derivatization attempt.

OptimizationWorkflow Start Start: Derivatization of 4-Amino-6-(CF3)pyridine-3-CN CheckReagent Is Electrophile Highly Reactive? (e.g., Acid Chloride, Isocyanate) Start->CheckReagent Standard Attempt Standard Conditions (DCM, TEA, r.t.) CheckReagent->Standard Yes Activate Convert Reagent to Acid Chloride/Anhydride CheckReagent->Activate No (e.g., COOH) CheckStandard Conversion > 80% in 4h? Standard->CheckStandard Success Proceed to Workup CheckStandard->Success Yes AddDMAP Add 20 mol% DMAP Heat to Reflux CheckStandard->AddDMAP No (Stalled) CheckDMAP Conversion > 80%? AddDMAP->CheckDMAP CheckDMAP->Success Yes Microwave MICROWAVE IRRADIATION 100-120°C, 10-20 min CheckDMAP->Microwave No (Still Slow) Microwave->Success Activate->Standard

Figure 2: Troubleshooting decision tree for optimizing reaction conditions based on electrophile reactivity and observed kinetics.

References

  • DMAP Catalysis Mechanism

    • Liu, Z., et al. (2014).[2] 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols. Organic Letters, 16(1), 236–239.[2]

  • Microwave-Assisted Synthesis of Cyanopyridines

    • Thakrar, S., et al. (2014).[3] An efficient microwave-assisted synthesis and antimicrobial activity of novel 2-amino 3-cyano pyridine derivatives using two reusable solid acids as catalysts. Journal of Heterocyclic Chemistry, 51(3), 555-561.[3]

  • One-Pot Synthesis Optimization

    • Tu, S., et al. (2005).[1][4] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, (i), 137-142.[5]

  • Electronic Effects on Aminopyridines

    • Ashenhurst, J. (2018).[6] Nucleophilicity Trends of Amines. Master Organic Chemistry. (Explains the impact of electron-withdrawing groups on amine nucleophilicity).

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

This is a technical support guide for the synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1).[1] This guide focuses on the critical Ammonolysis of the 4-Chloro precursor and the upstream...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1).[1] This guide focuses on the critical Ammonolysis of the 4-Chloro precursor and the upstream Cyclization steps, as these are the industry-standard routes for generating this specific substitution pattern.[1]

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiling

Introduction: The Synthetic Landscape

The synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile typically proceeds via a convergent route involving the construction of the pyridine core followed by functional group manipulation.[1] The most robust pathway involves the nucleophilic aromatic substitution (SNAr) of a 4-chloro precursor with ammonia.[1]

Primary Route:

  • Cyclization: Ethyl 4,4,4-trifluoro-3-oxobutanoate + Malononitrile

    
     4-Hydroxy-6-(trifluoromethyl)pyridine-3-carbonitrile (Pyridone tautomer).[1]
    
  • Activation: Chlorination (POCl

    
    ) 
    
    
    
    4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile.[1]
  • Ammonolysis: Displacement of Chloride

    
    Target Molecule .[1]
    

This guide addresses critical failure points in this sequence, specifically focusing on side reactions that degrade yield and purity.

Module 1: Troubleshooting the Ammonolysis Step (SNAr)

Context: You are converting 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile to the 4-amino target using ammonia (gas, aqueous, or alcoholic).

Q1: Why is my product contaminated with 4-amino-6-(trifluoromethyl)pyridine-3-carboxamide?

Diagnosis: Nitrile Hydrolysis . The nitrile group at position 3 is electronically activated by the adjacent trifluoromethyl group and the pyridine nitrogen, making it susceptible to hydrolysis under basic conditions (ammonia) if water is present.

  • Mechanism: The ammonia solution (if aqueous) or adventitious water acts as a nucleophile attacking the nitrile carbon, forming the imidate, which hydrolyzes to the primary amide.

  • Corrective Action:

    • Switch Solvent: Use anhydrous ammonia in methanol/ethanol or THF instead of aqueous ammonium hydroxide.

    • Temperature Control: Hydrolysis competes favorably at high temperatures (

      
      C).[1] Maintain reaction temperature between 25--50^\circ C .
      
    • Drying: Ensure the 4-chloro precursor is strictly dry; hygroscopic salts from the previous chlorination step can drag water into the reaction.[1]

Q2: I observe a peak at M+16 or M+18 relative to the starting material. Is this the N-oxide?

Diagnosis: Likely Hydrolysis (Amide) or Hydroxylation. [1]

  • M+18: This corresponds to the hydration of the nitrile to the amide (as described in Q1).

  • M+16: While N-oxidation is possible with oxidants, in an ammonolysis environment, this is unlikely.[1] However, if you see M-Cl+OH (Mass 169

    
     151) , you have formed the 4-hydroxy impurity  (reversion to the pyridone).[1]
    
  • Cause: Hydroxide ions (from wet ammonia) are harder nucleophiles than ammonia and can displace the chloride, regenerating the starting pyridone.

  • Prevention: Use a stoichiometric excess of ammonia (5-10 eq) to outcompete hydroxide traces.[1]

Q3: The reaction stalls with 10-15% starting material remaining. Should I increase the temperature?

Diagnosis: Equilibrium/Solubility Limit. Increasing temperature often accelerates nitrile hydrolysis (Side Reaction A) faster than the SNAr reaction.

  • Solution:

    • Do NOT overheat. Instead, increase the pressure (use a sealed tube or autoclave) to increase the effective concentration of NH

      
       in the liquid phase.
      
    • Catalysis: Add a catalytic amount of CuI (Copper(I) Iodide) or DMAP if the substrate is particularly unreactive, though the electron-deficient nature of the pyridine usually makes this unnecessary.

Module 2: Upstream Cyclization Issues (Core Formation)

Context: You are reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with malononitrile to form the pyridine core.

Q4: My crude NMR shows a mixture of "4-hydroxy" and "2-hydroxy" isomers. How do I control the regioselectivity?

Diagnosis: Kinetic vs. Thermodynamic Control in Knoevenagel Condensation. The reaction involves the attack of malononitrile on a carbonyl. The trifluoromethyl ketone is more electrophilic but also more prone to hydration.[1]

  • The Issue: Attack at the ketone (C3) leads to the 4-substituted pyridine (Target Path).[1] Attack at the ester (C1) or incorrect cyclization leads to the 6-amino-4-CF

    
     or 2-hydroxy isomers.[1]
    
  • Protocol Refinement:

    • Stepwise Addition: Pre-mix the aldehyde/ketone and malononitrile with the base before adding the ammonia source.[1] This favors the formation of the Knoevenagel adduct (benzylidene-like intermediate) first.[1]

    • Base Selection: Use Piperidine/Acetic Acid buffer rather than strong alkoxides to prevent rapid, non-selective condensation.[1]

Q5: What is the "Yellow Impurity" that co-crystallizes with the intermediate?

Diagnosis: Malononitrile Dimer (2-amino-1,1,3-tricyanopropene). In basic conditions, malononitrile self-condenses.[1]

  • Identification: Look for signals around

    
     3.5-4.0 ppm in 
    
    
    
    H NMR (dimer CH
    
    
    ) or a distinct UV absorption shift.[1]
  • Removal: This impurity is highly soluble in ethanol.[1] Recrystallize the pyridone intermediate from hot ethanol/water before proceeding to chlorination.[1]

Module 3: Visualizing the Reaction Pathways

The following diagram maps the critical process flow and the divergence points for side reactions.

G Start Ethyl 4,4,4-trifluoro- 3-oxobutanoate + Malononitrile Inter1 Intermediate: Knoevenagel Adduct Start->Inter1 Base Cat. Imp_Dimer Impurity: Malononitrile Dimer Start->Imp_Dimer Self-Condensation Pyridone 4-Hydroxy-6-(CF3) pyridine-3-CN (Pyridone Tautomer) Inter1->Pyridone Cyclization (+NH3) Imp_Isomer Impurity: Regioisomer (6-Amino-4-CF3...) Inter1->Imp_Isomer Incorrect Attack Chloro 4-Chloro-6-(CF3) pyridine-3-CN Pyridone->Chloro POCl3, Reflux Target TARGET: 4-Amino-6-(CF3) pyridine-3-CN Chloro->Target NH3 / EtOH (SNAr) Imp_Hydroxyl Impurity: Reversion to 4-Hydroxy Pyridone Chloro->Imp_Hydroxyl H2O / OH- Imp_Amide Impurity: 4-Amino-6-(CF3) pyridine-3-carboxamide Target->Imp_Amide H2O / High T (Nitrile Hydrolysis)

Caption: Synthetic workflow for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile showing critical branching points for impurity formation.

Module 4: Quantitative Impurity Profile

Use this table to identify impurities based on relative retention time (RRT) and Mass Spec shifts.

Impurity NameOrigin StepMass Shift (vs Target)RRT (Approx)Mitigation Strategy
4-Hydroxy Precursor Ammonolysis+1 Da (vs Target) / -18 (vs Chloro)0.85Ensure anhydrous NH

; Dry solvents.
3-Carboxamide Ammonolysis+18 Da0.92Lower reaction temp; Reduce reaction time.
Malononitrile Dimer CyclizationN/A (Low MW)0.3 - 0.5Recrystallize intermediate from EtOH.
4-Chloro Precursor Incomplete Rxn+19.5 Da1.20Increase pressure; Check NH

stoichiometry.[1]

Experimental Protocol: Optimized Ammonolysis

Objective: Conversion of 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile to 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile.

  • Preparation: Charge a high-pressure vessel (autoclave or sealed tube) with 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq).

  • Solvent: Add 7N Ammonia in Methanol (10.0 eq). Note: Avoid aqueous ammonia to minimize hydrolysis.[1]

  • Reaction: Seal the vessel and heat to 45°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: If starting material > 2%, extend time but do not exceed 60°C.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ammonia and methanol.[1]

    • Resuspend the residue in water.[1][2][3] The product should precipitate.[1]

    • Filter and wash with cold water (removes ammonium chloride salts).[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to remove trace amides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118705829, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile.[1] Retrieved January 28, 2026, from [Link]

  • Maruoka, K. et al. (2019). Process for the preparation of trifluoromethyl-substituted pyridine derivatives.[1] World Intellectual Property Organization, WO2019097306A2.[1] Retrieved from

  • Tkachenko, I. G. et al. (2012). Microwave heating-assisted synthesis of azolopyrimidine derivatives using ethyl 4,4,4-trifluoro-3-oxobutanoate.[1] Synthetic Communications.[1] Retrieved from [Link][4][5][6]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

The following technical guide is designed for researchers and process chemists scaling up the synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1). This document moves beyond basic literatu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists scaling up the synthesis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1). This document moves beyond basic literature procedures to address the specific engineering, safety, and purity challenges encountered at the kilogram scale.

[1][2]

Executive Summary & Route Selection

The synthesis of 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile is most reliably achieved via a Nucleophilic Aromatic Substitution (


)  strategy.[1][2] While one-pot multicomponent reactions exist, they often suffer from poor regioselectivity and difficult purification at scale.[1][2] The industrial standard involves the "Pyridone-Chloro-Amine" sequence, which offers distinct control points for impurity rejection.[1][2]
The Recommended Workflow
  • Cyclization : Condensation of ethyl 4,4,4-trifluoroacetoacetate equivalents with cyanoacetamide to form the 4-hydroxy (pyridone) core.[1][2]

  • Activation : Chlorination using

    
     to generate the 4-chloro intermediate.
    
  • Amination : Ammonolysis of the 4-chloro species to yield the final 4-amino target.[1][2]

SynthesisRoute Start Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide Inter1 4-Hydroxy-6-(trifluoromethyl) pyridine-3-carbonitrile Start->Inter1 Cyclization (Base/Heat) Imp1 Impurity A: Regioisomer (2-OH) Start->Imp1 Kinetic Control Failure Inter2 4-Chloro-6-(trifluoromethyl) pyridine-3-carbonitrile Inter1->Inter2 POCl3 (Chlorination) Final 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Inter2->Final NH3/Solvent (SnAr) Imp2 Impurity B: Hydrolysis (3-COOH) Inter2->Imp2 Over-heating/H2O

Figure 1: Step-wise synthetic pathway with critical impurity nodes.[1][2]

Critical Process Modules & Troubleshooting

Module 1: Cyclization & Regioselectivity

The Challenge: Achieving the correct regiochemistry (4-OH vs. 2-OH) during the initial condensation is the most common failure point.[1][2] The reaction of trifluoro-beta-ketoesters with cyanoacetamide can yield the unwanted 6-hydroxy-4-trifluoromethyl isomer if the pH and solvent polarity are not strictly controlled.[1][2]

Q: Why am I observing a 50:50 mixture of isomers after cyclization? A: This indicates a lack of kinetic control. The condensation involves two competing nucleophilic attacks: the amide nitrogen and the active methylene carbon.

  • Solution: Use a two-step one-pot protocol. First, convert the ketoester to an ethoxymethylene intermediate using triethyl orthoformate (TEOF) or DMF-DMA before adding cyanoacetamide.[2] This locks the electrophilic sites, forcing the amide

    
     to attack the ethoxymethylene carbon first, ensuring the correct cyclization pattern [1].
    

Q: The reaction mixture solidifies and stalls. How do I handle this on scale? A: The pyridone intermediate has low solubility in ethanol/methanol.

  • Protocol Adjustment: Switch to a high-boiling polar solvent like N-Methyl-2-pyrrolidone (NMP) or Sulfolane for the reaction, or ensure vigorous mechanical stirring (not magnetic) with a solvent ratio of at least 10 L/kg.[1][2]

Module 2: Chlorination (Safety & Yield)

The Challenge: Converting the 4-hydroxy intermediate to 4-chloro requires phosphoryl chloride (


).[1][2] On scale, the quenching of excess 

is highly exothermic and generates massive volumes of HCl gas.

Q: My yield drops during the work-up of the chloro-intermediate. Why? A: The 3-cyano group is susceptible to hydrolysis under the acidic, aqueous conditions of the quench.[2]

  • Troubleshooting:

    • Quench Temperature: Maintain the quench temperature strictly below 10°C.

    • Reverse Quench: Slowly add the reaction mixture into cold water/base, rather than adding water to the reaction. This prevents localized overheating.[1][2]

    • pH Control: Buffer the quench solution with sodium acetate or maintain pH > 4 using dilute NaOH to protect the nitrile group [2].

Module 3: Ammonolysis ( )

The Challenge: Displacing the chlorine with ammonia without hydrolyzing the trifluoromethyl group or the nitrile.

Q: I see a new impurity at RRT 0.85 after ammonolysis. What is it? A: This is likely the 3-carboxamide derivative (hydrolysis of the nitrile) or the 6-carboxylic acid (hydrolysis of


).[1][2]
  • Root Cause: Presence of water in the ammonia source or excessive temperature.

  • Fix: Use anhydrous ammonia in methanol/THF or a saturated solution of

    
     in isopropanol. Avoid aqueous ammonia (
    
    
    
    ). Keep reaction temperature < 80°C. If reaction is sluggish, use a mild Lewis acid catalyst (
    
    
    ) rather than increasing temperature [3].

Analytical Controls & Specifications

To ensure batch consistency, the following in-process controls (IPC) are recommended.

Table 1: Impurity Profile and Control Limits

Impurity TypeOriginDetection MethodRecommended LimitRemoval Strategy
Regioisomer (2-Amino) Step 1 (Cyclization)HPLC (C18, MeOH/H2O)< 0.5%Recrystallization of Intermediate 1 (EtOH)
Des-cyano analog Decyanation (High Temp)LC-MS< 0.1%Control reaction temp < 120°C
Hydrolysis Product (COOH) Step 2/3 (Wet conditions)HPLC (Acidic Mobile Phase)< 1.0%Use anhydrous reagents; pH control
Residual Solvents DMF/NMPGC-Headspace< ICH Q3CWater wash of Final Product

Scale-Up Safety Protocols

Quenching Diagram

The most hazardous operation is the chlorination work-up.[1][2] Use the following logic gate for safety decisions.

SafetyLogic Start Start Quench CheckTemp Is Temp < 10°C? Start->CheckTemp CheckGas Scrubber Active? CheckTemp->CheckGas Yes Stop HALT ADDITION Cool/Vent CheckTemp->Stop No Proceed Add Aliquot (5%) CheckGas->Proceed Yes CheckGas->Stop No Proceed->CheckTemp Loop

Figure 2: Logic flow for exothermic reagent quenching.

Key Safety Data
  • Thermal Runaway: The ammonolysis reaction in a sealed vessel can generate significant pressure. Ensure the autoclave is rated for at least 20 bar, even if operating at 5 bar.

  • Cyanide Risk: While the nitrile group is stable, thermal decomposition (>200°C) can release HCN. Monitor reactor headspace for HCN during high-temperature drying.

References

  • Okada, E., et al. (1997).[3] "A Simple and Convenient Synthetic Method for Alpha-Trifluoromethylpyridines." Heterocycles, 46, 129-132.[2][3] Link

  • Marrière, E., et al. (2000). "Synthesis of 6-Trifluoromethylpyridine-3-carboxylic acid derivatives." Journal of Fluorine Chemistry, 102, 11-15. Link

  • Lonza Ltd. (2015). "Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives." European Patent EP2997014B1.[1][2][4] Link

  • Frontier Specialty Chemicals. (2024). "Product Analysis: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile." Technical Data Sheet. Link

Sources

Optimization

Technical Support Center: Thermal Hazard Management for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Welcome to the Specialized Reaction Safety Center. Subject Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) Primary Hazard Class: High-Energy Nucleophilic Aromatic Substitution & Exothermi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Specialized Reaction Safety Center. Subject Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) Primary Hazard Class: High-Energy Nucleophilic Aromatic Substitution & Exothermic Functionalization.

Critical Hazard Profile & Molecular "Hotspots"

This guide moves beyond generic SDS data to address the specific thermodynamic risks associated with the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold. The combination of a strongly electron-withdrawing trifluoromethyl group (


) and a nitrile (

) on an electron-deficient pyridine ring creates a system highly susceptible to energetic nucleophilic attacks.
Why This Molecule Generates Heat

The reactivity—and subsequent heat release—is driven by the electronic imbalance of the pyridine ring.

  • The

    
     Effect:  The trifluoromethyl group at the 6-position acts as a powerful electron sink. This lowers the LUMO energy of the pyridine ring, making it significantly more electrophilic than a standard pyridine.
    
  • The Nitrile Risk: The nitrile group at C3 is not just a functional handle; it provides additional resonance stabilization for incoming nucleophiles (Meisenheimer complex formation), lowering the activation energy for substitution reactions but increasing the thermodynamic driving force (exothermicity).

  • The Amino Group: While a donor, its position ortho to the nitrile allows for potential intramolecular cyclizations (e.g., to azaindazoles or pyrido[2,3-d]pyrimidines) under forcing conditions, which are often highly exothermic.

Visualizing the Hazard Pathways

HazardMap cluster_mech Mechanistic Drivers Compound 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile SnAr Precursor SnAr Synthesis (High Exotherm Risk) Compound->SnAr Synthesis Route Hydrolysis Nitrile Hydrolysis (Delayed Exotherm) Compound->Hydrolysis Acid/Base Treatment Diazo Diazotization (Explosion Hazard) Compound->Diazo NaNO2/Acid CF3 6-CF3 Group: Activates Ring CF3->SnAr CN 3-CN Group: Susceptible to Hydrolysis CN->Hydrolysis

Figure 1: Mechanistic hazard map linking structural features to specific thermal risks.

Scenario-Based Troubleshooting (Q&A)

Scenario A: Synthesis via SnAr (Displacement of Halogen)

User Query: "I am synthesizing this compound from 4-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile using ammonia. Upon adding the amine, the temperature spiked from 20°C to 55°C in seconds. Is this normal?"

Technical Diagnosis: Yes, this is a classic runaway


 reaction . The 4-position is activated by both the protonated nitrogen (if acid is present) or simply the electron-withdrawing nature of the 

and

groups.
  • Root Cause: The enthalpy of amination for activated chloropyridines is typically -90 to -130 kJ/mol . In a batch reactor, this energy is released faster than passive cooling can remove it.

  • Immediate Action: Stop dosing immediately. Maximize cooling jacket flow. Do not restart dosing until

    
     returns to setpoint.
    

Corrective Protocol:

  • Switch to Semi-Batch: Never add the amine all at once (dump charging).

  • Calculate Dosing Rate: Use the equation

    
    .
    
  • Dilution: Dilute the amine feed to act as a heat sink.

Scenario B: Nitrile Hydrolysis "Sleeping" Exotherm

User Query: "I'm trying to hydrolyze the nitrile to the amide using


. The reaction did nothing for 2 hours at 40°C, so I raised it to 60°C. Now it's refluxing violently."

Technical Diagnosis: You encountered a delayed onset exotherm (accumulation).

  • Mechanism: Nitrile hydrolysis is often slow to initiate due to solubility issues or high activation energy. By raising the temperature, you accumulated unreacted starting material. Once the reaction "kicked off" (often autocatalytic as the amide improves solubility), all that accumulated energy released simultaneously.

  • Prevention: Always verify reaction initiation (via HPLC or IR) before increasing temperature or feed rate.

Scenario C: Diazotization Risks

User Query: "Can I convert the amino group to a halide via Sandmeyer conditions? I plan to add


 at 0°C."

Technical Diagnosis: CRITICAL WARNING: Diazonium salts of electron-deficient pyridines are notoriously unstable.

  • Risk: The resulting diazonium species is prone to rapid, non-Arrhenius decomposition (explosion), often releasing

    
     gas and substantial heat simultaneously.
    
  • Requirement: Do not isolate the diazonium salt. This transformation must be performed in a continuous flow reactor or with immediate in-situ consumption of the diazonium intermediate.[1]

Engineering Controls & Quantitative Data

To safely manage these reactions, you must quantify the heat load. Below are estimated thermodynamic values based on analogous trifluoromethylpyridine chemistries.

Thermodynamic Data Table
Reaction TypeEstimated Enthalpy (

)
Adiabatic Temp Rise (

)*
Cooling Requirement

Amination
-110 ± 15 kJ/mol> 80°C (High Risk)Active Cryostat + Dosing Control
Nitrile Hydrolysis -60 to -80 kJ/mol40-60°CReflux Condenser + Emergency Quench
Diazotization -70 kJ/mol (Formation)Explosive Decomposition Continuous Flow Recommended

*Note:


 assumes a standard concentration of 1M in THF/Water without active cooling. Values >50°C are considered critical process safety hazards.
Recommended Control Loop

For the


 synthesis step, implement a Temperature-Limited Dosing (TLD)  strategy.

ControlLoop Reactor Reactor (T_rxn) TempProbe Temp Probe (PT100) Reactor->TempProbe Measures T Controller PID Controller (Set Limit: T_max) TempProbe->Controller Feedback Pump Dosing Pump (Amine Feed) Controller->Pump Stop if T > T_max Cooling Cooling Jacket (Full Capacity) Controller->Cooling Modulate Flow Pump->Reactor Reagent Addition

Figure 2: Temperature-Limited Dosing (TLD) loop. The pump is hard-wired to stop if the reactor temperature exceeds the safety limit (e.g., 35°C).

Emergency Response Protocol

If a thermal runaway is detected (Temperature rising >2°C/min despite full cooling):

  • KILL SWITCH: Immediately cut power to the dosing pump and agitator (only if agitation is adding significant mechanical heat; otherwise, keep stirring to dissipate heat).

  • EMERGENCY QUENCH:

    • For

      
      :  Dump charge pre-chilled solvent (e.g., Toluene or THF) to dilute the thermal mass.
      
    • For Hydrolysis: Rapid addition of cold water (high heat capacity).

  • VENTING: Ensure the reactor vent is fully open. Do not attempt to seal the reactor to contain pressure.

  • EVACUATE: If temperature approaches the onset of decomposition (typically >150°C for this scaffold), evacuate the area immediately.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile. Retrieved from

  • ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from

  • Organic Process Research & Development. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Retrieved from

  • WuXi Biology. (2020). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. Retrieved from

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from

Sources

Troubleshooting

Technical Support Center: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Modifications

The following guide is designed as a Technical Support Center resource for researchers working with 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1). It addresses the specific challenges posed by th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource for researchers working with 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1). It addresses the specific challenges posed by the electron-deficient nature of this scaffold and provides actionable troubleshooting for catalyst selection.

Status: Active | Topic: Catalyst Selection & Reaction Optimization | Tier: Advanced Chemical Support

Executive Summary: The Scaffold Challenge

The molecule 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile presents a unique synthetic challenge. The pyridine ring is highly electron-deficient due to the synergistic withdrawal effects of the -CF₃ (position 6), -CN (position 3), and the pyridine nitrogen itself.

Implications for Reactivity:

  • C4-Amino Group: Significantly reduced nucleophilicity compared to standard anilines. Standard nucleophilic attacks (e.g., amide coupling with EDC/NHS) often fail.

  • Catalyst Poisoning: The C3-Nitrile and Pyridine Nitrogen are competent ligands that can sequester transition metals (Pd, Cu), killing the catalytic cycle.

  • Stability: The -CF₃ group is generally stable, but can undergo hydrolysis under extreme basic conditions at high temperatures.

Module A: Functionalizing the Amine (C4-NH₂)

FAQ: Why is my Buchwald-Hartwig coupling failing?

Diagnosis: The primary amine at C4 is electronically deactivated. Standard ligands (PPh₃, dppf) are insufficient to promote the oxidative addition/reductive elimination cycle with such a poor nucleophile. Furthermore, the substrate likely chelates the Pd center, forming an off-cycle resting state.

Protocol: High-Efficiency N-Arylation

Recommended Catalyst System:

  • Pre-catalyst: BrettPhos Pd G4 or XPhos Pd G4 .

    • Why: These precatalysts ensure rapid generation of the active Pd(0) species.[1] BrettPhos is specifically designed for primary amines.[2]

  • Base: Cs₂CO₃ (Weak/Moderate) or LiHMDS (Strong).

    • Note: Try Cs₂CO₃ first to avoid side reactions with the nitrile. If conversion is low, switch to LiHMDS to fully deprotonate the amine.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Troubleshooting Table: N-Arylation

Symptom Probable Cause Corrective Action
0% Conversion Catalyst poisoning by Nitrile/Pyridine N. Switch to BrettPhos Pd G4 (bulky ligand prevents N-coordination). Increase loading to 5 mol%.
Starting Material Recovery Amine is too electron-poor (poor nucleophile). Switch base to LiHMDS (1.0 M in THF) to generate the amide anion in situ before adding catalyst.

| Hydrolysis of CN | Base is too nucleophilic/wet solvent. | Ensure strict anhydrous conditions. Switch from hydroxides/alkoxides to Cs₂CO₃ or K₃PO₄ . |

Visual Workflow: N-Arylation Optimization

BuchwaldOptimization Start Start: N-Arylation of 4-Amino-6-(CF3)pyridine-3-CN Check1 Is the Coupling Partner an Aryl Chloride? Start->Check1 MethodA Method A (Standard): Pd(OAc)2 + XPhos Cs2CO3, Dioxane, 100°C Check1->MethodA No (Bromide/Iodide) MethodB Method B (Challenging): BrettPhos Pd G4 LiHMDS (1.1 equiv), THF/Toluene, 65°C Check1->MethodB Yes (Chloride) Result Check Conversion (LCMS) MethodA->Result MethodB->Result Success Isolate Product Result->Success >80% Fail Low Yield / No Reaction Result->Fail <20% Fail->MethodB If Method A failed Optimization Add 4Å Mol. Sieves Switch to t-BuBrettPhos Increase Temp to 110°C Fail->Optimization If Method B failed

Caption: Decision tree for optimizing Buchwald-Hartwig amination on electron-deficient aminopyridines.

Module B: Heterocyclic Annulation (Pyrido[4,3-d]pyrimidines)

FAQ: How do I cyclize the amino-nitrile to a pyrimidine ring?

Context: The ortho-amino nitrile motif is the "golden scaffold" for synthesizing pyrido[4,3-d]pyrimidines, which are potent kinase inhibitor scaffolds.

Catalyst & Reagent Selection Guide
Target Ring SystemReagentCatalyst/AdditiveConditions
4-Aminopyrido[4,3-d]pyrimidine Formamidine AcetateAcetic Acid (HOAc) Reflux (120°C), neat or in EtOH. Acid catalysis activates the nitrile.[3]
Pyrido[4,3-d]pyrimidin-4(3H)-one Formic Acid / FormamideH₂SO₄ (cat.) Reflux. Strong acid required to hydrolyze nitrile in situ and cyclize.
2-Substituted-4-amino... Nitriles (R-CN)NaOEt / NaOMe Base-catalyzed cyclization. The alkoxide activates the amine for attack on the external nitrile.
Troubleshooting: Incomplete Cyclization

Issue: Reaction stalls at the intermediate amidine (open chain). Solution:

  • Thermodynamic Push: Increase temperature to >120°C. Use a high-boiling solvent like DMF or DMAc .

  • Lewis Acid Activation: Add 10 mol% ZnCl₂ or Cu(OAc)₂ . These Lewis acids coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon, facilitating the intramolecular attack by the amine.

Visual Mechanism: Cyclization Pathway

Cyclization Substrate 4-Amino-6-(CF3) pyridine-3-CN Intermed Amidine Intermediate (Open Chain) Substrate->Intermed Nucleophilic Attack (Cat: H+ or Base) Reagent + Formamidine (or R-CN) Product Pyrido[4,3-d]pyrimidine (Fused Ring) Intermed->Product Intramolecular Cyclization (Requires Heat/Lewis Acid) LewisAcid Lewis Acid (ZnCl2) Accelerates Step 2 LewisAcid->Intermed

Caption: Two-step cyclization mechanism. The second step (ring closure) is often the rate-limiting step requiring thermal or Lewis Acid promotion.

Module C: Nitrile Modifications (Hydrolysis & Reduction)

FAQ: Can I reduce the nitrile without defluorinating the CF₃ group?

Risk: Standard reductions (LiAlH₄) can sometimes attack the pyridine ring or cause defluorination if the quench is too exothermic.

Recommended Protocol:

  • Catalyst: Raney Nickel (Ra-Ni).

  • Conditions: H₂ (50 psi), MeOH, trace NH₃.

  • Why: Raney Nickel is highly selective for Nitrile

    
     Amine reduction and generally leaves the CF₃ group and the pyridine ring intact under mild pressure.
    
  • Alternative: Borane-DMS (BH₃·SMe₂) in THF. This is milder than LiAlH₄ and tolerates electron-deficient rings well.

FAQ: How do I hydrolyze the nitrile to the amide?

Challenge: Acidic hydrolysis (H₂SO₄) can be sluggish due to the electron-withdrawing CF₃ group deactivating the nitrile. Catalyst: Ruthenium Hydroxide (Ru(OH)x) or Parkins' Catalyst [PtH(PMe₂OH)(PMe₂O)₂H]. Green Alternative: NaOH / H₂O₂ (Radziszewski reaction).

  • Protocol: Dissolve substrate in EtOH/DMSO. Add 3M NaOH and excess 30% H₂O₂. Stir at RT.

  • Mechanism:[1][2][3][4][5][6][7][8] The hydroperoxide anion (HOO⁻) is a super-nucleophile that attacks the nitrile much faster than OH⁻, avoiding the need for harsh heat that might degrade the CF₃.

References

  • Buchwald-Hartwig Amination of Pyridines: Source: WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Relevance: Defines ligand selection (BrettPhos) for electron-poor nucleophiles.
  • Pyrido[4,3-d]pyrimidine Synthesis

    • Source: Royal Society of Chemistry (RSC).[9] "The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid."

    • URL:[Link][2][10][11]

    • Relevance: Foundational text on cyclizing amino-nicotinic acid deriv
  • Nitrile Hydrolysis Mechanisms

    • Source: Chemistry LibreTexts.[6] "20.9: Nitriles - Hydrolysis and Reduction."[6]

    • URL:[Link]

    • Relevance: Validates the Radziszewski reaction conditions for selective hydrolysis.
  • Source: Frontier Specialty Chemicals. "4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Page.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile before handling. The CF₃ group may release fluoride ions under combustion or extreme acidic hydrolysis.

Sources

Optimization

solvent effects on 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile reactivity

Topic: Solvent Effects & Reactivity Optimization Introduction: The "Push-Pull" Challenge Welcome to the technical guide for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1).[1][2] This scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects & Reactivity Optimization

Introduction: The "Push-Pull" Challenge

Welcome to the technical guide for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1).[1][2] This scaffold is a critical intermediate in the synthesis of fused heterocycles, particularly pyrido[2,3-d]pyrimidines used in kinase inhibitor discovery (e.g., EGFR inhibitors).

The Core Problem: This molecule exhibits a deceptive reactivity profile due to the "Push-Pull" electronic effect.[1]

  • The Pull: The trifluoromethyl (-CF

    
    ) and nitrile (-CN) groups are strong electron-withdrawing groups (EWGs).[1] They dramatically reduce the electron density on the pyridine ring.[1]
    
  • The Push: The amino (-NH

    
    ) group attempts to donate electron density, but the EWGs dominate.[1]
    

Consequence: The exocyclic amine is significantly less nucleophilic than in standard pyridines.[1] Furthermore, the -CF


 group introduces lipophilicity that conflicts with the polarity of the cyano-amino motif, creating unique solubility challenges. This guide addresses these specific solvent-dependent behaviors.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound dissolves in DMSO but oils out or crashes immediately upon adding water or non-polar solvents."

The Solubility Paradox

The -CF


 moiety is "fluorous" and hydrophobic, while the -NH

/-CN pair is polar.[1] This amphiphilic nature leads to narrow solubility windows.[1]

Solvent Compatibility Table

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMPExcellent Reaction Medium. Essential for overcoming the activation energy barrier in cyclizations.[1] Hard to remove.
Polar Protic Methanol, EthanolModerate (Hot) Recrystallization. Often requires heating to reflux.[1] Poor solubility at RT.
Chlorinated DCM, ChloroformGood Extraction/Workup. Good solvation of the CF

group, but often insufficient for concentrated reactions.
Non-Polar Hexanes, HeptaneInsoluble Anti-Solvent. Use to force precipitation, but risk of "oiling out" is high.
Ethers THF, 1,4-DioxaneModerate Intermediate. Good compromise for reactions requiring moderate temperatures (60-100°C).[1]
Workflow: Optimized Dissolution Protocol

Do not simply sonicate and hope.

  • Primary Dissolution: Weigh the solid into a vial. Add DMSO-d6 (for NMR) or anhydrous DMF (for reactions).[1]

  • Thermal Assist: If the solution is cloudy, heat to 40°C . The crystal lattice energy of amino-nitriles is often high due to intermolecular H-bonding (NH

    
    
    
    
    
    N
    
    
    C).[1]
  • Filtration: If particulates remain, they are likely inorganic salts from the precursor synthesis (e.g., NaCl from halogen displacement).[1] Filter through a 0.45

    
    m PTFE filter.[1]
    

Module 2: Reactivity & Solvent Effects (Nucleophilic Substitution)

User Issue: "The cyclization to the pyrimidine ring is stalling or yielding <20%."

Mechanism: Solvent-Controlled Nucleophilicity

The reactivity of the exocyclic amine is heavily dependent on the solvation shell .[1]

  • In Protic Solvents (EtOH): The solvent forms hydrogen bonds with the -NH

    
     protons.[1] This "cages" the amine, further reducing its already low nucleophilicity. Result:  Sluggish reaction.
    
  • In Aprotic Solvents (DMF/NMP): The amine is "naked" (unsolvated).[1] Despite the electron-withdrawing effect of the ring, the amine is free to attack electrophiles (e.g., formamidine acetate).

Visualizing the Pathway

ReactivityPathway Start 4-Amino-6-(CF3) pyridine-3-CN Solvent_Protic Protic Solvent (EtOH/MeOH) Start->Solvent_Protic Dissolution Solvent_Aprotic Aprotic Solvent (DMF/NMP) Start->Solvent_Aprotic Dissolution State_H_Bond H-Bonded Amine (Deactivated) Solvent_Protic->State_H_Bond Solvation Shell State_Naked Naked Amine (Active) Solvent_Aprotic->State_Naked No H-Bonding Product Fused Pyrimidine (Target) State_H_Bond->Product Slow/No Rxn (High Ea) State_Naked->Product Fast Rxn (Cyclization)

Figure 1: Impact of solvent choice on the availability of the amine nucleophile for cyclization reactions.

Module 3: Troubleshooting Guide (FAQ Format)

Q1: Why does my product "oil out" during recrystallization?

Diagnosis: The trifluoromethyl group makes the molecule "greasy" (lipophilic), preventing the formation of a stable crystal lattice in the presence of highly polar anti-solvents like water. Corrective Action:

  • Avoid pure water as an anti-solvent.[1]

  • Switch to a biphasic system: Dissolve in minimal hot Ethyl Acetate . Slowly add Heptane (not Hexane, as higher boiling point allows slower cooling) until turbid.

  • Seed it: Add a micro-spatula of crude solid to the turbid solution to provide nucleation sites.[1]

  • Slow Cool: Wrap the flask in foil and let it cool to RT over 4 hours.

Q2: I see hydrolysis of the nitrile (-CN) to the amide (-CONH2). Why?

Diagnosis: You are likely using a "wet" solvent under basic or acidic conditions.[1] The electron-deficient ring makes the nitrile carbon highly electrophilic and susceptible to hydration.[1] Corrective Action:

  • Dry Solvents: Use anhydrous DMF/DMSO stored over molecular sieves.[1]

  • Avoid Strong Acids/Bases: If catalysis is needed, use weak Lewis acids (e.g., ZnCl

    
    ) rather than Brønsted acids which promote hydrolysis.[1]
    
Q3: Can I use microwave irradiation for the cyclization?

Answer: Yes, and it is recommended. Protocol:

  • Solvent: Ethanol (if pressurized) or DMF.[1]

  • Reagent: Formamidine acetate (1.5 eq).[1]

  • Conditions: 120°C for 20 mins.

  • Why: Microwave heating overcomes the high activation energy caused by the deactivated amine more efficiently than conventional reflux.[1]

Module 4: Safety & Handling (Critical)

Hazard: Aminonitriles + DMSO + Heat = Thermal Runaway Risk. While pyridines are generally more stable than benzenoid analogs, the combination of a nitrile group and DMSO at temperatures >100°C can be energetic.

  • Rule: Never scale up a reaction >100°C in DMSO without Differential Scanning Calorimetry (DSC) data.

  • Alternative: Use Sulfolane or NMP for high-temperature scale-up; they possess higher thermal stability margins than DMSO.[1]

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.[1][3]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH/PubMed).[1]

    • URL:[Link]

    • Context: Validates the cyclization protocols and the use of this specific scaffold in EGFR inhibitor synthesis.
  • Solvent Effects on Nucleophilic Substitution

    • Title: Solvation Effects in Organic Chemistry (General Principles).
    • Source:Chemistry LibreTexts / Physical Organic Chemistry.
    • URL:[Link]

    • Context: Supports the mechanistic explanation of "naked" anions/nucleophiles in polar aprotic solvents.[1]

  • Safety of Nitriles in DMSO

    • Title: Chemical Safety: Reaction of DMSO with Nitriles.[1]

    • Source:Process Safety Progress (General Chemical Safety Principle).
    • URL:[Link][1]

    • Context: General safety grounding for high-temperature reactions involving nitriles and sulfoxides.[1]

  • Compound Data & Properties

    • Title: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Compound Summary.
    • Source:PubChem.[1][4]

    • URL:[Link][1]

    • Context: Verification of CAS, functional groups, and physical property estimates.[4]

Sources

Troubleshooting

Technical Support Center: Analytical Monitoring of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Current Status: Operational Ticket ID: #CF3-PYR-CN-001 Subject: Method Development & Troubleshooting for Reaction Monitoring Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #CF3-PYR-CN-001 Subject: Method Development & Troubleshooting for Reaction Monitoring Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1). This intermediate is a critical scaffold in the synthesis of next-generation agrochemicals (herbicides) and kinase inhibitors. Its unique electronic structure—combining a basic amino group, an electron-withdrawing nitrile, and a lipophilic trifluoromethyl group—presents specific analytical challenges.

This guide moves beyond generic protocols to address the causality of analytical failures, focusing on the competition between the polar amino moiety and the hydrophobic fluorinated tail.

Module 1: High-Performance Liquid Chromatography (HPLC)

Core Protocol: The "Dual-Nature" Separation

Context: This molecule exhibits "dual-nature" behavior. The amino group (


) interacts strongly with free silanols on silica columns (causing tailing), while the 

group requires high organic strength for elution. Standard neutral gradients often fail.

Recommended Method (Self-Validating): The use of Trifluoroacetic Acid (TFA) is non-negotiable here. It serves two purposes: it protonates the amino group (ensuring a single ionic species) and acts as an ion-pairing agent to sharpen peak shape.

ParameterConditionRationale
Column C18 with High Carbon Load (e.g., 3.5 µm, 4.6 x 100 mm)High surface area required to retain the small polar core; "End-capped" to minimize silanol activity.
Mobile Phase A Water + 0.1% TFA (v/v)Low pH (~2.0) suppresses silanol ionization and protonates the pyridine nitrogen (

).
Mobile Phase B Acetonitrile + 0.05% TFAAcetonitrile is preferred over Methanol to prevent high backpressure and ensure sharper peaks for

species.
Gradient 5% B to 95% B over 15 minSteep gradient required to elute the lipophilic starting materials (often chlorinated/fluorinated precursors).
Detection UV @ 254 nm (primary), 220 nm (secondary)The pyridine ring absorbs strongly at 254 nm. The nitrile group adds absorbance at 220 nm but solvent cutoff noise is higher.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Troubleshooting HPLC Anomalies

Q: Why is my main peak splitting or shouldering?

  • Diagnosis: This is likely pH mismatch . The

    
     of the amino-pyridine nitrogen is sensitive. If your sample diluent is neutral (e.g., pure MeOH) and the injection volume is large, the local pH inside the column plug shifts, causing partial deprotonation.
    
  • Fix: Dissolve the sample in the starting mobile phase (Water/ACN/TFA).

Q: I see a "Ghost Peak" eluting immediately after the main peak.

  • Diagnosis: This is often the Amide Hydrolysis Impurity (4-Amino-6-(trifluoromethyl)pyridine-3-carboxamide). The nitrile group (

    
    ) hydrolyzes to the amide (
    
    
    
    ) under basic workup conditions or prolonged storage in water.
  • Verification: Check the mass spectrum. The impurity will show

    
    .
    

Module 2: In-Process Control (IPC) via NMR

Why NMR? (The "Silent Background" Advantage)

HPLC requires workup (dilution, filtration).


 NMR allows you to monitor the reaction mixture directly (in deuterated solvent or with a lock tube) because the reaction solvent (e.g., DMF, Toluene) is invisible in the fluorine spectrum.

Protocol:

  • Internal Standard: Use

    
    -Trifluorotoluene (
    
    
    
    ).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. The
    
    
    on the pyridine ring has a long
    
    
    relaxation time due to rapid rotation. Short delays lead to integration errors (underestimating the product).

Spectral Map:

  • Starting Material (e.g., Cl-Pyridine precursor):

    
    
    
  • Product (Amino-Nitrile):

    
     (Shifted upfield due to the electron-donating amino group shielding the ring).
    
  • Impurity (Defluorinated): Disappearance of signal (or appearance of HF peak at

    
     if decomposition occurs).
    

Module 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct analytical method based on the stage of synthesis.

AnalyticalWorkflow cluster_legend Logic Key Start Sample Source RxnMix Crude Reaction Mixture Start->RxnMix Isolated Isolated Solid/Oil Start->Isolated Decision1 Is solvent volatile? RxnMix->Decision1 MethodHPLC HPLC-UV (C18/TFA) Requires Dilution Isolated->MethodHPLC Standard Purity Check MethodNMR 19F NMR (Direct) No Workup Decision1->MethodNMR Non-volatile/High BP MethodGC GC-MS Check Thermal Stability Decision1->MethodGC Volatile Result1 Quantify Conversion % (Ratio SM:Prod) MethodNMR->Result1 Result2 Determine Purity % (Detect Hydrolysis) MethodHPLC->Result2 MethodGC->Result1 Key1 Red Nodes = Analytical Technique Key2 Blue/Green = Sample State

Caption: Analytical decision tree prioritizing


 NMR for in-situ kinetics and HPLC for final purity validation.

Module 4: Troubleshooting Reaction Anomalies

Scenario: Low Assay Yield despite High Conversion

Symptom: NMR shows 99% conversion of starting material, but isolated yield is only 70%. Root Cause: Precipitation of Salts or Volatility. If the reaction generates HF or HCl (common in


 on fluorinated pyridines), the amine product might form a hydrohalide salt (e.g., Pyridine-NH3+ Cl-). This salt often precipitates out of the organic reaction solvent or is lost in the aqueous wash during workup.
Corrective Action: 
  • Neutralize the reaction mixture with mild base (

    
    ) before isolation to free the base.
    
  • Avoid acidic washes during extraction.

Scenario: Appearance of "Unknown" Impurity at RRT 0.85

Symptom: A peak elutes just before the main product in HPLC. Root Cause: Regioisomer Formation. During the introduction of the amino group (if via nucleophilic substitution), attack may occur at the C2 position instead of C4 if the leaving group activation is not specific. Validation: Run


 NMR. The coupling constants (

-values) for the aromatic protons will differ.
  • 2,3,6-substitution pattern:

    
     (ortho coupling).
    
  • 2,4,5-substitution pattern: Small

    
     values (meta/para coupling) or singlets.
    

References

  • National Institutes of Health (NIH). (2022). Solid-State NMR 19F−1H−15N Correlation Experiments for Resonance Assignment. Retrieved from [Link] (Principles of 19F NMR sensitivity and chemical shift anisotropy in fluorinated proteins/heterocycles).

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link] (Protocols for real-time monitoring of fluorinated reaction kinetics).

Optimization

stability and degradation of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Stability, Degradation & Handling Guide[1][2][3] Part 1: Core Stability Directive (Critical Alert) ⚠️ CRITICAL STORAGE WARNING: Low Melting Point Hazard Melting Point: 37–41 °C (98–105 °F)[1][2][3] Unlike many stable pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Handling Guide[1][2][3]

Part 1: Core Stability Directive (Critical Alert)

⚠️ CRITICAL STORAGE WARNING: Low Melting Point Hazard Melting Point: 37–41 °C (98–105 °F)[1][2][3]

Unlike many stable pyridine building blocks, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile possesses a dangerously low melting point near human body temperature.[1][2][3]

  • Immediate Risk: Storage above 25°C (room temperature) can induce partial melting, leading to "caking," surface area reduction, and accelerated autohydrolysis.[1][2]

  • Mandatory Storage: Store at 2–8°C (Refrigerated) . For long-term (>6 months), store at -20°C .

  • Shipping: Must be shipped with cold packs. If received as a sticky solid or oil, purity verification is required immediately.[3]

Part 2: Chemical Stability & Degradation Profile

The "Why" Behind the Instability

To troubleshoot effectively, you must understand the molecular stressors.[1] This compound contains three competing functional groups that dictate its degradation logic:

  • The Nitrile (-CN) at C3: This is the "Achilles' heel" for hydrolysis.[1][2][3] Under basic conditions (pH > 8) or acidic moisture, it hydrolyzes first to the Amide and then to the Carboxylic Acid .[1]

  • The Trifluoromethyl (-CF3) at C6: Electron-withdrawing.[1][2][3][4] It pulls electron density away from the ring, making the C3-nitrile more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis) than a standard cyanopyridine.[1][2]

  • The Amino Group (-NH2) at C4: Electron-donating.[1][2][3] While it provides some resonance stabilization, it is susceptible to N-oxidation under high-stress oxidative conditions (e.g., old DMSO stocks exposed to light).[1][2][3]

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation routes you will encounter in HPLC analysis.

DegradationPathway cluster_legend Degradation Logic Parent Parent Compound 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Amide Impurity A (Hydrolysis) Primary Amide (Intermediate) Parent->Amide + H2O / pH > 8 (Fast) N_Oxide Impurity C (Oxidation) Pyridine N-Oxide (Light/Oxidant Induced) Parent->N_Oxide Peroxides / UV Light Acid Impurity B (Hydrolysis) Carboxylic Acid (Final Hydrolytic Product) Amide->Acid + H2O / Heat (Slow) Blue: Active API Blue: Active API Yellow: Early Warning Yellow: Early Warning Blue: Active API->Yellow: Early Warning Red: Critical Failure Red: Critical Failure Yellow: Early Warning->Red: Critical Failure

Figure 1: Primary degradation pathways. Note that the electron-poor pyridine ring accelerates nitrile hydrolysis (Impurity A).[1][2][3]

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: Physical Appearance & Solubility

Q: My sample arrived as a sticky, yellow semi-solid clumps. Is it degraded? A: Not necessarily, but it has likely experienced a "thermal excursion" above 37°C.[1][3]

  • Diagnosis: The low melting point means it may have melted and re-solidified.[1][3]

  • Action: Do not scrape it immediately.[1][2][3] Chill the vial to 4°C for 2 hours to re-harden. Perform an HPLC purity check. If purity is >95%, it is usable.[2][3][5] If <90% with new peaks, thermal hydrolysis occurred.[2][3]

Q: I cannot get the compound to dissolve in water. Can I heat it? A: STOP. Do not heat this compound in aqueous media.[1][2][3]

  • Reasoning: Heating in water drives the nitrile hydrolysis to the amide (Impurity A) rapidly.[1][2]

  • Protocol: Dissolve in 100% DMSO or Methanol first to create a stock solution (e.g., 100 mM).[1][2] Dilute into aqueous buffer only at the moment of use.

Scenario 2: HPLC Anomalies

Q: I see a new peak eluting earlier (lower RT) than my main peak on Reverse Phase HPLC. A: This is the classic signature of Hydrolysis .[1][3]

  • Explanation: Converting the Nitrile (-CN) to an Amide (-CONH2) or Acid (-COOH) increases polarity, causing the molecule to elute faster on a C18 column.[1][2][3]

  • Root Cause: Your solvent likely contains water, or the sample was left in wet DMSO.[1] DMSO is hygroscopic; "wet" DMSO will hydrolyze this compound over 24 hours.[1][2][3]

Q: My sample turned dark brown in solution. A: This indicates Photodegradation or Oxidation .[1][2][3]

  • Mechanism: Aminopyridines are electron-rich at the nitrogen; UV light can generate radical species leading to polymerization or N-oxide formation.[1][2][3]

  • Fix: Always store solutions in amber vials wrapped in foil.

Part 4: Experimental Protocols

Protocol A: Safe Solubilization (Preventing Degradation)

Use this method to prepare stock solutions without triggering hydrolysis.[1][2][3]

StepActionTechnical Note
1 Equilibrate Allow vial to warm to RT (20°C) before opening. Prevents condensation (water) from entering the cold vial.
2 Solvent Choice Use Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).[1][2] Avoid "squirt bottle" methanol which is often wet.[1][2][3]
3 Dissolution Add solvent.[1][2][3] Do not sonicate for >30 seconds. Sonication generates local heat spots >40°C, melting the compound.[1]
4 Storage Aliquot immediately into single-use vials. Store at -20°C or -80°C. Never freeze-thaw more than once.
Protocol B: Purity Verification (HPLC-UV)

Standardized method to separate the parent from hydrolysis impurities.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains acidic pH to suppress peak tailing of the amino group).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: 254 nm (Pyridine ring absorption).[1][2][3]

Gradient Table:

Time (min) % B (Acetonitrile) Event
0.0 5% Equilibration
10.0 95% Elution of hydrophobic parent
12.0 95% Wash

| 12.1 | 5% | Re-equilibration |[1][2][3]

Interpretation:

  • RT ~ 6-7 min: Parent Compound.

  • RT ~ 3-4 min: Impurity A (Amide) - Indicates moisture contamination.[1][2][3]

  • RT ~ 2-3 min: Impurity B (Acid) - Indicates severe hydrolysis/pH stress.[1][2][3]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use this compound in cell culture media for 72 hours? A: Yes, but stability is time-limited.[1][2][3] The half-life in pH 7.4 media at 37°C is estimated at ~24-48 hours due to the electron-withdrawing effect of the -CF3 group accelerating nitrile hydrolysis.[1][2][3] Refresh media every 24 hours for consistent potency.

Q: Is the compound compatible with reducing agents (DTT, TCEP)? A: Generally yes.[1][2] The -CF3 and -CN groups are stable to mild biological reducing agents.[1][2][3] However, avoid strong chemical reducing agents (e.g., Lithium Aluminum Hydride) which will reduce the nitrile to a primary amine.[1][2]

Q: What is the exact mass for Mass Spec (LC-MS)? A:

  • Formula: C7H4F3N3[1][2][3][6]

  • Exact Mass: 187.04[1][2][3]

  • Observed [M+H]+: 188.04[1][2][3]

  • Note: If you see mass 206.04 , that is the Amide hydrolysis product (+18 Da for water addition).[1][2]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 6-(Trifluoromethyl)pyridine-3-carbonitrile (Structural Analog Data).[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2][3]

Sources

Troubleshooting

preventing decomposition of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile during synthesis

Ticket ID: #SYN-CF3-PYR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CF3-PYR-001

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Decomposition & Hydrolysis During Synthesis[1]

Executive Summary

You are encountering stability issues with 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1).[1] This molecule is a highly electron-deficient heteroaromatic system.[1] The synergistic electron-withdrawing effects of the trifluoromethyl (-CF3) group at C6 and the nitrile (-CN) group at C3 render the pyridine ring highly electrophilic.[1]

The Core Problem: The primary decomposition pathway is not ring degradation, but rather the hydrolysis of the nitrile group to the corresponding amide (carboxamide) or carboxylic acid.[1][2] This reaction is accelerated by the electron-poor nature of the ring, which makes the nitrile carbon exceptionally susceptible to nucleophilic attack by water or hydroxide.[1]

This guide provides a self-validating workflow to prevent this specific decomposition pathway.

Part 1: The Chemistry of Instability (Root Cause Analysis)[2]

To prevent decomposition, you must understand the electronic forces at play.[2]

  • Activation: The -CF3 and -CN groups pull electron density away from the ring.[1]

  • Susceptibility: This makes the nitrile carbon (C-CN) more electrophilic than in a standard pyridine.[1][2]

  • The Trap: In the presence of aqueous ammonia or moisture during the substitution of the 4-chloro precursor, the water competes with ammonia.[1][2]

    • Desired Path: Ammonia attacks C4 (SNAr)

      
       Product.
      
    • Decomposition Path: Water/Hydroxide attacks the Nitrile (C3)

      
       4-Amino-6-(trifluoromethyl)nicotinamide (Impurity).[1][2]
      
Decomposition Pathway Diagram

DecompositionPathways cluster_conditions Critical Control Point Precursor 4-Chloro-6-(trifluoromethyl) pyridine-3-carbonitrile Product TARGET: 4-Amino-6-(trifluoromethyl) pyridine-3-carbonitrile Precursor->Product SNAr (Fast) Impurity DECOMPOSITION: 4-Amino-6-(trifluoromethyl) nicotinamide Precursor->Impurity Hydrolysis (Side Rxn) Ammonia + NH3 (Anhydrous) Ammonia->Product Water + H2O / OH- Water->Impurity

Caption: Figure 1. Competitive reaction pathways. The presence of moisture directs flux toward the amide impurity due to the activated nitrile group.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My product contains a significant 'M+18' impurity by LC-MS."

Diagnosis: You have hydrolyzed the nitrile (-CN) to the amide (-CONH2).[1][2] The molecular weight of the target is ~187.12 Da; the amide is ~205.13 Da (M+18).[1] Cause:

  • Use of aqueous ammonia (NH4OH) instead of anhydrous ammonia.[1][2]

  • High temperature during the reaction.[1][2][3]

  • Moisture ingress during the reaction.[1][2]

Corrective Action:

  • Switch Reagent: Use 7N Ammonia in Methanol or 0.5M Ammonia in Dioxane .[1][2] Do not use aqueous ammonium hydroxide.[1]

  • Dry Solvents: Ensure your solvent (THF, Acetonitrile, or DMF) is anhydrous (<50 ppm water).[1][2]

  • Temperature Control: Perform the ammonia addition at 0°C to 5°C . The SNAr reaction is exothermic.[1][2] Heat accelerates the hydrolysis of the nitrile more than the displacement of the chloride.[1]

Scenario B: "The reaction mixture turned into a black tar."

Diagnosis: Polymerization or ring-opening degradation.[1] Cause:

  • Overheating: Pyridines with -CF3 groups are thermally sensitive.[1] Temperatures >100°C can trigger ring opening.[1]

  • Strong Base: Using strong bases (like NaOH or KOH) to "scavenge" the HCl byproduct.[1][2] These bases attack the ring or the CF3 group.[1][2]

Corrective Action:

  • Base Scavenger: Use a mild, non-nucleophilic organic base like DIPEA (Diisopropylethylamine) or excess ammonia gas to scavenge the acid.[1][2] Avoid inorganic hydroxides.[1]

  • Limit Heat: Do not reflux aggressively. The reaction of the 4-chloro precursor with ammonia usually proceeds at Room Temperature (RT) or mild heat (40-50°C).[1]

Scenario C: "I lost my product during the acid workup."

Diagnosis: Acid-catalyzed hydrolysis.[1] Cause: You likely acidified the mixture to pH < 3 to precipitate the product.[1][2] The electron-deficient pyridine nitrogen is not very basic (


 < 2), so it doesn't protonate easily, but the nitrile will hydrolyze in hot acid.[1]

Corrective Action:

  • Quench Protocol: Quench with saturated NH4Cl, not HCl.

  • Extraction: Extract at pH 7-8. The product is not ionizable in this range and will partition into Ethyl Acetate/DCM.[1]

Part 3: Optimized Synthesis Protocol (Self-Validating)

This protocol minimizes the residence time of the labile nitrile group in hazardous conditions.[1]

Reagents:

  • 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)[1]

  • Ammonia (7N in MeOH) (3.0 - 5.0 eq)[1][2]

  • Solvent: Anhydrous THF or Acetonitrile.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the 4-chloro precursor in anhydrous THF (5 mL/mmol) under Nitrogen/Argon.

  • Cooling: Cool the vessel to 0°C using an ice bath.

  • Addition: Add the Ammonia solution dropwise. Observation: A white precipitate (NH4Cl) should form immediately.[1]

    • Checkpoint: If the solution turns dark brown instantly, the addition is too fast (exotherm).[1][2]

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-12 hours.

    • Validation: Check TLC or LC-MS.[1] Look for the disappearance of the Chloride starting material.[1] If reaction is slow, heat to maximum 45°C .

  • Workup (Crucial for Stability):

    • Evaporate the volatiles (MeOH/NH3) under reduced pressure at <40°C .

    • Resuspend the residue in Ethyl Acetate and Water.[1][2]

    • Do not add acid.

    • Wash the organic layer with Brine.[1][4]

    • Dry over Na2SO4 and concentrate.[1][4]

Part 4: Data & Specifications

ParameterSpecificationReason
Appearance White to Off-White SolidYellow/Brown indicates oxidation or oligomers.[1]
LC-MS (ESI+) [M+H]+ = 188.1[M+H]+ = 206.1 indicates Amide impurity.[1][2]
Storage 2-8°C, Inert GasPrevents slow hydrolysis by atmospheric moisture.[1]
Solubility DMSO, MeOH, EtOAcPoor solubility in water (do not use water for cleaning).[2]
Workflow Logic Diagram

Workflow Start Start: 4-Cl Precursor Step1 Dissolve in Anhydrous THF (Argon Atmosphere) Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add NH3 (MeOH/Dioxane) Avoid Aqueous NH4OH Step2->Step3 Check LC-MS Check (Target 188 m/z) Step3->Check PathA Peak 206 m/z detected (Hydrolysis) Check->PathA M+18 found PathB Peak 188 m/z dominant Check->PathB Clean ActionA FAIL: Discard. Restart with drier conditions. PathA->ActionA ActionB Evaporate <40°C Partition EtOAc/Water PathB->ActionB Finish Isolate Product ActionB->Finish

Caption: Figure 2. Operational workflow with integrated decision gate for impurity detection.

References

  • Synthesis of Trifluoromethylpyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1]

    • Source: PubMed Central / NIH[1][2]

    • URL:[Link][1][2]

  • Precursor Reactivity (4-Chloro-6-trifluoromethyl-3-cyanopyridine)

    • Title: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile Building Block Data.[1]

    • Source: Frontier Specialty Chemicals[1]

  • Hydrolysis Mechanisms in Cyanopyridines

    • Title: Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent.[1] (Demonstrates the lability of nitriles in functionalized systems).

    • Source: PubMed Central[1]

    • URL:[Link][1][2]

  • General Stability of Aminocyanopyridines

    • Title: 4-Aminopyridine-3-carbonitrile Compound Summary.
    • Source: PubChem[1][5][6]

    • URL:[Link][1][2]

Sources

Optimization

characterization of impurities in 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Technical Support Center: Characterization of Impurities in 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Executive Summary & Compound Profile Target Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Impurities in 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary & Compound Profile

Target Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile CAS Registry Number: 1805396-59-1 Molecular Formula: C


H

F

N

Molecular Weight: 187.12 g/mol [1]

This guide addresses the technical challenges in characterizing impurities associated with this fluorinated pyridine building block. The electron-withdrawing nature of the trifluoromethyl (-CF


) and nitrile (-CN) groups creates a unique electronic environment that complicates chromatographic separation and spectroscopic assignment.

Critical Quality Attributes (CQA):

  • Regioisomeric Purity: The formation of the 2-CF

    
     or 6-amino isomer is a common synthetic pitfall.
    
  • Hydrolytic Stability: The C-3 nitrile is susceptible to hydrolysis under acidic/basic workup conditions.

Analytical Method Development (HPLC/UPLC)

User Query: "I am observing severe peak tailing for the main peak and cannot resolve a shoulder impurity at RRT 1.05. How do I fix this?"

Root Cause Analysis: The 4-amino group on the pyridine ring acts as a weak base. On standard silica-based C18 columns, this amine interacts with residual silanol groups, causing tailing. The shoulder peak is likely a regioisomer or a des-cyano byproduct which shares similar lipophilicity due to the dominant -CF


 group.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase C18 with Embedded Polar Group (e.g., Waters XBridge Shield RP18 or Phenomenex Luna Omega PS C18)Shields silanols from the amine, reducing tailing without high buffer concentrations.
Mobile Phase pH High pH (pH 9.5 - 10) using Ammonium Bicarbonate or Ammonium HydroxideAt high pH, the pyridine nitrogen is deprotonated (neutral), eliminating cation-exchange interactions with silanols.
Modifier Methanol (instead of Acetonitrile)Methanol offers different selectivity (

-

interactions) which often resolves structural isomers better than ACN.
Temperature 40°C - 45°C Improves mass transfer and sharpens peaks for fluorinated compounds.

Self-Validating Experiment: Perform a "pH Switching" test. Run the separation at pH 2.5 (Formic acid) and pH 10 (Ammonium Bicarbonate). If the impurity resolution improves significantly at one pH, the impurity likely has a significantly different pKa (e.g., a carboxylic acid from nitrile hydrolysis).

Structural Elucidation of Impurities (LC-MS & NMR)

User Query: "I have isolated an impurity with Mass [M+H]+ = 206. What is it, and how do I confirm the structure?"

Technical Diagnosis: The parent mass is 187. An impurity with mass 206 (+19 mass units) is unusual. However, a mass of 205 (+18) corresponds to the hydrolysis of the nitrile to a primary amide . If the mass is strictly 206, check for fluorine exchange (rare) or adducts. Assuming [M+H]+ = 206 represents a parent mass of 205:

Candidate Structure: 4-Amino-6-(trifluoromethyl)pyridine-3-carboxamide.

Step-by-Step Confirmation Workflow:

  • LC-MS/MS Fragmentation:

    • Parent: 188 m/z (Protonated Nitrile)

      
       Loss of HCN or CF
      
      
      
      .
    • Impurity: 206 m/z (Protonated Amide)

      
       Look for loss of NH
      
      
      
      (-17) to give the acylium ion, followed by CO loss.
  • 
    F NMR (The "Fingerprint" Method): 
    
    • The -CF

      
       chemical shift is highly sensitive to the ortho and para substituents.
      
    • Parent (-CN at C3):

      
       -68.5 ppm (approx).
      
    • Impurity (-CONH

      
       at C3):  The shift will move downfield (deshielded) due to the change in electron withdrawal vs. resonance donation of the amide.
      
  • D

    
    O Exchange NMR: 
    
    • Add D

      
      O to the NMR tube. The amide impurity will show exchangeable protons (disappearing signals), distinguishing it from non-labile impurities.
      

Visual Workflow: Impurity Isolation & ID

ImpurityID Sample Crude Sample (4-Amino-6-CF3-Py-3-CN) UPLC UPLC-PDA Screening (Check Purity & RRT) Sample->UPLC MassSpec Q-TOF / Orbitrap MS (Exact Mass Determination) UPLC->MassSpec Decision Mass Shift? MassSpec->Decision Hydrolysis Mass +18 Da (Nitrile -> Amide) Decision->Hydrolysis +18 Da Regio Mass = Parent (Isomer) Decision->Regio No Shift Halogen Mass +34/36 Da (Cl precursor) Decision->Halogen Isotope Pattern NMR 19F & 1H NMR (Coupling Constants) Hydrolysis->NMR Regio->NMR Halogen->NMR Final Structure Confirmation NMR->Final

Caption: Workflow for classifying impurities based on mass shift and verifying via NMR spectroscopy.

Origin of Impurities (Synthesis Insight)

User Query: "We see a persistent impurity at 5% levels. Where is it coming from in the synthesis?"

Mechanism of Formation: The synthesis typically involves the condensation of a trifluoromethyl-1,3-dicarbonyl equivalent (like ethyl 4,4,4-trifluoro-3-aminobutanoate) with a nitrile source (e.g., malononitrile).

Common Impurity Origins:

  • Regioisomer (The "Flip"):

    • Cause: Incorrect cyclization orientation. Instead of the amino group attacking the nitrile, the carbon attacks, or the condensation happens at the wrong carbonyl if a diketone precursor is used.

    • Result:4-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile .

    • Detection: In

      
      H NMR, the coupling constant between the pyridine protons (if any) or the NOE (Nuclear Overhauser Effect) between the NH
      
      
      
      and the CF
      
      
      group will differ. In the target molecule (6-CF
      
      
      ), the NH
      
      
      is at position 4 and CF
      
      
      at 6; they are meta and far apart. In the 2-CF
      
      
      isomer, the spatial relationship changes.
  • Incomplete Aromatization (Dihydropyridine):

    • Cause: Insufficient oxidation or dehydration during the final step.

    • Result:Dihydro-4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile .

    • Detection: Look for aliphatic protons in

      
      H NMR around 3.0-4.5 ppm (chiral center protons).
      

Synthetic Pathway Diagram

SynthesisPath SM1 TF-Acetoacetate Deriv. Inter Linear Intermediate SM1->Inter SM2 Malononitrile SM2->Inter Target Target Product (4-Amino-6-CF3) Inter->Target Correct Cyclization Imp1 Impurity A (Regioisomer: 2-CF3) Inter->Imp1 Wrong Orientation Imp2 Impurity B (Amide Hydrolysis) Target->Imp2 Acidic Workup

Caption: Divergent synthetic pathways leading to the target compound versus common regioisomeric and degradation impurities.

Quantitative Data Summary

Impurity TypeRelative Retention Time (RRT)*Mass Shift (Da)Key NMR Feature (

H)
Target Compound 1.000Singlet (Py-H) ~8.3-8.5 ppm
Amide (Hydrolysis) 0.85 (Polar)+18Broad singlets (NH

) exchangeable
Acid (Hydrolysis) 0.60 (pH dependent)+19Loss of NH

, broad acidic proton
Regioisomer 1.05 - 1.100Shift in Py-H singlet; distinct

F shift
Starting Material < 0.50VariesAliphatic signals (if non-aromatic)

*Note: RRT values are approximate for a C18 column with MeOH/Water gradient.

References

  • Chemical Structure & Basic Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 824060, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile. Retrieved from [Link]

  • Schlosser, M., et al. (2004). Regioselective Synthesis of Trifluoromethylated Pyridines. Journal of Organic Chemistry.
  • HPLC Method Development for Aminopyridines

    • Dolan, J. W. (2010). Tailoring Separations for Basic Compounds. LCGC North America. Retrieved from [Link]

  • Impurity Profiling Guidelines

    • International Council for Harmonisation (ICH).[2] Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives Bioactivity

Executive Summary: The Fluorine Advantage In the high-stakes landscape of drug discovery, the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold (CAS: 1805396-59-1) has emerged as a privileged structure. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the high-stakes landscape of drug discovery, the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold (CAS: 1805396-59-1) has emerged as a privileged structure. This guide validates its bioactivity by analyzing its derivatives, specifically focusing on their role as Lysyl Oxidase-Like 2 (LOXL2) inhibitors for fibrosis and Kinase inhibitors for oncology.

The strategic placement of the trifluoromethyl (-CF₃) group at the C6 position is not merely structural; it is functional. It enhances metabolic stability against oxidative degradation and increases lipophilicity, facilitating membrane permeability. When paired with the C3-cyano and C4-amino motifs, this scaffold creates a "molecular hook" capable of bidentate hydrogen bonding within enzyme active sites.

Comparative Bioactivity Analysis

To objectively validate the performance of these derivatives, we compare them against standard non-fluorinated analogs and clinical reference standards.

LOXL2 Inhibition (Antifibrotic Potency)

LOXL2 is a copper-dependent amine oxidase critical for collagen cross-linking.[1][2][3] Overexpression leads to pathological fibrosis.

Table 1: Comparative Potency of Pyridine-3-carbonitrile Derivatives vs. Standards

Compound ClassRepresentative CompoundTargetIC₅₀ (nM)Selectivity (LOXL2 vs LOX)Metabolic Stability (t½)
Test Scaffold PAT-1251 (Derivative) LOXL2 ~40 - 126 >400-fold High (>2h microsomes)
Standard ReferenceBAPN (β-aminopropionitrile)Pan-LOX~5,000Non-selective (1:1)Low
Chloro-Analog(2-chloropyridin-4-yl)methanamineLOXL2126ModerateModerate
Clinical BenchmarkSimtuzumab (Antibody)LOXL2N/A*HighHigh (Biologic)

*Simtuzumab binds allosterically; small molecules like PAT-1251 bind the active site.

Key Insight: The 6-trifluoromethyl group provides a steric shield that prevents rapid metabolic clearance compared to the 6-methyl or 6-chloro analogs, while maintaining the electronic environment necessary for the amine group to interact with the LOXL2 carbonyl cofactor (LTQ).

Kinase Inhibition (Anticancer Activity)

Derivatives of this scaffold function as ATP-competitive inhibitors.

Table 2: Antiproliferative Activity in Cancer Cell Lines

CompoundTarget KinaseCell Line (Indication)IC₅₀ (μM)Mechanism
CF₃-Pyridine Derivative PIM-1 / EGFR MDA-MB-231 (Breast) 0.04 - 0.5 Apoptosis Induction
Sorafenib (Control)Multi-Kinase (Raf/VEGFR)HepG2 (Liver)2.0 - 4.5Angiogenesis Inhibition
Non-Fluorinated AnalogPIM-1MDA-MB-231>10.0Weak Binding

Mechanistic Validation & Signaling Pathways

Understanding how these derivatives work is as important as their potency. The diagram below illustrates the dual-pathway intervention capability of this scaffold.

Mechanism of Action Workflow

BioactivityMechanism Scaffold 4-Amino-6-(CF3)pyridine-3-CN Scaffold LOXL2 Target: LOXL2 Enzyme (Extracellular Matrix) Scaffold->LOXL2 Derivatization A (Amine Oxidase Inhibitor) Kinase Target: PIM-1/EGFR (Intracellular) Scaffold->Kinase Derivatization B (Kinase Inhibitor) Inhibition1 Irreversible Binding to LTQ Cofactor LOXL2->Inhibition1 Collagen Collagen Cross-linking Fibrosis Fibrosis / Metastasis Collagen->Fibrosis Inhibition1->Collagen Blocks Inhibition2 ATP Competitive Inhibition Kinase->Inhibition2 Phospho Phosphorylation Cascade (STAT3 / mTOR) Proliferation Tumor Proliferation Phospho->Proliferation Inhibition2->Phospho Blocks

Caption: Dual therapeutic utility of the scaffold. The CF3 group enhances binding affinity in hydrophobic pockets of both LOXL2 and Kinase domains.

Experimental Protocols for Validation

To replicate these findings, strictly follow these self-validating protocols.

Synthesis Validation (One-Pot Cyclocondensation)

Objective: Synthesize the core scaffold with high purity (>95%).

  • Reagents: Combine ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Purification: Cool to room temperature. The product precipitates as a solid.[4] Filter and wash with cold ethanol. Recrystallize from ethanol/water.

  • Validation Check:

    • ¹H NMR (DMSO-d₆): Look for singlet at ~8.5 ppm (Pyridine-H) and broad singlet at ~7.5 ppm (NH₂).

    • ¹⁹F NMR: Distinct singlet at ~-63 ppm (CF₃).

LOXL2 Inhibition Assay (Amplex Red Method)

Objective: Determine IC₅₀ of the derivative against human recombinant LOXL2.

Materials:

  • Recombinant hLOXL2 (10 nM final).

  • Substrate: 1,5-Diaminopentane (10 mM).

  • Detection: Amplex Red (50 μM) + HRP (1 U/mL).

  • Buffer: 1.2 M Urea, 50 mM Borate, pH 8.2.

Workflow:

  • Incubation: Pre-incubate hLOXL2 with the test compound (serial dilutions 1 nM - 10 μM) for 30 minutes at 37°C.

  • Initiation: Add the Substrate/Amplex Red/HRP master mix.

  • Measurement: Monitor fluorescence (Ex 544 nm / Em 590 nm) kinetically for 60 minutes.

  • Calculation: Calculate the slope (RFU/min) for the linear portion.

    • % Inhibition = 100 - [(Slope_sample / Slope_control) * 100]

  • Self-Validation: Include BAPN (10 μM) as a positive control. If BAPN inhibition is <50%, the assay is invalid (likely enzyme degradation).

Structure-Activity Relationship (SAR) Visualization

The following diagram details the chemical space optimization required to transform the raw building block into a potent drug candidate.

SAR Core Core Scaffold 4-Amino-6-(CF3)pyridine-3-CN Pos3 Position 3 (-CN) Essential for H-bonding DO NOT MODIFY Core->Pos3 Pos4 Position 4 (-NH2) Key for derivatization (Amide/Urea linkage) Core->Pos4 Pos6 Position 6 (-CF3) Provides Metabolic Stability & Hydrophobic Fit Core->Pos6 Optimization Lead Optimization (e.g., PAT-1251) Pos4->Optimization Linker attachment to aryl groups Pos6->Optimization Maintained for ADME properties

Caption: SAR map highlighting the immutable core features (CN, CF3) versus the modifiable vectors (NH2) for library generation.

References

  • Rowbottom, M. W., et al. (2017). "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 60(10), 4403–4423. Link

  • Findlay, A. D., et al. (2019). "Loxl2 Inhibitors and Breast Cancer Progression." Journal of Medicinal Chemistry, 62(21), 9874–9889. Link

  • El-Naggar, M., et al. (2021).[5][6][7] "Pyridine Derivatives as Biologically Active Precursors: Anticancer and Anti-inflammatory Evaluation." Molecules, 26(9), 2698. Link

  • Frontier Specialty Chemicals. (n.d.). "4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Data." Link

  • Schilter, H., et al. (2019). "The lysyl oxidase-like 2 inhibitor PXS-5153A reduces crosslinks and ameliorates fibrosis."[8] Journal of Cellular and Molecular Medicine, 23(3), 1759–1770. Link

Sources

Comparative

comparing 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile with other pyridine scaffolds

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds In modern drug discovery, the strategic incorporation of fluorine is no longer just about metabolic blocking; it is a precise tool for modulating pKa, lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In modern drug discovery, the strategic incorporation of fluorine is no longer just about metabolic blocking; it is a precise tool for modulating pKa, lipophilicity, and protein-ligand binding kinetics. 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1805396-59-1) represents a "privileged structure"—a highly functionalized building block that serves as a critical precursor for fused bicyclic heterocycles, particularly pyrido[4,3-d]pyrimidines and 1,6-naphthyridines .

This guide objectively compares this trifluoromethylated scaffold against its non-fluorinated and chlorinated analogs, demonstrating why the


 variant often yields superior drug candidates despite higher initial raw material costs.

Structural & Physicochemical Analysis[1][2]

The substitution pattern at the C6 position of the pyridine ring drastically alters the electronic and physical profile of the 4-amino-3-cyano core.

Comparative Metrics Table
Feature

-Analog
(Subject)
Cl-Analog (Alternative)H-Analog (Baseline)Impact on Drug Design
Substituent



Electronic Effect (

)
0.54 (Strong EWG)0.23 (Moderate EWG)0.00

reduces basicity of the

, potentially improving permeability.
Lipophilicity (

LogP)
+0.88+0.710.00

significantly boosts membrane permeability and hydrophobic pocket occupancy.
Metabolic Stability High (Blocks oxidation)Moderate (Reactive handle)Low (Prone to oxidation)C6 is a metabolic "soft spot";

effectively blocks CYP450 oxidation.
Steric Volume (A-value) ~2.1 kcal/mol~0.43 kcal/mol0.0 kcal/mol

is bulky (similar to isopropyl), inducing conformational locks in the active site.
Electronic Causality

The trifluoromethyl group at C6 exerts a powerful inductive electron-withdrawing effect (-I). This deactivates the pyridine ring, making the C2 position more susceptible to nucleophilic attack if a leaving group were present, but more importantly, it lowers the pKa of the 4-amino group.

  • Result: The amino group becomes less basic and more hydrogen-bond donating. In kinase inhibitors (e.g., EGFR, PIM-1), this often strengthens the H-bond to the hinge region of the kinase ATP-binding pocket [1].

Synthetic Utility: Constructing the Pyrido[4,3-d]pyrimidine Core[3]

The primary application of 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile is as a precursor for pyrido[4,3-d]pyrimidines , a scaffold found in numerous tyrosine kinase inhibitors.

Experimental Protocol: Cyclization with DMF-DMA

Note: This protocol is preferred over the formamide route due to milder conditions and higher yields.

Objective: Synthesis of N,N-dimethyl-N'-(3-cyano-6-(trifluoromethyl)pyridin-4-yl)formimidamide (Intermediate) followed by cyclization to the pyrimidine core.

Reagents:

  • Substrate: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
    
  • Solvent: Ethanol (anhydrous) or Toluene

  • Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates amidine formation.

Step-by-Step Workflow:

  • Amidine Formation: Charge a reaction vessel with the substrate and anhydrous ethanol (0.5 M concentration). Add DMF-DMA dropwise under

    
     atmosphere.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (

    
    ) should convert to the less polar amidine intermediate.
    
  • Cyclization (One-Pot Variation): To the hot reaction mixture, add an amine source (e.g., Aniline derivative or Ammonium Acetate for the unsubstituted pyrimidine) and heat at reflux for an additional 12 hours.

    • Mechanism:[1][2] The amine attacks the amidine carbon, displacing dimethylamine, followed by intramolecular nucleophilic attack of the new amine nitrogen onto the nitrile carbon.

  • Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and purify via silica gel flash chromatography.

Mechanistic Pathway (Visualization)

ReactionPathway cluster_legend Reaction Phase Start 4-Amino-6-(CF3) pyridine-3-carbonitrile Inter Intermediate: Formimidamide Start->Inter Condensation (-MeOH) DMFDMA Reagent: DMF-DMA DMFDMA->Inter Cyclic Transition State: Intramolecular Attack Inter->Cyclic Transamination Amine Reagent: R-NH2 / NH4OAc Amine->Cyclic Product Product: Pyrido[4,3-d]pyrimidine Cyclic->Product Ring Closure (Nitrile Attack)

Caption: Step-wise cyclization mechanism from the pyridine precursor to the bicyclic kinase inhibitor scaffold.

Comparative Performance Analysis

Why choose the trifluoromethylated scaffold over the cheaper chloro- or hydro-analogs?

Metabolic Stability (The "Metabolic Block")

In drug metabolism, the pyridine nitrogen makes the ring electron-deficient, but the C6 position often remains susceptible to oxidation by aldehyde oxidase (AO) or CYP450 enzymes.

  • H-Analog: Rapidly oxidized to the pyridone (2-oxo metabolite), leading to short half-life (

    
    ).
    
  • Cl-Analog: Provides steric blocking but can undergo oxidative dehalogenation or displacement by glutathione (GSH), leading to toxicity.

  • 
    -Analog:  The C-F bond is metabolically inert. The 
    
    
    
    group completely blocks AO-mediated oxidation at the C6 position, significantly extending in vivo half-life [2].
Binding Affinity (The "Hydrophobic Anchor")

Many kinase ATP-binding pockets (e.g., VEGFR-2, EGFR) contain a hydrophobic "back pocket" near the gatekeeper residue.

  • Data Insight: Replacing a -Cl with a -

    
     group in similar pyridine-based inhibitors has been shown to improve 
    
    
    
    values by 2-5 fold due to the optimal filling of this hydrophobic cavity and the exclusion of water molecules [3].
Decision Matrix for Scaffold Selection

DecisionTree Start Select Pyridine Scaffold Q1 Is Metabolic Stability at C6 Critical? Start->Q1 BranchA Is a Hydrophobic Pocket Available? Q1->BranchA Yes (High Clearance) BranchB BranchB Q1->BranchB No (Rapid Clearance OK) SolCF3 Select: 6-CF3 Analog (Best Potency/Stability) BranchA->SolCF3 Yes SolCl Select: 6-Cl Analog (Steric Compromise) BranchA->SolCl No (Steric Constraints) SolH SolH BranchB->SolH Select: 6-H Analog (Cost Effective)

Caption: Logical decision tree for selecting the appropriate C6-substituted pyridine scaffold.

References

  • Synthesis and application of trifluoromethylpyridines. Journal of Fluorine Chemistry / PMC. Describes the electronic effects and agrochemical/pharmaceutical utility of TFMPs.

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. details the metabolic stability advantages of the TFMP moiety over chloro-analogs.

  • Synthesis of pyrido[4,3-d]pyrimidines. BenchChem Protocols. Provides general methodology for cyclizing 4-amino-nicotinonitriles.

  • Computed Properties of Halogenated Pyridines. PubChem. Source for LogP and structural data comparisons.

Sources

Validation

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile vs non-fluorinated analog activity

Topic: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile vs. Non-Fluorinated Analog Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile vs. Non-Fluorinated Analog Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative technical analysis of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (hereafter 6-CF3-Analog ) versus its non-fluorinated counterpart, 4-Amino-6-methylpyridine-3-carbonitrile (hereafter 6-CH3-Analog ).

As a Senior Application Scientist, I present this scaffold not merely as a building block, but as a strategic "bioisosteric switch" used to modulate lipophilicity , metabolic stability , and kinase hinge-binding affinity . This guide synthesizes data from kinase inhibitor discovery programs (specifically 7-azaindoles) to demonstrate why the trifluoromethyl group is often the superior choice for late-stage lead optimization.

Comparative Physicochemical Profile

The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) at the C6 position induces profound electronic and steric changes. These alterations dictate the molecule's behavior in biological systems.

Property6-CH3-Analog (Non-Fluorinated)6-CF3-Analog (Fluorinated)Impact on Drug Design
Electronic Effect (

)
-0.17 (Electron Donating)+0.54 (Electron Withdrawing)CF3 dramatically reduces the electron density of the pyridine ring.
Pyridine N Basic (pKa) ~9.1 (Highly Basic)~6.5 - 7.0 (Weakly Basic)CF3 lowers pKa, reducing protonation at physiological pH. This improves membrane permeability and alters H-bond acceptor capability in the kinase hinge region.
Lipophilicity (

LogP)
Baseline+0.6 to +1.2CF3 increases lipophilicity, enhancing passive membrane transport and hydrophobic pocket occupancy.
Metabolic Liability High (Benzylic Oxidation)Low (Metabolically Inert)CH3 is a "soft spot" for CYP450 oxidation (to -COOH). CF3 blocks this site completely.
Steric Volume ~22 ų~43 ųCF3 is bulkier (similar to isopropyl), potentially inducing conformational locking or filling hydrophobic pockets.

Scientist’s Insight: The pKa shift is the most critical yet overlooked factor. By lowering the basicity of the pyridine nitrogen, the 6-CF3-Analog often avoids "lysosomotropism" (trapping in acidic organelles) and improves the donor/acceptor match for specific kinase hinge residues (e.g., Met, Glu).

Biological Activity & SAR Analysis

The primary application of this scaffold is the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) , a privileged structure in kinase inhibition (e.g., PI3K, Cdc7, FGFR).

Case Study: PI3K and Cdc7 Kinase Inhibition

In structure-activity relationship (SAR) studies involving 7-azaindole derivatives, the transition from 6-CH3 to 6-CF3 often yields the following results:

  • Potency (IC50): The 6-CF3 variants frequently exhibit 2-5x greater potency .

    • Mechanism:[1][2] The electron-deficient ring increases the acidity of the NH group (in the fused system), strengthening the hydrogen bond with the kinase hinge region.

  • Selectivity: The increased bulk of the CF3 group can clash with "gatekeeper" residues in off-target kinases, narrowing the selectivity profile.

  • Metabolic Stability:

    • 6-CH3-Analog: Rapidly cleared in vivo due to oxidation of the methyl group to a carboxylic acid (inactive/excreted).

    • 6-CF3-Analog: Shows significantly extended half-life (

      
      ) in microsomal stability assays.
      
Data Summary: Representative Kinase Inhibitor Potency

(Data synthesized from representative SAR trends in PI3K/Cdc7 programs)

Compound VariantTargetIC50 (nM)CYP450 Stability (

, min)
6-CH3-7-Azaindole PI3K

12014 (High Clearance)
6-CF3-7-Azaindole PI3K

40 >60 (Stable)
6-CH3-7-Azaindole Cdc735022
6-CF3-7-Azaindole Cdc7180 55
Mechanism of Action: The "Fluorine Effect"

The following diagram illustrates how the 6-CF3 substitution alters the molecular pharmacology of the derived drug candidate.

FluorineEffect CF3 6-Trifluoromethyl Group (Electron Withdrawing) Ring Pyridine Ring Electron Density CF3->Ring Inductive Effect (-I) Metab Metabolic Stability (Blocked Oxidation) CF3->Metab Steric/Electronic Block pKa Lowered pKa of Ring Nitrogen Ring->pKa Reduces Basicity Binding Enhanced H-Bond with Kinase Hinge pKa->Binding Optimized Donor/Acceptor Metab->Binding Sustained Exposure

Figure 1: Mechanistic impact of the trifluoromethyl group on the pharmacodynamics of the pyridine scaffold.

Experimental Protocols

To validate the performance of the 6-CF3-Analog in your specific application, use the following standardized workflows.

A. Synthesis of 6-CF3-7-Azaindole (Key Intermediate)

Objective: To convert the pyridine carbonitrile building block into the active kinase inhibitor core.

  • Reactants: Combine 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq) with an aldehyde (e.g., substituted benzaldehyde, 1.2 eq).

  • Cyclization: Add base (KOtBu or NaOEt) in DMF/EtOH at 80°C.

  • Mechanism: The amino group attacks the aldehyde; the resulting intermediate cyclizes onto the nitrile carbon to form the pyrrole ring.

  • Purification: Precipitate with water; recrystallize from Ethanol.

    • Note: The electron-withdrawing CF3 group may slow the nucleophilic attack compared to the CH3 analog. Higher temperature or stronger base may be required.

B. Comparative Kinase Assay Workflow

Objective: To empirically determine the IC50 shift between CH3 and CF3 analogs.

KinaseAssay Start Compound Preparation (DMSO Stocks: 10mM) Dilution Serial Dilution (3-fold, 10 points) Start->Dilution Mix Master Mix Addition (Kinase, Peptide Substrate, ATP) Dilution->Mix Incubate Incubation (60 min @ RT) Mix->Incubate Detect Detection (ADP-Glo / FRET Signal) Incubate->Detect Analysis Data Fitting (Sigmoidal Dose-Response) Detect->Analysis

Figure 2: Standard workflow for evaluating kinase inhibitory potency.

Protocol Steps:

  • Preparation: Dissolve both 6-CF3 and 6-CH3 analogs in 100% DMSO to 10 mM.

  • Dilution: Prepare 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Reaction:

    • Add 5 µL diluted compound to 384-well plate.

    • Add 10 µL enzyme/substrate mix (e.g., PI3K recombinant enzyme).

    • Initiate with 10 µL ATP (at

      
       concentration).
      
  • Detection: After 60 mins, add detection reagent (e.g., ADP-Glo) to quantify ATP consumption.

  • Calculation: Fit data to the equation:

    
    .
    
References
  • Synthesis and Applications of Trifluoromethylpyridines. Source: Journal of Agricultural and Food Chemistry / PubMed Central Significance: Reviews the "Fluorine Effect" and the metabolic stability advantages of the TFMP fragment. URL:[Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules / PMC Significance: Details the SAR of 7-azaindoles, highlighting the role of C6-substitution in potency and selectivity. URL:[Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. Source: ACS Medicinal Chemistry Letters Significance: Provides specific data points comparing methyl vs. trifluoromethyl analogs in PI3K inhibitors. URL:[Link]

  • Substitution Effect of the Trifluoromethyl Group on Bioactivity. Source: Journal of Chemical Information and Modeling Significance: Statistical analysis of -CH3 to -CF3 bioisosteric replacements and their success rates in drug discovery. URL:[Link]

Sources

Comparative

structure-activity relationship (SAR) studies of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile analogs

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Pharmacologists Focus: Covalent Cysteine Protease Inhibition (Cathepsin S) & Kinase Hinge Binding Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Pharmacologists Focus: Covalent Cysteine Protease Inhibition (Cathepsin S) & Kinase Hinge Binding

Executive Summary: The Pharmacophore Defined

The 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, particularly for targeting Cathepsin S (CatS) and specific Tyrosine Kinases . Its value lies in the synergistic electronic effects of its substituents:

  • 3-CN (Nitrile): Acts as a reversible covalent "warhead" for cysteine proteases or a hydrogen-bond acceptor in kinase hinge regions.

  • 6-CF₃ (Trifluoromethyl): Enhances metabolic stability (blocking metabolic soft spots) and lipophilicity while exerting a strong electron-withdrawing effect (

    
    ) that modulates the electrophilicity of the nitrile.
    
  • 4-NH₂ (Amino): Provides a critical hydrogen bond donor capability, often interacting with backbone carbonyls in the target protein.

This guide evaluates the Structure-Activity Relationship (SAR) of this core, comparing it against standard clinical benchmarks like Odanacatib (CatK inhibitor) and RO5459072 .

Mechanism of Action & Target Validation

To understand the SAR, one must understand the binding mode. The primary application of this scaffold is in Reversible Covalent Inhibition .

The "Nitrile Warhead" Mechanism

In Cathepsin S inhibition, the active site Cysteine (Cys25) performs a nucleophilic attack on the carbon of the nitrile group (Position 3). This forms a thioimidate adduct.

  • Reversibility: Unlike vinyl sulfones or epoxides (irreversible), the nitrile adduct can hydrolyze or reverse, reducing the risk of permanent off-target haptenization.

  • Electronic Tuning: The 6-CF₃ group is crucial here. By withdrawing electron density from the pyridine ring, it makes the C3-nitrile carbon more electrophilic (

    
    ), increasing the rate of covalent bond formation (
    
    
    
    ).

Mechanism cluster_legend Key Interaction Enzyme Free Enzyme (Cathepsin S - Cys25-SH) Transition Transition State (Tetrahedral Intermediate) Enzyme->Transition Nucleophilic Attack Inhibitor Inhibitor (Pyridine-3-CN) Inhibitor->Transition Complex Thioimidate Adduct (Covalent Complex) Transition->Complex Stabilization Complex->Enzyme Slow Dissociation (Reversible) desc The 6-CF3 group increases electrophilicity of the CN group, accelerating complex formation.

Figure 1: Mechanism of Reversible Covalent Inhibition by Pyridine-Nitriles.

Detailed SAR Analysis

The optimization of this scaffold focuses on four vectors around the pyridine core.

Vector A: Position 3 (The Warhead)
  • Modificaton: Conversion to amide, acid, or removal.

  • Effect: Complete loss of covalent activity.

  • Insight: The nitrile is non-negotiable for cysteine protease activity. However, for Kinase targets , this can be replaced by a halogen (Cl/F) to occupy a hydrophobic pocket, though potency usually drops.

Vector B: Position 4 (The Amino Handle)
  • Modification: Alkylation (NH-R) or Acylation (NH-COR).

  • SAR Trend:

    • Free NH₂: High potency in small pockets; acts as H-bond donor to backbone Gly66.

    • Mono-alkylation: Tolerated if the R-group is small (Methyl/Ethyl). Large groups often clash with the "ceiling" of the S2 pocket.

    • Cyclization: Fusing the 4-amino group to position 5 (forming a bicyclic system like 1H-pyrazolo[3,4-b]pyridine) restricts conformation and can significantly enhance selectivity for specific kinases (e.g., EGFR vs. HER2).

Vector C: Position 6 (Electronic/Lipophilic Tuning)
  • Modification: CF₃ vs. CH₃ vs. H vs. Cl.

  • Data Comparison: | Substituent (R6) | Electronic Effect (

    
    ) | Lipophilicity (
    
    
    
    ) | Relative Potency (CatS) | Metabolic Stability | | :--- | :--- | :--- | :--- | :--- | | -CF₃ | Strong Withdrawal (+0.54) | High (+0.88) | 1.0 (Reference) | High | | -CH₃ | Weak Donor (-0.17) | Moderate (+0.56) | 0.15 (Weak) | Low (Oxidation risk) | | -Cl | Moderate Withdrawal (+0.23) | Moderate (+0.71) | 0.60 (Moderate) | Moderate | | -H | Neutral (0.00) | Low (0.00) | < 0.05 (Inactive) | Low |
  • Insight: The CF₃ group is superior not just for binding affinity (hydrophobic interaction in S2 subsite) but for activating the nitrile warhead.

Vector D: Position 2 & 5 (The Specificity Vectors)
  • Position 5: Ideal for introducing "P2" substituents (e.g., benzyl, phenoxy) that reach into the specificity-determining S2 pocket of the enzyme.

  • Position 2: Often kept small (H or CH3) to avoid steric clash with the catalytic histidine.

SAR_Map Core Pyridine Core Pos3 Pos 3: Carbonitrile (CN) [WARHEAD] Essential for covalent bond. Must remain unsubstituted. Core->Pos3 Pos4 Pos 4: Amino (NH2) [H-BOND DONOR] Interacts with backbone Gly. Alkylation reduces potency. Core->Pos4 Pos6 Pos 6: Trifluoromethyl (CF3) [ELECTRONIC TUNER] Increases CN reactivity. Occupies hydrophobic S3 pocket. Core->Pos6 Pos5 Pos 5: Substitution Site [SELECTIVITY GATE] Attachment point for lipophilic P2 groups. Core->Pos5

Figure 2: SAR Optimization Map for 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile.

Comparative Performance Guide

How does this scaffold compare to established alternatives?

Comparison 1: Selectivity Profile (Cathepsin S vs. L vs. K)

One of the biggest challenges in this field is sparing Cathepsin K (bone turnover) and Cathepsin L (general protein turnover).

FeaturePyridine-3-CN (This Scaffold) Odanacatib (CatK Inhibitor) Dipeptidyl Nitriles
Core Structure Heterocyclic (Rigid)Amino-acid based (Flexible)Peptide backbone
Warhead Heteroaryl NitrileAlkyl NitrilePeptide Nitrile
Cat S IC₅₀ < 10 nM (Optimized)> 500 nM< 1 nM
Selectivity (S/K) > 100-fold < 0.01-fold (Selects K)Poor (10-fold)
Metabolic Stability High (CF3 blocks metabolism)ModerateLow (Peptidase cleavage)
CNS Penetration Moderate (Tunable)LowLow
Comparison 2: Potency Data (Experimental)

Data derived from aggregated biochemical assays [1][2].

  • Compound A (Lead): 4-amino-6-(trifluoromethyl)-5-(4-fluorophenyl)pyridine-3-carbonitrile

    • Cat S IC50: 4.2 nM

    • Cat K IC50: 850 nM

  • Compound B (Analogue): 4-amino-6-methyl-5-(4-fluorophenyl)pyridine-3-carbonitrile

    • Cat S IC50: 125 nM (Loss of CF3 effect)

  • Compound C (Analogue): 4-(methylamino)-6-(trifluoromethyl)...

    • Cat S IC50: 45 nM (Steric penalty on NH2)

Experimental Protocols

A. Synthesis: Multicomponent Cyclization

The most robust route to these analogs is a one-pot multicomponent reaction.

Protocol:

  • Reagents: Combine an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and 4,4,4-trifluoro-3-oxobutanoate (or equivalent enamine) (1.0 eq) with ammonium acetate (2.0 eq).

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux for 4–6 hours.

  • Work-up: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

  • Validation: Monitor disappearance of aldehyde peak via TLC (Hexane:EtOAc 7:3).

B. Biochemical Assay: Fluorometric Cathepsin S Inhibition

Purpose: Determine IC50 values.

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (Freshly added).

  • Substrate: Z-Val-Val-Arg-AMC (Fluorogenic).

  • Procedure:

    • Incubate enzyme (Cat S, 0.5 nM final) with inhibitor (variable conc. in DMSO) for 30 mins at RT (allows covalent adduct formation).

    • Add Substrate (20 µM final).

    • Measure Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 mins.

  • Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

References

  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.Link

  • 4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important. Bioorganic & Medicinal Chemistry Letters.Link

  • Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. Journal of Medicinal Chemistry.Link

  • Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science.Link

Validation

Optimizing Bioavailability: In Vitro ADME Profiling of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives

Executive Summary The 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in androgen receptor antagonists (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in androgen receptor antagonists (e.g., Apalutamide) and various kinase inhibitors. This guide provides a comparative technical analysis of this scaffold's in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Our analysis reveals that this specific trisubstituted pyridine motif offers a superior balance of metabolic stability and membrane permeability compared to its phenyl and methyl-pyridine analogs. The electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups synergistically lower the basicity of the pyridine nitrogen, reducing lysosomal trapping while maintaining sufficient polarity for solubility.

Structural Rationale & Comparative Analysis

To understand the ADME advantages of this scaffold, we must compare it against two standard structural alternatives often encountered during Lead Optimization:

  • The Phenyl Analog: 4-Amino-3-(trifluoromethyl)benzonitrile (Lacks the pyridine nitrogen).

  • The Methyl Analog: 4-Amino-6-methylpyridine-3-carbonitrile (Replaces -CF3 with -CH3).

Comparative In Vitro Data Profile

The following table summarizes representative in vitro data derived from structure-activity relationship (SAR) principles and validated experimental baselines for this chemical series.

PropertyTarget Scaffold (CF3-Pyridine)Alternative A (Phenyl Analog)Alternative B (Methyl-Pyridine)ADME Implication
LogD (pH 7.4) 2.8 – 3.23.8 – 4.21.5 – 1.9Target: Optimal range for oral bioavailability (Lipinski compliant). Phenyl is too lipophilic; Methyl is too polar.
Solubility (µM) > 50 µM< 10 µM> 200 µMTarget: Pyridine nitrogen acts as an H-bond acceptor, significantly improving solubility over the phenyl analog.
HLM Stability (t1/2) > 60 min45 min< 15 minTarget: CF3 blocks metabolic oxidation at the C6 position. The Methyl group (Alt B) is a "soft spot" for rapid CYP-mediated oxidation.
Caco-2 (

)

cm/s

cm/s

cm/s
Target: High permeability. The CF3 group facilitates membrane crossing better than the methyl analog.[1]
Efflux Ratio < 2.0< 2.0> 5.0Target: Low P-gp substrate potential compared to the more polar methyl analog.
Mechanism of Action: The "Fluorine Effect"

The substitution of the C6-methyl group with a trifluoromethyl group is the defining optimization step.

  • Metabolic Blockade: The C-F bond is widely recognized in medicinal chemistry for its resistance to cytochrome P450 (CYP) oxidation. In Alternative B , the methyl group is rapidly oxidized to a carboxylic acid, leading to rapid clearance. The CF3 group in the Target Scaffold sterically and electronically blocks this pathway.

  • Electronic Modulation: The strong electron-withdrawing nature of the CF3 and CN groups reduces the electron density of the pyridine ring. This prevents the formation of reactive epoxide intermediates, a common toxicity liability in electron-rich aromatic systems.

Metabolic Stability & Soft Spot Analysis

Understanding the metabolic fate of this scaffold is crucial for predicting in vivo clearance. The diagram below illustrates the metabolic "decision tree" for this derivative.

Visualization: Metabolic Pathways & Blocking Strategy

MetabolicPathways Parent Parent Scaffold (4-Amino-6-CF3-pyridine-3-CN) Oxidation CYP450 Oxidation (Blocked at C6 by CF3) Parent->Oxidation Resistance High NOxide N-Oxidation (Minor Pathway) Parent->NOxide CYP3A4/FMO Hydrolysis Nitrile Hydrolysis (Rare in Microsomes) Parent->Hydrolysis Amidase (Cytosolic) PhaseII Phase II Conjugation (N-Glucuronidation) Parent->PhaseII UGTs (if NH2 accessible) Stable High Metabolic Stability (Low CLint) Oxidation->Stable No benzylic hydroxylation NOxide->Stable Slow formation

Caption: Metabolic fate analysis showing the protective role of the CF3 group against oxidative clearance.

Experimental Protocols (Self-Validating Systems)

To generate the data presented above, the following rigorous protocols are recommended. These protocols include internal validation steps to ensure data integrity.

Protocol A: Microsomal Stability (Phase I Metabolism)

Objective: Determine the Intrinsic Clearance (


) and half-life (

).
  • Preparation:

    • Test Compound: 1 µM final concentration (ensures linear kinetics,

      
      ).
      
    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
  • Initiation:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

    • Control: Run a parallel incubation without NADPH to detect non-CYP degradation (hydrolysis).

  • Sampling:

    • Time points: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Validation Criteria:

    • Reference Standard: Testosterone (High clearance) must show

      
       min.
      
    • Negative Control: Warfarin (Low clearance) must show >85% remaining at 60 min.

Protocol B: Caco-2 Permeability (Bi-Directional)

Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability.

  • Cell Culture:

    • Use Caco-2 cells (passage 40–60) seeded on Transwell® polycarbonate filters.

    • Culture for 21 days to ensure full differentiation and tight junction formation.

    • Integrity Check: Transepithelial Electrical Resistance (TEER) must be > 300

      
      .
      
  • Transport Assay:

    • Apical (A) pH: 6.5 (mimics jejunum microclimate).

    • Basolateral (B) pH: 7.4 (mimics blood).[2]

    • Compound Concentration: 10 µM.[3]

  • Workflow:

    • Measure transport A

      
       B (Absorptive) and B 
      
      
      
      A (Secretory).
    • Calculate Apparent Permeability (

      
      ) and Efflux Ratio (
      
      
      
      ).
  • Validation Criteria:

    • Low Permeability Marker: Lucifer Yellow (

      
       cm/s) to confirm monolayer integrity.
      
    • High Permeability Marker: Propranolol (

      
       cm/s).
      
    • Efflux Marker: Digoxin (Efflux Ratio > 10, reduced by Verapamil).

Safety Assessment: CYP Inhibition Potential

A critical safety consideration for cyanopyridine derivatives is their potential to inhibit CYP enzymes, causing drug-drug interactions (DDI). The nitrile group can occasionally coordinate with the heme iron of CYP enzymes.

CYP Inhibition Screening Workflow

CYPInhibition Step1 High Throughput Screen (10 µM Single Point) Step2 Inhibition > 50%? Step1->Step2 Step3 Determine IC50 (7-point dilution) Step2->Step3 Yes Safe Low Interaction Potential Step2->Safe No Step4 Time-Dependent Inhibition (TDI) (+/- 30 min Pre-incubation) Step3->Step4 If IC50 < 1 µM

Caption: Decision matrix for evaluating CYP inhibition risks associated with the nitrile moiety.

Key Insight: While the nitrile group poses a theoretical risk for CYP inhibition (reversible inhibition), the steric bulk of the adjacent trifluoromethyl group in the 6-position often hinders the approach to the heme iron, thereby reducing the inhibition potential compared to less substituted cyanopyridines.

References

  • Role of Trifluoromethyl Groups in Drug Design: Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][4][5] Source: National Institutes of Health (PMC). URL:[Link]

  • Pyridine vs. Phenyl Scaffold Hopping: Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[6] Source: MedChemComm (RSC). URL:[Link]

  • Caco-2 Permeability Protocols: Title: Caco-2 cell permeability assays to measure drug absorption.[7] Source: Nature Protocols / PubMed. URL:[Link]

  • Cyanopyridine CYP Inhibition: Title: Identification of Novel Cyanopyridones... as Anticancer Agents.[8] Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Sources

Comparative

Definitive Guide to Cytotoxicity Profiling of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives

Executive Summary: The Fluorinated Scaffold Challenge The scaffold 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a privileged structure in modern medicinal chemistry. The trifluoromethyl ( ) group imparts critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold Challenge

The scaffold 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a privileged structure in modern medicinal chemistry. The trifluoromethyl (


) group imparts critical metabolic stability and enhanced lipophilicity, allowing derivatives to penetrate lipid bilayers effectively. However, these same properties introduce specific challenges in cytotoxicity profiling: aqueous solubility limits  and potential assay interference .

This guide moves beyond generic protocols. We compare the standard MTT assay against more robust alternatives (SRB, ATP-Glo) specifically for this class of hydrophobic, electron-deficient pyridine derivatives. We provide a self-validating workflow to ensure your


 data is an artifact-free reflection of biological potency.

Comparative Analysis of Cytotoxicity Assays

For 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile derivatives, the choice of assay is not trivial. The electron-withdrawing nature of the scaffold can sometimes interfere with redox-based readouts.

Table 1: Assay Performance Matrix for Fluorinated Pyridines
FeatureMTT / MTS (Tetrazolium) SRB (Sulforhodamine B) ATP Luminescence (e.g., CellTiter-Glo) Real-Time Impedance (xCELLigence)
Primary Readout Mitochondrial Reductase Activity (Metabolic)Total Cellular Protein Content (Biomass)Cellular ATP Levels (Viability)Cell Adhesion/Morphology (Kinetics)
Suitability for CF3-Pyridines Moderate. Risk of chemical reduction by reactive amine/hydrazine derivatives.High. Independent of metabolic state or redox potential.High. Most sensitive; ideal for potent compounds (<100 nM).High. Distinguishes cytostatic vs. cytotoxic effects.[1]
Interference Risk High. Compounds may directly reduce tetrazolium salts (False Positive).Low. Dye binds stoichiometrically to proteins under acidic conditions.Low. Luciferase inhibition is rare but possible.None. Label-free technology.
Solubility Tolerance Low. Formazan crystals require solubilization; hydrophobic compounds may precipitate.High. Fixation step washes away compound; no solubilization of crystals needed.Moderate. Lysis buffer aids solubility.N/A (Compound remains in media).
Cost/Throughput Low Cost / High ThroughputLow Cost / Medium ThroughputHigh Cost / High ThroughputHigh Cost / Low Throughput

Strategic Workflow: From Synthesis to

To ensure data integrity, we do not simply "screen." We follow a logic-gated workflow.

Diagram 1: The Bio-Evaluation Logic Gate

AssayWorkflow Start Compound Library (CF3-Pyridine Derivatives) SolubilityCheck Solubility Test (PBS + 1% DMSO) Start->SolubilityCheck Precipitate Precipitation Observed? SolubilityCheck->Precipitate Redesign Modify Formulation (Cyclodextrins / Liposomes) Precipitate->Redesign Yes Proceed Proceed to Assay Precipitate->Proceed No InterferenceCheck Cell-Free Interference Check (Compound + MTT Reagent) Proceed->InterferenceCheck ColorChange Instant Color Change? InterferenceCheck->ColorChange UseSRB Route A: SRB Assay (Protein-based, No Redox) ColorChange->UseSRB Yes (Redox Active) UseMTT Route B: MTT/MTS Assay (Standard Metabolic) ColorChange->UseMTT No

Caption: Decision tree for selecting the appropriate assay based on compound solubility and redox interference potential.

Validated Protocol: The "Gold Standard" SRB Assay

While MTT is common, Sulforhodamine B (SRB) is the recommended protocol for 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile derivatives. It avoids the "metabolic noise" caused by mitochondrial uncoupling (a known effect of some fluorinated aromatics) and is unaffected by the compound's redox properties.

Mechanism of Action

SRB is a bright pink aminoxanthene dye with two sulfonic groups. Under mild acidic conditions, it binds electrostatically to basic amino acid residues of proteins in trichloroacetic acid (TCA)-fixed cells. The optical density (OD) is linearly proportional to cell mass.

Step-by-Step Protocol

Reagents:

  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) stored at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Procedure:

  • Seeding: Seed cells (e.g., MCF-7 or HepG2) at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Dissolve CF3-pyridine derivatives in 100% DMSO to create a stock (e.g., 10 mM).

    • Critical Step: Perform serial dilutions in culture medium before adding to cells to prevent "shock precipitation." Ensure final DMSO concentration is

      
      .
      
    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin) .

    • Incubate for 48 or 72 hours.

  • Fixation (The Stop Point):

    • Gently layer

      
       of cold 10% TCA directly onto the medium supernatant (final TCA ~3.3%).
      
    • Incubate at 4°C for 1 hour. This fixes the cell monolayer and makes them stable indefinitely.

    • Wash plates

      
       with slow-running tap water and air-dry completely.
      
  • Staining:

    • Add

      
       of 0.4% SRB solution. Incubate 30 minutes at Room Temp.
      
    • Wash

      
       with 1% acetic acid to remove unbound dye.
      
    • Air-dry until no moisture remains.

  • Solubilization & Readout:

    • Add

      
       of 10 mM Tris base. Shake for 5 minutes to solubilize the protein-bound dye.
      
    • Measure Absorbance at 510 nm .

Data Analysis

Calculate % Cytotoxicity using the formula:



Note: 

is the absorbance of a parallel plate fixed at the time of compound addition.

Benchmarking Performance: Expected Data

When validating your derivatives, compare your results against established literature values for similar scaffolds.

Compound ClassCell LineReported

Range
Mechanism NoteSource
Indolyl-Pyrimidine Hybrids MCF-7 (Breast)

EGFR Inhibition[1]
Diamino-CF3-Pyridines HCT-116 (Colon)

Cell Cycle Arrest[2]
FLT3 Inhibitor (C14) MV4-11 (Leukemia)

Apoptosis Induction[3]
Doxorubicin (Standard) MCF-7

DNA IntercalationControl

Interpretation: If your derivatives show


, they are likely inactive or have poor solubility. Values 

indicate a promising "hit" status warranting further mechanistic study (e.g., Flow Cytometry for Annexin V).

Mechanistic Insight: Why These Compounds Kill

Understanding the how is as important as the how much. Derivatives of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile often act via specific kinase inhibition or apoptosis induction.

Diagram 2: Putative Mechanism of Action

MOA Compound CF3-Pyridine Derivative Target Target Binding (e.g., EGFR / FLT3) Compound->Target Inhibits Signal Signaling Cascade (RAS/RAF/MEK) Target->Signal Blocks Phosphorylation Effect Cell Cycle Arrest (G0/G1 Phase) Signal->Effect Downregulation Death Apoptosis (Caspase 3/7 Activation) Effect->Death Prolonged Stress

Caption: Common biological pathway modulation by pyridine-3-carbonitrile derivatives leading to cell death.

References

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors. PubMed. Available at: [Link]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Assay. MDPI. Available at: [Link]

  • Guidelines for the use of cell lines in biomedical research. British Journal of Cancer. Available at: [Link]

Sources

Validation

Target Identification Strategies for Bioactive 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives

Topic: Target Identification for Bioactive 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Target Identification for Bioactive 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., PIM-1, VEGFR-2) and antimicrobial agents. The electron-withdrawing trifluoromethyl (-CF3) and carbonitrile (-CN) groups create a highly electron-deficient aromatic ring, enhancing


-

stacking interactions, while the 4-amino group often functions as a critical hydrogen bond donor in the ATP-binding pocket of kinases.

When a new derivative of this scaffold exhibits phenotypic bioactivity (e.g., cytotoxicity in TNBC cell lines), identifying the precise molecular target is the critical bottleneck. This guide objectively compares three primary target identification (Target ID) methodologies—In Silico Inverse Docking , Chemical Proteomics , and Cellular Thermal Shift Assay (CETSA) —and provides a validated workflow for the most robust approach.

Part 1: Comparative Analysis of Target ID Architectures

For this specific scaffold, the choice of Target ID method depends heavily on the structural permissibility of the derivative. The -CF3 and -CN groups are often essential for binding affinity, making "label-free" methods superior to those requiring chemical derivatization.

Table 1: Strategic Comparison of Target ID Methods

FeatureMethod A: In Silico Inverse Docking Method B: Chemical Proteomics (Affinity Chromatography) Method C: CETSA (Cellular Thermal Shift Assay)
Principle Computational screening of the molecule against a PDB database of protein pockets.Immobilizing the compound on beads to "fish" out binding proteins from lysate.Monitoring protein thermal stability changes upon ligand binding in intact cells/lysate.
Suitability for Scaffold High. The pyridine-3-carbonitrile core has extensive structural data in kinase pockets (e.g., PIM-1).Low to Medium. Attaching a linker often disrupts the critical hinge-binding mode of the 4-amino group.High. Requires unmodified compound; ideal for hydrophobic CF3-containing drugs.
Throughput Ultra-High (Virtual).Low (Labor-intensive synthesis).Medium (Western Blot) to High (Mass Spec).
False Positives High (Theoretical affinity

biological relevance).
Medium (Non-specific binding to beads).Low (Measures physical engagement in solution).
Cost/Time Low / Days.High / Months.[1]Medium / Weeks.
Verdict Step 1 Filter. Use to predict kinase families.Last Resort. Use only if label-free methods fail.Gold Standard. Recommended for primary validation.
Part 2: Recommended Workflow – The "Hybrid Thermal Shift" System

Based on the lipophilicity and electronic sensitivity of the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile core, we recommend a Hybrid Workflow : Start with Inverse Docking to generate a candidate list, followed by CETSA for physical validation. This avoids the synthetic risks of linker attachment.

Phase 1: In Silico Prediction (Inverse Docking)

Before wet-lab experiments, narrow the search space. This scaffold is a known bioisostere for ATP-adenine.

  • Database Preparation: Use the sc-PDB or Zinc15 database focused on "Kinase" and "Nucleotide-binding" subsets.

  • Pharmacophore Mapping: Constrain the docking grid to require a Hydrogen Bond Donor (HBD) from the 4-amino group and a hydrophobic pocket fill from the 6-CF3 group.

  • Output: A ranked list of kinases (likely PIM-1, VEGFR-2, or HER-2).

Phase 2: Cellular Thermal Shift Assay (CETSA) Protocol

This protocol validates if your compound binds the predicted targets in a complex cellular environment.

Reagents:

  • Bioactive Compound (10 mM DMSO stock)

  • Cell Lysate or Intact Cells (e.g., MDA-MB-231)

  • Thermocycler

  • Primary Antibodies (for predicted targets, e.g., anti-PIM1, anti-VEGFR2)

Step-by-Step Methodology:

  • Treatment:

    • Aliquot cells (

      
       cells/mL) into two pools.
      
    • Treat Pool A with Compound (5–10

      
       EC50).
      
    • Treat Pool B with DMSO (Vehicle Control).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Divide each pool into 8–10 aliquots (50 µL each).

    • Heat each aliquot to a distinct temperature gradient (e.g., 40°C to 67°C) for 3 minutes using a PCR thermocycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • (If using intact cells) Lyse cells using freeze-thaw cycles (liquid nitrogen / 25°C water bath x3).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.

    • Collect the supernatant (soluble fraction).

  • Detection (Western Blot):

    • Run supernatants on SDS-PAGE.

    • Blot for the predicted target (e.g., PIM-1).[2]

    • Success Metric: The target protein in the treated samples should remain soluble at higher temperatures compared to the DMSO control (Right-shift in melting curve).

Part 3: Mechanistic Visualization
1. The Binding Mode Hypothesis

The diagram below illustrates why the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold is a potent kinase inhibitor. The 4-amino group acts as the "Hinge Binder," while the CF3 group occupies the hydrophobic "Selectivity Pocket."

BindingMode Scaffold 4-Amino-6-CF3-pyridine-3-CN (Ligand) Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond (Donor: 4-NH2) Scaffold->Hinge H-Bond (Acceptor: 3-CN or Ring N) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Hydrophobic Interaction (6-CF3 Group) Water Solvent Front (Water Network) Scaffold->Water Solvent Exposure (C5 Position)

Figure 1: Predicted binding mode of the scaffold within a generic kinase ATP-binding pocket. The 4-amino and 3-cyano groups facilitate hinge binding, while the 6-trifluoromethyl group anchors the molecule in the hydrophobic back-pocket.

2. The CETSA Workflow Logic

This flowchart guides the decision-making process during the experiment.

CETSA_Workflow Start Start: Bioactive Derivative (Unknown Target) InSilico Step 1: Inverse Docking (Predict Candidates: PIM1, VEGFR2) Start->InSilico Treatment Step 2: Cell Treatment (Compound vs DMSO) InSilico->Treatment Heating Step 3: Thermal Gradient (40°C - 67°C) Treatment->Heating Separation Step 4: Centrifuge (Remove Unstable Proteins) Heating->Separation Detection Step 5: Western Blot / MS Separation->Detection Decision Is Thermal Shift Observed? Detection->Decision Valid Target Validated (Proceed to SPR/Kinase Assay) Decision->Valid Yes (ΔTm > 2°C) Invalid Target Invalid (Re-run Docking or try Proteomics) Decision->Invalid No Shift

Figure 2: Decision matrix for the Hybrid Target ID Workflow. A thermal shift greater than 2°C confirms physical engagement.

Part 4: Scientific Validation & Troubleshooting

Why this scaffold fails Chemical Proteomics: Attempts to attach biotin linkers to the 4-amino group typically abolish activity because this amine is the primary hydrogen bond donor to the kinase hinge region [1]. Attaching to the 3-cyano group is chemically difficult without reducing the nitrile, which alters the electronic landscape of the ring.

  • Correction: If you MUST use proteomics, synthesize a derivative with a linker at the 5-position (if unsubstituted) or on a distal phenyl ring attached to the 4-amino group, provided SAR studies show this region faces the solvent [2].

Data Interpretation (CETSA):

  • Isothermal Dose Response (ITDR): Once a target (e.g., PIM-1) is identified via thermal shift at a fixed dose, perform an ITDR experiment. Run the CETSA at a fixed temperature (the T_agg of the protein, usually ~50-55°C) with increasing concentrations of your compound.

  • Result: You should see a dose-dependent stabilization curve. This confirms specific binding rather than non-specific thermal aggregation.

References
  • Cheney, I.W., et al. "4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles as inhibitors of the oncogenic serine/threonine kinase PIM-1."[2] Bioorganic & Medicinal Chemistry Letters. (2007).

  • El-Naggar, A.M., et al. "Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives." Journal of Applied Pharmaceutical Science. (2021).

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. (2014).

  • Wendt, M.D. "3-Cyano-4-phenyl-6-trifluoromethyl-2(1H)-pyridones as potent and selective inhibitors of PIM-1 kinase." Bioorganic & Medicinal Chemistry Letters. (2014).

  • Frontier Specialty Chemicals. "4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Data."

Sources

Comparative

comparative docking studies of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile analogs

Content Type: Technical Comparison & Protocol Guide Focus: Structure-Activity Relationship (SAR) & In Silico Profiling Primary Targets: EGFR (Kinase Domain) & CDK2 (Cell Cycle Regulation) Executive Summary: The Fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Focus: Structure-Activity Relationship (SAR) & In Silico Profiling Primary Targets: EGFR (Kinase Domain) & CDK2 (Cell Cycle Regulation)

Executive Summary: The Fluorinated Scaffold Advantage

In the realm of medicinal chemistry, the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a "privileged structure." It combines three critical pharmacophoric elements:

  • The Pyridine Core: A flat, aromatic linker that facilitates

    
    -
    
    
    
    stacking.
  • The Trifluoromethyl (-CF

    
    ) Group:  Enhances lipophilicity and metabolic stability while occupying hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
    
  • The Carbonitrile (-CN) & Amino (-NH

    
    ) Pair:  Provides a donor-acceptor motif ideal for hydrogen bonding with the hinge region of kinase ATP-binding sites.
    

This guide objectively compares the docking performance of this scaffold against its functionalized analogs, specifically targeting EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2). We utilize data trends from recent literature to demonstrate how subtle substitutions drive selectivity and potency.

Comparative Methodology: A Self-Validating Protocol

To ensure reproducibility and trustworthiness, we employ a "Redocking Validation" strategy. This protocol is designed to be software-agnostic (applicable to AutoDock Vina, Glide, or GOLD), focusing on the logic of the experiment rather than just button clicks.

The Computational Workflow

The following diagram outlines the rigorous path from library preparation to post-docking analysis.

DockingWorkflow LigandPrep Ligand Preparation (MMFF94 Minimization) Docking Molecular Docking (Lamarckian GA / Vina) LigandPrep->Docking ProteinPrep Protein Prep (Remove H2O, Add Polar H) GridGen Grid Box Generation (Centered on Co-crystal Ligand) ProteinPrep->GridGen GridGen->Docking Validation Validation Step (RMSD < 2.0 Å) Docking->Validation Redocking Validation->GridGen If Fail Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis If Valid

Figure 1: Standardized in silico workflow ensuring structural integrity and docking algorithm validity.

Experimental Parameters
  • Ligand Optimization: Analogs are energy minimized using the MMFF94 force field to correct bond lengths and angles before docking.

  • Target Selection:

    • EGFR:[1][2][3] PDB ID 1M17 (Wild type) or 4HJO (associated with similar kinase domains).

    • CDK2: PDB ID 1DI8 or similar high-resolution crystal structures.

  • Validation Threshold: The protocol is considered valid only if the redocked co-crystallized ligand achieves an RMSD (Root Mean Square Deviation) of

    
     Å relative to the experimental conformation.
    

Comparative Analysis: Analog Performance

We compare the core scaffold (Compound A) against two distinct derivative classes often cited in literature: N-substituted hydrazones (Compound B series) and Fused bicyclic derivatives (Compound C series).

Docking Data Summary

The table below synthesizes binding affinity trends observed in pyridine-3-carbonitrile studies [1, 2].

Compound ClassChemical ModificationTarget: EGFR (

, kcal/mol)
Target: CDK2 (

, kcal/mol)
Key Interaction Features
Core Scaffold Unsubstituted 4-Amino-6-CF

-6.5 to -7.2-6.8 to -7.5H-bonds via -NH

/-CN; Weak hydrophobic fit.
Analog B (Hydrazones) Schiff base at 4-position-8.5 to -9.2 -7.9 to -8.4Extended

-network; Additional H-bonds with Asp/Glu residues.
Analog C (Fused) Thiazolo-fusion or Pyrazolo-fusion-7.8 to -8.5-8.8 to -9.5 Rigid conformation; Deep pocket penetration; High shape complementarity.
Mechanistic Insight: The "Fluorine Effect"

In comparative studies, the 6-trifluoromethyl group consistently outperforms the 6-methyl analog.

  • Electronic Effect: The electron-withdrawing nature of

    
     increases the acidity of the adjacent NH protons, strengthening hydrogen bond donor capability.
    
  • Lipophilicity: The bulky

    
     group fits tightly into the hydrophobic "back pocket" of the ATP binding site (often near the Gatekeeper residue), a feature notably absent in simple methyl analogs [3].
    

Structural Interaction Mapping

Understanding how these analogs bind is crucial for optimization. The diagram below maps the pharmacophoric interactions of the lead analogs within the kinase ATP-binding pocket.

InteractionMap Scaffold Pyridine-3-CN Core CF3 6-CF3 Group (Hydrophobic) Scaffold->CF3 CN 3-CN Group (H-Bond Acceptor) Scaffold->CN Amino 4-Amino Group (H-Bond Donor) Scaffold->Amino Extension N-Substitution (Tail Region) Scaffold->Extension Gatekeeper Gatekeeper Residue (e.g., Thr790/Met) CF3->Gatekeeper Van der Waals Hinge Hinge Region (e.g., Met793/Leu83) CN->Hinge H-Bond Amino->Hinge H-Bond Solvent Solvent Front (Asp/Glu) Extension->Solvent Ionic/Polar

Figure 2: SAR Logic Map. The CF3 group anchors the molecule, while the CN/Amino groups lock onto the kinase hinge.

Critical Analysis of Alternatives

While the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold is potent, it is essential to compare it with bioisosteres.

Pyridine vs. Pyrimidine

Many FDA-approved kinase inhibitors utilize a pyrimidine core (e.g., Gefitinib).

  • Comparison: Pyrimidines often offer higher water solubility due to the extra nitrogen. However, the pyridine-3-carbonitrile offers a unique dipole moment that can induce specific orientation in the binding pocket that pyrimidines cannot mimic [4].

  • Recommendation: Use the pyridine scaffold when targeting hydrophobic pockets where the

    
     group is required for metabolic stability (preventing oxidative metabolism at the 6-position).
    
The Role of the Cyano Group

The nitrile (-CN) group is not just a spacer. In docking studies against CDK2, the nitrile nitrogen frequently acts as a critical hydrogen bond acceptor for the backbone NH of the hinge residues (e.g., Leu83 in CDK2) [5]. Removing this group often results in a loss of >2 kcal/mol in binding affinity.

References

  • Shah, P. (2025).[1] Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107.[1]

  • Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Synthetic Communications.

  • Aghahosseini, F., et al. (2024).[4][5] Synthesis, molecular docking study... of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives. PLOS ONE, 19(9).[4]

  • Al-Warhi, T., et al. (2022). Biological evaluation, docking studies... of some pyrimidine and pyridine derivatives as potential EGFR inhibitors.[1][3][6][7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • El-Gohary, N.M., et al. (2021). Docking of pyridine-3-carbonitrile derivatives into active site of HT-hTS. ResearchGate.[2]

Sources

Validation

assessing the metabolic stability of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile derivatives

Technical Assessment Guide: Metabolic Stability of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives Executive Summary: The Fluorinated Pyridine Advantage In modern drug discovery, the 4-Amino-6-(trifluorome...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Metabolic Stability of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Derivatives

Executive Summary: The Fluorinated Pyridine Advantage

In modern drug discovery, the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold represents a strategic "bioisostere" designed to overcome the metabolic limitations of traditional aniline-based cores. This guide provides a technical roadmap for assessing the metabolic stability of this scaffold, specifically comparing it against benzene and non-fluorinated analogs.

Key Insight: The combination of the electron-deficient pyridine ring and the strong electron-withdrawing trifluoromethyl (-CF


) group creates a "metabolic shield," significantly reducing susceptibility to Cytochrome P450 (CYP) oxidative clearance compared to isosteric benzene scaffolds.

Comparative Analysis: Scaffold Performance

To objectively assess performance, we compare the target scaffold against two common alternatives used in kinase inhibitor and androgen receptor antagonist design: the Benzene Analog (common in early-generation drugs) and the Non-Fluorinated Pyridine .

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureTarget Scaffold (Pyridine-CF

)
Alternative A (Benzene-CF

)
Alternative B (Pyridine-CH

)
Structure 4-Amino-6-(CF

)-pyridine-3-CN
4-Amino-2-(CF

)-benzonitrile
4-Amino-6-(CH

)-pyridine-3-CN
Electronic State Highly Electron Deficient (

-deficient)
Electron Neutral/RichModerately Electron Deficient
LogP (Lipophilicity) Moderate (Optimized)High (Risk of non-specific binding)Low (Risk of rapid renal clearance)
CYP Oxidation Risk Low (Ring deactivation blocks epoxidation)High (Ring prone to hydroxylation)Medium (Benzylic oxidation at -CH

)
Primary Metabolic Route N-oxidation (Pyridine N), Hydrolysis (CN)Aromatic Hydroxylation, N-acetylationBenzylic Oxidation, N-oxidation
Predicted

< 10

L/min/mg (High Stability)
> 40

L/min/mg (Low Stability)
15–30

L/min/mg (Moderate)

Expert Insight: The -CF


 group at the C6 position serves a dual purpose: it blocks a metabolically labile site (blocking "soft spots") and lowers the pKa of the pyridine nitrogen, reducing the likelihood of N-glucuronidation.

Mechanistic Metabolic Pathways

Understanding where the molecule breaks down is as critical as knowing how fast. The diagram below illustrates the potential metabolic fates of the 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold.

MetabolicPathways Parent Parent Scaffold (Pyridine-CF3-CN) NOxide Metabolite M1 (Pyridine N-Oxide) Parent->NOxide CYP450 / FMO (Oxidative Attack) Hydrolysis Metabolite M2 (Amide/Acid) Parent->Hydrolysis Nitrilase (Hydrolysis of CN) Glucuronide Metabolite M3 (N-Glucuronide) Parent->Glucuronide UGT (Phase II Conjugation) Stable CF3 Group (Metabolically Stable) Parent->Stable Blocks C-H Oxidation

Figure 1: Predicted metabolic pathways. The CF3 group blocks carbon oxidation, shifting metabolism toward N-oxidation or nitrile hydrolysis.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating . It uses a "substrate depletion" approach to calculate Intrinsic Clearance (


).
Phase A: Reagent Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.

  • Cofactor Mix: 10 mM NADPH in buffer (Freshly prepared).

  • Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Warfarin or Tolbutamide).

Phase B: The Incubation Workflow

Target Final Concentration: 1


M Test Compound, 0.5 mg/mL Microsomal Protein.
  • Pre-Incubation: Mix 445

    
    L Buffer + 25 
    
    
    
    L Microsomes + 5
    
    
    L Test Compound (100
    
    
    M stock). Incubate at 37°C for 5 mins.
  • Initiation: Add 25

    
    L of 10 mM NADPH to start the reaction (Time 
    
    
    
    ).
  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L cold Quenching Solution.
    
  • Clarification: Centrifuge at 4,000 rpm for 15 min to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Phase C: Critical Control Points (Self-Validation)

To ensure data integrity, every plate must include:

  • Positive Control (High Clearance): Verapamil or Propranolol. Must show >80% depletion by 30 mins.

  • Positive Control (Low Clearance): Warfarin. Must show <20% depletion by 60 mins.

  • Negative Control (-NADPH): Run the test compound without NADPH. If depletion occurs here, it indicates chemical instability (hydrolysis) rather than enzymatic metabolism.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Remaining" vs. time. The slope of this line (


) is the elimination rate constant.




Decision Matrix: Interpretation of Results

(

L/min/mg)
ClassificationImplication for Drug Development
< 10 Low Clearance Ideal. High metabolic stability. Likely good oral bioavailability.
10 – 45 Moderate Acceptable. May require dose adjustment or formulation optimization.
> 45 High Clearance Risk. Rapid elimination. Investigate "Soft Spots" (e.g., check for N-oxide formation).

Experimental Workflow Visualization

The following diagram details the operational flow for the stability assessment, ensuring reproducibility.

Workflow Start Start: Thaw Microsomes (HLM/RLM) Mix Prepare Master Mix (Buffer + Microsomes + Compound) Start->Mix Split Split into 2 Groups Mix->Split GroupA Group A: +NADPH (Metabolic Reaction) Split->GroupA GroupB Group B: -NADPH (Chemical Stability Control) Split->GroupB Incubate Incubate at 37°C Sample at 0, 15, 30, 60 min GroupA->Incubate GroupB->Incubate Quench Quench with ACN + IS (Precipitate Proteins) Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Parent Remaining) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step experimental workflow for microsomal stability assessment.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Protocols.io. (2024).[1] Microsomal Stability Assay Protocol.

Sources

Comparative

head-to-head comparison of synthetic routes to trifluoromethylpyridines

Introduction The trifluoromethylpyridine ( -pyridine) motif is a cornerstone of modern medicinal chemistry and agrochemical design.[1] The high electronegativity of the group lowers the of the pyridine nitrogen, modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The trifluoromethylpyridine (


-pyridine) motif is a cornerstone of modern medicinal chemistry and agrochemical design.[1] The high electronegativity of the 

group lowers the

of the pyridine nitrogen, modulates lipophilicity (

), and blocks metabolic oxidation at labile sites. However, the electron-deficient nature of the pyridine ring renders it resistant to classical electrophilic substitution, while its nucleophilic susceptibility often leads to harsh reaction conditions.

This guide provides a head-to-head technical comparison of the three dominant synthetic paradigms: Transition-Metal Catalyzed Cross-Coupling , Direct C-H Trifluoromethylation , and De Novo Ring Construction .

Route 1: Transition-Metal Catalyzed Cross-Coupling (The Precision Tool)

Best for: Early-to-mid-stage synthesis where regiochemical fidelity is paramount.

Mechanistic Insight

This route relies on the pre-functionalization of the pyridine ring (typically with halides).[2][3] Copper (Cu) and Palladium (Pd) are the standard mediators. The mechanism generally follows a


 redox cycle involving:
  • Ligand Exchange/Transmetallation: The

    
     source (e.g., 
    
    
    
    ) transfers the trifluoromethyl group to the metal center.
  • Oxidative Addition: The metal inserts into the C-X bond of the halopyridine.

  • Reductive Elimination: The high-valent metal center collapses to form the

    
     bond.
    
Experimental Protocol: Copper-Mediated Trifluoromethylation

Based on the method by Gyorfi et al. and standard Ruppert-Prakash protocols.

Reagents:

  • Substrate: 3-iodo-4-methoxypyridine (1.0 equiv)

  • Catalyst: CuI (0.2 equiv), 1,10-Phenanthroline (0.2 equiv)

  • 
     Source: 
    
    
    
    (Ruppert-Prakash reagent) (3.0 equiv)
  • Additives: KF (3.0 equiv),

    
     (3.0 equiv)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge an oven-dried vial with CuI (76 mg) and 1,10-phenanthroline (72 mg). Add KF (348 mg).[4]

  • Substrate Addition: Add the iodopyridine (2.0 mmol) and anhydrous DMSO (4.0 mL).

  • Reagent Activation: Add

    
     (623 mg) followed by slow injection of 
    
    
    
    (887
    
    
    L). Note: The borate acts as an anchor to stabilize the active
    
    
    species.
  • Reaction: Seal and stir at 60 °C for 24 hours. The solution typically turns deep orange-brown.

  • Workup: Dilute with DCM. Wash with 1N HCl (to remove pyridine impurities) followed by 25% aqueous

    
     (to sequester copper salts).[4] Dry organic layer over 
    
    
    
    and concentrate.[4]
  • Purification: Flash column chromatography (Hexane/EtOAc).

Route 2: Direct C-H Trifluoromethylation (The Late-Stage Editor)

Best for: Late-stage functionalization (LSF) of complex drug scaffolds where pre-functionalization is impossible.

Mechanistic Insight

This approach predominantly utilizes radical chemistry.[5] An electrophilic


 radical is generated (via photoredox or chemical oxidants) and adds to the most electron-rich or innately reactive position of the protonated pyridine (Minisci-type reaction).
  • Regioselectivity: Often governed by electronic density (C2/C4 preference in acidic media).

  • Challenges: Mono- vs. bis-trifluoromethylation control and separation of regioisomers.

Experimental Protocol: Photoredox Catalysis

Based on MacMillan/Nagib protocols.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Photocatalyst:

    
     (1.0 mol%)
    
  • 
     Source: Triflyl chloride (
    
    
    
    ) (2.0 equiv)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile/Water (5:1)

  • Light Source: 26W Compact Fluorescent Light (CFL) or Blue LED.

Step-by-Step Workflow:

  • Setup: Charge a vial with the pyridine substrate (1.0 mmol),

    
     (10 mg), and 
    
    
    
    .
  • Degassing: Add solvent and sparge with Argon for 10 minutes to remove oxygen (which quenches the triplet state of the photocatalyst).

  • Initiation: Add

    
     via syringe.
    
  • Irradiation: Place the vial 2-3 cm away from the light source. Stir vigorously at room temperature for 18 hours.

  • Mechanism Check: The excited

    
     reduces 
    
    
    
    to generate
    
    
    and chloride ion. The radical adds to the arene; the resulting radical intermediate is oxidized by
    
    
    to close the cycle.
  • Workup: Dilute with ether, wash with saturated

    
    , and purify via chromatography.
    

Route 3: De Novo Ring Construction (The Architect's Approach)

Best for: Creating specific substitution patterns (e.g., C3-


) inaccessible via direct functionalization or when the pyridine ring must be built from scratch.
Mechanistic Insight

This route involves the condensation of trifluoromethyl-containing building blocks (e.g.,


-alkoxyenones or ynones) with nitrogen nucleophiles (enamines, ammonium salts). The regiochemistry is hard-coded by the starting materials, eliminating isomer separation issues.
Experimental Protocol: Bohlmann-Rahtz Heteroannulation

Based on condensation of trifluoromethyl-ynones.[6][7]

Reagents:

  • Building Block A: 4,4,4-trifluorobut-3-yn-2-one (1.0 equiv)

  • Building Block B: Ethyl

    
    -aminocrotonate (1.0 equiv)
    
  • Solvent: Ethanol or Toluene

  • Catalyst:

    
     (optional, for rate acceleration)
    

Step-by-Step Workflow:

  • Mixing: Dissolve the trifluoromethyl-ynone (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add ethyl

    
    -aminocrotonate (1.0 mmol) dropwise at room temperature.
    
  • Cyclization: Heat the mixture to reflux (80 °C) for 6–12 hours. The reaction proceeds via Michael addition followed by intramolecular condensation.

  • Dehydration: In some cases, a Dean-Stark trap is used if water removal is rate-limiting.

  • Isolation: Evaporate solvent. The product often crystallizes upon cooling or addition of hexane.

Visualizing the Landscape

Diagram 1: Mechanistic Decision Tree

This diagram guides the selection of the optimal synthetic route based on substrate constraints.

G cluster_0 Key Decision Factors Start Target: Trifluoromethylpyridine Q1 Is the pyridine ring already formed? Start->Q1 Q2 Is the substrate highly functionalized? Q1->Q2 Yes Route3 Route 3: De Novo Cyclization Q1->Route3 No (Build Ring) Route1 Route 1: Cross-Coupling (Halogen Exchange) Q2->Route1 No (Early Stage) Route2 Route 2: Direct C-H Functionalization Q2->Route2 Yes (Late Stage)

Caption: Decision matrix for selecting synthetic routes based on substrate complexity and availability.

Diagram 2: Photoredox Catalytic Cycle (Route 2)

Visualizing the radical generation and turnover in the direct C-H functionalization method.

Photoredox Ru2 Ru(phen)3 (2+) Ground State Ru2_Star *Ru(phen)3 (2+) Excited State Ru2->Ru2_Star hv (Light) Ru3 Ru(phen)3 (3+) Oxidant Ru2_Star->Ru3 SET (-e) to CF3SO2Cl Ru3->Ru2 SET (+e) from Adduct Substrate Pyridine-H Radical CF3 Radical Intermediate Radical Adduct Radical->Intermediate + Substrate Product Pyridine-CF3 Intermediate->Product - H+

Caption: Photoredox cycle showing the generation of


 radicals and the oxidative turnover of the catalyst.

Head-to-Head Comparison

FeatureRoute 1: Cross-CouplingRoute 2: Direct C-H (Radical)Route 3: De Novo Cyclization
Regioselectivity Excellent (Dictated by leaving group)Variable (Often mixtures of C2/C4)Excellent (Dictated by precursors)
Step Economy Low (Requires halogenation)High (One-step on native scaffold)Low (Requires synthesis of precursors)
Functional Group Tolerance Moderate (Sensitive to Pd/Cu poisons)High (Tolerates amines/alcohols)High (Standard condensation conditions)
Scalability High (Industrial standard)Moderate (Photon flux limitations)High (Classic thermal chemistry)
Cost High (Pd catalysts, ligands)Moderate (Ru/Ir cats, cheap reagents)Low (Zn salts, thermal)
Green Metrics Poor (Metal waste, solvents)Good (Atom economy, visible light)Moderate (Water as byproduct)

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link

  • Győrfi, N., Farkas, E., & Kotschy, A. (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules, 25(19), 4504. Link

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497. Link

  • Bagal, S. K., Kachala, M. S., & McAllister, G. D. (2013). Trifluoromethyl-substituted pyridines: synthesis and application. Chemical Reviews. Link

Sources

Validation

Strategic Evaluation: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in Next-Gen Drug Discovery

Topic: Evaluating the Novelty of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Based Scaffolds Executive Summary: The Fluorinated Advantage In the landscape of modern medicinal chemistry, 4-Amino-6-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Novelty of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Based Scaffolds

Executive Summary: The Fluorinated Advantage

In the landscape of modern medicinal chemistry, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) has emerged as a high-value pharmacophore building block. Unlike its non-fluorinated or chlorinated predecessors, this scaffold offers a unique "electronic push-pull" system that optimizes three critical drug parameters: metabolic stability , lipophilic ligand efficiency (LLE) , and synthetic versatility .

This guide objectively evaluates this scaffold against standard alternatives (Methyl- and Chloro- analogs), providing experimental protocols for its conversion into fused heterocycles—specifically pyrido[4,3-d]pyrimidines —which are privileged structures in kinase inhibitor development (e.g., c-Met, EGFR).

Comparative Analysis: The Trifluoromethyl Effect

The incorporation of the trifluoromethyl (-CF


) group at the C6 position, combined with the ortho-amino nitrile motif, fundamentally alters the physicochemical profile of the pyridine core.
2.1. Physicochemical & Metabolic Comparison

The following table contrasts the subject scaffold with its common analogs.

Feature-CF

Scaffold (Subject)
-CH

Analog
-Cl Analog Impact on Drug Design
Electronic Nature Strong E-withdrawing (

= 0.54)
Weak E-donating (

= -0.17)
Weak E-withdrawing (

= 0.23)
CF

reduces basicity of the pyridine nitrogen, decreasing off-target hERG binding.
Metabolic Stability High (Blocks C6 oxidation)Low (Benzylic oxidation site)Medium (Susceptible to GSH displacement)CF

prevents CYP450-mediated hydroxylation, extending half-life (

).
Lipophilicity (

LogP)
+1.2 (vs H)+0.5 (vs H)+0.7 (vs H)Increases membrane permeability and BBB penetration.
Steric Bulk (Van der Waals) ~42 Å

(Isopropyl-like)
~24 Å

~20 Å

Fills hydrophobic pockets in kinase active sites (e.g., the "gatekeeper" region).
2.2. The "Novelty" Argument

The novelty of this scaffold lies in its regiochemical stability .

  • Problem with Methyl-analogs: The C6-methyl group is a "metabolic soft spot," rapidly oxidized to a carboxylic acid, leading to rapid clearance.

  • Problem with Chloro-analogs: While stable, the C6-chloro group is reactive toward nucleophiles (S

    
    Ar), leading to potential toxicity via glutathione depletion.
    
  • The CF

    
     Solution:  The C-F bond is chemically inert (bond energy ~116 kcal/mol). It blocks metabolic attack while modulating the pKa of the 4-amino group, making it less basic and reducing the risk of lysosomal trapping.
    
Experimental Protocol: Synthesis of Fused Heterocycles

The primary utility of this scaffold is as a precursor for 7-(trifluoromethyl)pyrido[4,3-d]pyrimidines . The following protocol is a self-validating system: the product precipitates upon cooling, ensuring high purity without chromatography.

Protocol: Cyclocondensation to Pyrido[4,3-d]pyrimidine Core

Objective: Synthesize 7-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one. Rationale: This reaction utilizes the high temperature of formamide to drive the condensation of the weak 4-amino nucleophile with the nitrile group.

Materials:

  • 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Formamide (10.0 eq) – Acts as both solvent and reagent.

  • Ammonium Acetate (0.1 eq) – Catalyst.

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.87 g, 10 mmol).

  • Solvation: Add Formamide (10 mL). The solid may not dissolve immediately.

  • Catalysis: Add Ammonium Acetate (77 mg, 1 mmol). Note: This buffers the reaction and facilitates the initial nucleophilic attack.

  • Reaction: Heat the mixture to 140°C in an oil bath. Stir vigorously.

    • Observation: The mixture will become homogenous around 100°C. As the reaction proceeds (2-4 hours), a precipitate may begin to form.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (

    
    ) will disappear, and a baseline spot (polar pyrimidinone) will appear.
    
  • Workup (Self-Validating Step):

    • Cool the reaction mixture to room temperature.

    • Add water (20 mL) slowly with stirring.

    • The product will precipitate out as a white/off-white solid.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (2 x 10 mL) and cold ethanol (5 mL).

  • Drying: Dry under vacuum at 50°C for 6 hours.

  • Expected Yield: >85%.

Visualizations
Figure 1: Synthetic Logic & Pathway

This diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor core, highlighting the regiochemical roles of each substituent.

SyntheticPathway cluster_0 Key Electronic Effect Start 4-Amino-6-(CF3) pyridine-3-carbonitrile (The Scaffold) Intermed Amidine Intermediate Start->Intermed + Formamide 140°C Effect CF3 Group: 1. Lowers NH2 pKa 2. Blocks Oxidation Product 7-(CF3)pyrido [4,3-d]pyrimidin-4-one (Kinase Core) Intermed->Product Intramolecular Cyclization Target Target Binding: CF3 occupies hydrophobic pocket Product->Target Bioactivity

Caption: Figure 1. Conversion of the 4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile scaffold into a fused pharmacophore.

Figure 2: Decision Matrix for Scaffold Selection

Use this logic flow to determine when to deploy this specific scaffold over alternatives.

SAR_Logic Start Drug Design Goal: Optimize Pyridine Core Q1 Is Metabolic Stability a limiting factor? Start->Q1 Branch1_Yes Is the binding pocket hydrophobic? Q1->Branch1_Yes Yes (High Clearance) Branch1_No Consider 6-CN or 6-F analogs Q1->Branch1_No No Branch2_Yes Use 4-Amino-6-(CF3) Scaffold Branch1_Yes->Branch2_Yes Yes (Large Pocket) Branch2_No Use 6-Methyl (if pocket is small) Branch1_Yes->Branch2_No No (Steric Clash) Result Outcome: High Lipophilicity Blocked Metabolism Branch2_Yes->Result

Caption: Figure 2. SAR Decision Tree for selecting trifluoromethyl-substituted pyridine scaffolds.

References
  • Evaluation of Trifluoromethylpyridines in Drug Discovery Source: Journal of Medicinal Chemistry Citation: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Context: Establishes the metabolic stability and lipophilicity benefits of the CF

    
     group vs. CH
    
    
    
    .
  • Synthesis of Pyrido[4,3-d]pyrimidines Source: Arkivoc Citation: Bagley, M. C., et al. "One-step synthesis of pyridine-fused pyrimidines." Arkivoc, 2008 (ii), 115-123.[1] Context: Validates the cyclization protocol of ortho-amino nitriles using formamide.

  • Metabolic Stability of Fluorinated Scaffolds Source: Journal of Agricultural and Food Chemistry Citation: Jeschke, P. "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." J. Agric. Food Chem., 2022.[2] Context: Provides comparative data on the oxidative stability of TFMP (Trifluoromethylpyridine) vs. Methylpyridine.

Sources

Comparative

benchmarking the performance of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile in specific assays

Executive Summary & Strategic Value 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) is a high-value "privileged scaffold" used primarily in the synthesis of kinase inhibitors, agrochemicals, and al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1805396-59-1) is a high-value "privileged scaffold" used primarily in the synthesis of kinase inhibitors, agrochemicals, and allosteric modulators. Its structural uniqueness lies in the combination of an exocyclic amine, an ortho-nitrile, and a meta-trifluoromethyl group.

This guide benchmarks its performance against two standard alternatives:

  • 4-Aminopyridine-3-carbonitrile (The non-fluorinated parent).

  • 4-Amino-6-chloropyridine-3-carbonitrile (The chloro-analog).

Key Finding: While the target molecule exhibits lower nucleophilic reactivity due to the electron-withdrawing effect of the CF₃ and CN groups, it significantly outperforms alternatives in generating derivatives with enhanced metabolic stability and optimized lipophilicity (LogD) . It is the superior choice for late-stage lead optimization where ADME (Absorption, Distribution, Metabolism, Excretion) properties are critical.

Comparative Analysis: Performance Benchmarks

Benchmark 1: Synthetic Reactivity (Nucleophilicity)

Objective: Assess the efficiency of the exocyclic amine in participating in amide coupling reactions, a standard workflow for generating drug libraries.

The electron-withdrawing nature of the trifluoromethyl group at position 6 and the nitrile at position 3 significantly reduces the electron density on the 4-amino group, making it a "hard" nucleophile.

MetricTarget: 4-Amino-6-(CF3)...Alt A: Non-fluorinated AnalogAlt B: 6-Chloro Analog
Electronic Character Highly Electron Deficient (

-deficient)
Moderately Electron DeficientElectron Deficient
pKa (Conjugate Acid) ~2.5 (Estimated)~5.2~3.8
Amide Coupling Yield *65-75% (Requires forcing conditions)92-98% (Standard conditions)80-85%
Reaction Time 12–24 Hours2–4 Hours6–8 Hours
Catalyst Requirement High load (Pd/XPhos or HATU/HOAt)Standard (EDC/HOBt)Standard/Moderate

*Conditions: Coupling with benzoic acid, 1.2 eq, DMF, 60°C.

Expert Insight: The "poor" reactivity of the 4-amino-6-(trifluoromethyl) variant is a feature, not a bug, for selectivity. It allows for the functionalization of other nucleophilic sites in a complex molecule without protecting the pyridine amine, provided mild conditions are used first.

Benchmark 2: Physicochemical Enhancement (ADME)

Objective: Compare the properties of a model amide derivative (Benzamide-Pyridine) generated from each scaffold.

This is where the target molecule demonstrates its superiority.[1] The CF₃ group blocks metabolic oxidation at the 6-position and modulates overall lipophilicity.

ADME MetricTarget: 6-CF3 DerivativeAlt A: 6-H DerivativeAlt B: 6-Cl Derivative
LogD (pH 7.4) 3.2 (Optimal for CNS/Cell perm.)1.8 (Often too polar)2.5
Microsomal Stability (t1/2) >120 min (High Stability)15–30 min (Rapid oxidation)45–60 min (Reactive metabolite risk)
Membrane Permeability High (

cm/s)
Low/ModerateModerate
CYP Inhibition Risk Low (CF3 is inert)ModerateHigh (Cl can be a metabolic handle)

Validated Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Coupling

Context: Due to the deactivated amine, standard amide couplings often fail. This Pd-catalyzed method ensures high yields for the 6-CF3 scaffold.

Reagents:

  • Substrate: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 eq)

  • Aryl Bromide/Chloride Partner (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%) – Critical for electron-poor amines

  • Base: Cs₂CO₃ (1.4 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inerting : Charge a reaction vial with the pyridine substrate, aryl halide, Pd₂(dba)₃, XPhos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons the active Pd(0) species.

  • Solvation : Add degassed 1,4-dioxane via syringe.

  • Activation : Heat the block to 100°C with vigorous stirring (1000 rpm). Note: The deactivated amine requires higher thermal energy to overcome the activation barrier.

  • Monitoring : Monitor via LC-MS at 2 hours and 12 hours. Look for the [M+H]+ peak.

  • Work-up : Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay

Context: Validating the metabolic superiority of the CF3-scaffold derivative.

  • Incubation : Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation : Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling : Aliquot at 0, 15, 30, 60, and 120 mins. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis : Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation : Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Visualizing the Mechanism & Logic

Diagram 1: Synthetic Pathway & Electronic Deactivation

This diagram illustrates why the CF3 group makes the amine less reactive (requiring specialized catalysts) but leads to a more stable product.

SynthesisLogic Start 4-Amino-6-(CF3) Pyridine-3-CN CF3_Effect Effect: CF3 pulls e- density (Inductive Effect) Start->CF3_Effect Condition Requirement: XPhos Pd G3 Catalyst High Temp (100°C) Start->Condition Amine_State Amine Nucleophilicity: LOW CF3_Effect->Amine_State Amine_State->Condition Necessitates Product Stable Amide Product Condition->Product Coupling Metabolism Metabolic Fate: Blocked C6 Oxidation Product->Metabolism In Vivo

Caption: The electron-withdrawing CF3 group deactivates the amine (requiring Pd-catalysis) but blocks metabolic degradation sites.

Diagram 2: Decision Matrix for Scaffold Selection

Use this logic flow to determine when to deploy the 4-Amino-6-(trifluoromethyl) scaffold.

DecisionMatrix Start Select Scaffold for Drug Discovery Q1 Is Metabolic Stability Critical? Start->Q1 Branch_Yes YES Q1->Branch_Yes Branch_No NO (HTS Only) Q1->Branch_No Q2 Is CNS Penetration Required? Branch_Yes->Q2 Use_H Use 4-Amino-Pyridine (Cheaper, Faster) Branch_No->Use_H Use_CF3 Use 4-Amino-6-(CF3) Scaffold Result_CF3 CF3 Increases LogD & Permeability Use_CF3->Result_CF3 Branch_CNS_Yes YES Q2->Branch_CNS_Yes Branch_CNS_Yes->Use_CF3

Caption: Selection logic prioritizing the CF3 scaffold for programs requiring optimized ADME or CNS penetration.

References

  • Frontier Specialty Chemicals. (n.d.). 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Product Specification. Retrieved from

  • Ogawa, Y., et al. (2013). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[2] Journal of Fluorine Chemistry. (Contextual grounding on TFMP bioactivity). Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Mechanistic source for LogD/Metabolic stability claims).

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal and Handling of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Part 1: Executive Summary & Immediate Action For immediate laboratory spills or exposure events. This guide provides an authoritative protocol for the disposal of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile .

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

For immediate laboratory spills or exposure events.

This guide provides an authoritative protocol for the disposal of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile . Due to the presence of a trifluoromethyl group (


), a nitrile group (

), and an aminopyridine core, this compound presents a triad of hazards: potential cyanide generation (under acidic conditions), hydrogen fluoride (HF) release (during combustion), and acute toxicity .
Emergency "Crash Card"
Scenario Immediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for 15+ minutes.[1] Remove contact lenses.[1][2][3] Seek medical attention.
Ingestion Acute Tox 3 (Toxic). Rinse mouth.[1][2] Do NOT induce vomiting. Call Poison Control immediately.
Spill (Solid) Dampen with inert solvent (e.g., PEG-400 or water mist) to suppress dust. Sweep into a sealed container.
Fire Do NOT inhale smoke. Combustion releases HF, HCN, and NOx. Use dry chemical or

.

Part 2: Chemical Intelligence & Hazard Assessment

Understanding the Molecular Risk Profile

To dispose of this compound safely, one must understand the reactivity of its functional groups. This is not generic organic waste; it is a halogenated, nitrogen-rich precursor .

Molecular Structure Analysis
  • Trifluoromethyl Group (

    
    ):  High thermal stability. Incomplete combustion generates Hydrogen Fluoride (HF)  and Perfluoroisobutylene (PFIB). Standard incineration (<800°C) is insufficient; high-temperature incineration (>1100°C) with alkaline scrubbing is required.
    
  • Nitrile Group (

    
    ):  Susceptible to hydrolysis in strong acids, potentially releasing Hydrogen Cyanide (HCN)  gas. NEVER  mix this waste with acidic streams (pH < 4).
    
  • Aminopyridine Core: Acts as a weak base. Can form salts with acids, increasing solubility and bioavailability.

Quantitative Hazard Data
PropertyValue/Description
CAS Number 1805396-59-1
Molecular Formula

GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Incompatibility Strong Acids (HCN risk), Strong Oxidizers, Reducing Agents
Waste Code (RCRA) Not P-listed specifically, but treat as D003 (Reactivity - Cyanide) if acidified, and Halogenated Organic .

Part 3: Operational Disposal Protocols

Waste Segregation (The "Golden Rules")

Improper segregation is the leading cause of disposal accidents. Adhere to the following stream logic:

  • Stream A: Solid Waste (Contaminated)

    • Contents: Gloves, weighing boats, paper towels, and solid compound residue.

    • Container: Double-bagged in yellow hazardous waste bags, placed inside a rigid HDPE drum.

    • Labeling: "Toxic Solid - Fluorinated Organic - DO NOT AUTOCLAVE."

  • Stream B: Liquid Mother Liquors (Halogenated)

    • Contents: Reaction solvents (DCM, chloroform) containing the compound.

    • Container: Amber glass or HDPE carboy.

    • Additive: Add 1-2% Triethylamine (TEA) to maintain basicity (pH > 9) and prevent any potential HCN evolution if the container is accidentally cross-contaminated with acid.

  • Stream C: Aqueous Waste

    • Contents: Aqueous extraction layers.

    • Treatment: Adjust pH to 10-11 using NaOH before disposal to ensure the nitrile remains stable and the aminopyridine remains deprotonated (neutral form) or dissolved as a salt depending on exact species, but primarily to prevent acid hydrolysis.

Spill Cleanup Methodology

Objective: Containment without dust generation.[2]

  • Evacuate & PPE: Clear the area. Don Nitrile gloves (double layer) , safety goggles, and a P100 respirator (dust mask is insufficient for fine toxic powders).

  • Wet Method: Do not dry sweep. Gently mist the powder with a compatible solvent (e.g., Isopropanol) or cover with a damp absorbent pad to prevent aerosolization.

  • Collection: Use a spark-proof scoop to transfer material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes traces) followed by water.

  • Disposal: Label the jar as "High Hazard - Fluorinated Pyridine Spill Debris."

Part 4: Final Destruction (Incineration)

The End-of-Life Mechanism

Laboratory personnel do not perform the destruction, but you must code the waste profile correctly for the waste management contractor.

  • Required Method: High-Temperature Incineration with Flue Gas Scrubbing.

  • Why? The C-F bond energy (~485 kJ/mol) is too strong for standard medical waste incinerators.

  • Combustion Chemistry:

    
    
    
  • The Critical Step: The incinerator must be equipped with a Caustic Scrubber (NaOH spray) to neutralize the HF gas immediately:

    
    
    Without this, the process releases corrosive hydrofluoric acid gas into the atmosphere.
    

Part 5: Visual Workflows

Diagram 1: Waste Segregation Decision Logic

This decision tree ensures the compound never meets an incompatible stream.

WasteSegregation Start Waste Material Containing 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile State Physical State? Start->State Solid Solid (Powder/Debris) State->Solid Dry Liquid Liquid (Solution) State->Liquid Wet SolidAction Double Bag -> Rigid Drum Label: 'Toxic Solid - Fluorinated' Solid->SolidAction SolventType Solvent Base? Liquid->SolventType Organic Organic Solvent SolventType->Organic Aqueous Aqueous Solution SolventType->Aqueous OrgAction Halogenated Waste Stream Add 1% Triethylamine (Stabilizer) Organic->OrgAction AqAction Adjust pH to > 10 (NaOH) Dispose as Basic Aqueous Waste Aqueous->AqAction Warning CRITICAL: DO NOT MIX WITH ACIDS (Risk of HCN Generation) OrgAction->Warning AqAction->Warning

Caption: Operational logic for segregating waste streams to prevent acid-nitrile incompatibility.

Diagram 2: Spill Response Protocol

Step-by-step workflow for managing accidental release.

SpillResponse Event Spill Detected Assess Assess Volume & State (Powder vs Solution) Event->Assess PPE Don PPE: Nitrile Gloves (Double) Respirator (P100) Goggles Assess->PPE Contain Wet Containment: Mist with Isopropanol (Suppress Dust) PPE->Contain Collect Collect: Spark-proof scoop Place in Wide-Mouth Jar Contain->Collect Clean Decon Surface: 10% Bleach Wipe Follow with Water Collect->Clean Label Label & Store: 'High Hazard - Fluorinated' Clean->Label

Caption: Sequential workflow for safely managing laboratory spills of toxic fluorinated solids.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Fluorinated Aminopyridines. Retrieved January 28, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Safety Summary Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Primary Hazard Class: Acute Toxin / Irritant / Potential Neurotoxin Critical Warning: This molecule combines the high bioactivity of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile Primary Hazard Class: Acute Toxin / Irritant / Potential Neurotoxin Critical Warning: This molecule combines the high bioactivity of aminopyridines (potassium channel blockers/neurotoxicity) with the enhanced lipophilicity of a trifluoromethyl group . This combination significantly increases the risk of dermal absorption . Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for direct handling.

Hazard Assessment & Mechanism

To select the correct PPE, we must understand why the molecule is dangerous. This compound presents a "Triad of Toxicity":

Functional GroupHazard MechanismSafety Implication
Aminopyridine Core Neurotoxicity: Aminopyridines are known

channel blockers. Exposure can cause seizures, tremors, and excitotoxicity.
Zero Inhalation Tolerance: All solids must be handled in a fume hood or glovebox.
Trifluoromethyl (-CF

)
Dermal Permeation: The fluorine atoms withdraw electrons but also increase lipid solubility, allowing the compound to penetrate skin barriers faster than non-fluorinated analogs.Glove Permeation: Standard breakthrough times for nitrile are reduced.[1] Double-gloving is mandatory.
Nitrile (-CN) Metabolic Toxicity: While stable, enzymatic metabolism or acidic hydrolysis can theoretically liberate cyanide ions or toxic amides.Waste Segregation: Never mix with strong acids or oxidizers during disposal.
Personal Protective Equipment (PPE) Matrix

Rationale: The following recommendations prioritize barrier integrity against lipophilic toxic solids and solutions.

A. Hand Protection (Critical)

Standard Protocol: Double-gloving is required.

  • Inner Layer: 4 mil Nitrile (High dexterity).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).

  • Technique: "Colored Indicator" method. Wear a bright blue inner glove and a dark outer glove. If the blue shows through a tear or degradation in the outer glove, change immediately.

B. Eye & Face Protection [2][3][4][5][6][7]
  • Minimum: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses with side shields are NOT acceptable due to the risk of fine powder migration around the lens.

  • High Risk (Synthesis/Scale-up >1g): Face shield worn over goggles to protect the neck and face from projectile glass or splashes.

C. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are the only acceptable primary defense.

  • Secondary (Emergency/Spill): Full-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) pre-filters.

D. Body Protection
  • Standard: Cotton lab coat (buttoned to throat) + long pants + closed-toe leather/composite shoes.

  • High Risk: Disposable Tyvek® sleeves or apron if handling solutions that could splash onto forearms.

Operational Workflow: The "Zero-Contact" Protocol

The following diagram illustrates the decision logic for handling this compound safely.

SafetyProtocol Start Task: Handle Compound State Determine State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution PPE_Solid PPE: Goggles + Double Nitrile + Tyvek Sleeves (Optional) Solid->PPE_Solid PPE_Liquid PPE: Goggles + Double Nitrile (Change outer every 30 mins) Solution->PPE_Liquid Hood Fume Hood (Sash < 18") Balance Static-Free Balance Inside Hood Hood->Balance Weighing Syringe Luer-Lock Syringe Transfer Hood->Syringe Transfer PPE_Solid->Hood PPE_Liquid->Hood

Caption: Operational logic flow for selecting controls based on physical state. Green nodes indicate engineering controls; Grey nodes indicate PPE requirements.

Step-by-Step Handling Procedure
  • Pre-Work Setup:

    • Verify Fume Hood flow (Face velocity: 80–120 fpm).

    • Place a disposable absorbent mat (pig mat) on the hood surface to capture minor spills.

    • Static Control: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic to prevent it from "jumping" during weighing.

  • Weighing (Highest Risk Step):

    • Never weigh on an open bench. Move the balance into the hood.

    • If the balance cannot be moved, dissolve the compound in the shipping vial (if possible) and transfer by volume (density calculation required).

  • Transfer & Synthesis:

    • Use Luer-lock syringes for liquid transfers to prevent needle detachment.

    • Keep all reaction vessels capped when not actively adding reagents.

  • Decontamination:

    • Wipe down all tools (spatulas, outer gloves) with a solvent-dampened Kimwipe (Acetone or Ethyl Acetate) inside the hood before removing them.

    • Dispose of the wipe as solid hazardous waste.

Emergency Response & Disposal
ScenarioImmediate Action
Skin Contact 1. Peel off gloves immediately (do not roll). 2. Wash with soap and lukewarm water for 15 minutes. 3. Avoid organic solvents (ethanol/DMSO) on skin; they accelerate absorption.
Eye Contact 1. Flush at eyewash station for 15 minutes, holding eyelids open. 2. Seek medical attention (ophthalmology).
Spill (< 1g) 1. Cover with wet paper towels (to prevent dust). 2. Wipe up with nitrile gloves. 3. Place waste in a sealed bag labeled "Toxic Fluorinated Waste."

Disposal Protocol:

  • Stream: High Hazard / Toxic Organic.

  • Segregation: Do NOT mix with acidic waste streams (risk of nitrile hydrolysis).

  • Labeling: Clearly mark "Contains Fluorinated Aminopyridine - Neurotoxin Risk."

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11235651 (4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Standards. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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